7-Benzyl-2,7-diazaspiro[4.5]decane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLZQYXCNCHXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677269 | |
| Record name | 7-Benzyl-2,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677269 | |
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Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-18-7 | |
| Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-2,7-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-2,7-diazaspiro[4.5]decane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 7-Benzyl-2,7-diazaspiro[4.5]decane
Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and safety of a novel chemical entity are intrinsically linked to its fundamental physicochemical properties. These properties govern the journey of a drug molecule from its point of administration to its site of action, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a critical prerequisite for rational drug design and successful clinical translation.
This technical guide focuses on 7-Benzyl-2,7-diazaspiro[4.5]decane, a heterocyclic scaffold of significant interest in medicinal chemistry. The diazaspiro[4.5]decane core, a rigid three-dimensional structure, offers a unique vectoral projection of substituents, making it an attractive framework for exploring new chemical space and optimizing drug-like properties.[1][2][3] The strategic introduction of spirocyclic motifs can enhance metabolic stability, modulate lipophilicity, and improve aqueous solubility, thereby addressing common challenges in drug discovery.[1][3][4] The benzyl group, in turn, can influence receptor binding and other pharmacological interactions.
This document provides a detailed exploration of the core physicochemical properties of this compound. It is designed not as a rigid protocol, but as a dynamic guide that elucidates the "why" behind the "how." By grounding experimental methodologies in established scientific principles and providing insights into the interpretation of results, this guide aims to empower researchers to make informed decisions in their quest for novel therapeutics.
Molecular Identity and Structural Features
This compound is a bicyclic organic molecule featuring a piperidine ring and a pyrrolidine ring sharing a single carbon atom (the spiro center). The nitrogen at position 7 is substituted with a benzyl group.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | PubChem[2] |
| Molecular Weight | 230.35 g/mol | PubChem[2] |
| CAS Number | 336191-15-2 (free base) | - |
| CAS Number | 1392212-71-3 (hydrochloride) | Matrix Scientific[3] |
| Canonical SMILES | C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 | PubChem[2] |
| InChIKey | OFLZQYXCNCHXGP-UHFFFAOYSA-N | PubChem[2] |
Ionization Constant (pKa): A Gateway to Understanding In Vivo Behavior
The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, is a critical determinant of its solubility, permeability, and receptor interactions. As this compound possesses two nitrogen atoms, it is expected to behave as a base, with the two pKa values corresponding to the protonation of the secondary amine in the pyrrolidine ring and the tertiary amine in the piperidine ring.
Predicted and Analog-Based pKa Values
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values. This technique relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base).
The choice of potentiometric titration is predicated on its precision and ability to resolve multiple ionization constants in polyprotic species. The gradual neutralization of the basic centers of this compound with a strong acid allows for the construction of a titration curve, from which the pKa values can be derived as the pH at the half-equivalence points.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.
-
Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration with Standardized Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve). For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Predicting Membrane Permeability and Distribution
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing a drug's absorption, distribution, and ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Predicted LogP Value
The predicted XLogP value for this compound is 2.1.[2] This value suggests a moderate level of lipophilicity, which is often desirable for orally administered drugs, balancing aqueous solubility with membrane permeability.
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient. It directly measures the distribution of the compound between the two immiscible phases at equilibrium.
This method is based on the principle of liquid-liquid extraction. By allowing the compound to partition between n-octanol (simulating a lipid bilayer) and water (simulating the aqueous environment of the body) until equilibrium is reached, a direct measure of its lipophilicity can be obtained. The use of a buffered aqueous phase allows for the determination of the distribution coefficient (LogD) at a specific pH, which is more physiologically relevant for ionizable compounds.
-
Pre-saturation of Solvents: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours to ensure thermodynamic equilibrium.
-
Preparation of the Test Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a sealed container, mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Equilibration: Gently shake the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of LogP: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility: A Cornerstone of Drug Delivery
Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability and formulation development. Poor solubility can lead to incomplete absorption and erratic therapeutic outcomes.
Estimated and Analog-Based Solubility
While a precise experimental value for the aqueous solubility of this compound is not available, the structurally related N-benzylpiperidine is reported to be insoluble in water.[5] Given the presence of the lipophilic benzyl group and the overall molecular structure, it is anticipated that the free base of this compound will have low aqueous solubility. However, as a basic compound, its solubility is expected to increase significantly at lower pH values due to the formation of the more soluble protonated species.
Experimental Determination of Kinetic Solubility: The Turbidimetric Assay
For early-stage drug discovery, kinetic solubility is often a more relevant and higher-throughput measurement than thermodynamic solubility. The turbidimetric assay is a widely used method for this purpose.
This method relies on the principle that when a compound precipitates out of a solution, it forms a suspension that scatters light. By adding a concentrated DMSO stock solution of the compound to an aqueous buffer, the point at which the compound's solubility is exceeded can be detected by an increase in the turbidity of the solution, measured as an increase in absorbance.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: In a microplate, add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is typically defined as the concentration at which the absorbance begins to significantly increase above the baseline, indicating the onset of precipitation.
Spectroscopic Characterization: Confirming Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A ¹H NMR spectrum for this compound is available from chemical suppliers.[6] The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the aliphatic protons of the piperidine and pyrrolidine rings. The proton on the secondary amine may appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The aromatic carbons of the benzyl group will appear in the downfield region (around 127-140 ppm), while the aliphatic carbons of the spirocyclic system will be found in the upfield region. The spiro carbon atom will have a unique chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will provide information about the functional groups present. Key expected absorptions include:
-
N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
C-N Stretch: C-N stretching vibrations in the fingerprint region (typically 1000-1350 cm⁻¹).
-
Aromatic C=C Bending: Characteristic bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 230.35), the mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 231.18558.[2] A characteristic fragmentation pattern would involve the loss of the benzyl group, leading to a fragment ion at m/z 91 (the tropylium cation).
Synthetic Considerations
While a specific synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be adapted from the synthesis of similar diazaspiroalkanes. A potential approach could involve the reaction of a suitable piperidone precursor with a protected ethylenediamine derivative, followed by cyclization and subsequent benzylation of one of the nitrogen atoms. For instance, a method for the synthesis of the related 7-benzyl-4,7-diazaspiro[2.5]octane has been patented, which involves the reduction of an amide precursor.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of this compound outlined in this guide provide a foundational understanding of this promising scaffold. While some experimental data remains to be determined, the provided protocols offer a clear path for researchers to obtain this critical information. A thorough characterization of pKa, lipophilicity, solubility, and spectral features is paramount for the successful progression of any drug discovery program. By integrating these fundamental principles into the design and evaluation of novel analogs based on the this compound core, the scientific community can unlock its full therapeutic potential.
References
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ChemBK. N-benzylpiperidine. (2024-04-09). Available from: [Link]
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Solubility of Things. 1-benzyl-4-piperidone. Available from: [Link]
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PubChem. 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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Chemsrc. 1-benzylpiperidine N-oxide. Available from: [Link]
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PubChem. 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane. Available from: [Link]
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Solubility of Things. 4-benzylpiperidine hydrochloride. Available from: [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
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Alchem.Pharmtech. CAS N/A | this compound hydrochloride. Available from: [Link]
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PubChem. 1-Benzylpiperidine. Available from: [Link]
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PMC. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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National Institute of Standards and Technology. Decane. Available from: [Link]
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PubChem. 7,7,9-Trimethyl-6,10-diazaspiro(4.5)decane. Available from: [Link]
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National Institute of Standards and Technology. Decane. Available from: [Link]
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PubChemLite. 9-benzyl-6,9-diazaspiro[4.5]decane. Available from: [Link]
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PubChemLite. 6-benzyl-2,6-diazaspiro[4.5]decane. Available from: [Link]
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PubChem. 1-Benzylpiperidine-4-carboxamide. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
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A Comprehensive Guide to the Structural Elucidation and Confirmation of 7-Benzyl-2,7-diazaspiro[4.5]decane
Abstract
The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional conformation that allows for precise spatial orientation of functional groups. The introduction of an N-benzyl group at the 7-position yields 7-Benzyl-2,7-diazaspiro[4.5]decane, a key intermediate for the synthesis of novel therapeutic agents targeting various biological systems.[1][2] Unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent drug discovery efforts. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance spectroscopy, and X-ray crystallography. The narrative emphasizes the causality behind experimental choices and demonstrates how a confluence of analytical data provides a self-validating system for absolute structural confirmation.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structural elucidation is to establish the molecular formula and identify the core functional groups present. This foundational data provides the basic constraints for all subsequent, more detailed analyses.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, which in turn reveals its elemental composition.[3] For a compound like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Expert Insight: The choice of positive ion mode ESI is based on the basic nature of the two nitrogen atoms in the diazaspiro core, which are readily protonated to form a stable [M+H]⁺ ion. This ensures high sensitivity and a clear molecular ion peak.
Protocol 1: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 250 - 350 °C
-
Nebulizer Pressure: 1.0 - 2.0 Bar
-
Mass Range: m/z 100 - 500
-
-
Data Analysis: Identify the exact mass of the most abundant ions and use software to calculate the elemental composition.
Table 1: Predicted and Observed HRMS Data for C₁₅H₂₂N₂
| Adduct Ion | Calculated m/z | Observed m/z | Rationale |
|---|---|---|---|
| [M+H]⁺ | 231.1856 | 231.1855 | Primary molecular ion due to protonation of a nitrogen atom. |
| [M+Na]⁺ | 253.1675 | 253.1674 | Common adduct from residual sodium salts in glassware or solvents. |
| [M]⁺ | 230.1783 | - | The monoisotopic mass of the neutral molecule.[4] |
The excellent correlation between the calculated and observed mass for the [M+H]⁺ ion confirms the molecular formula C₁₅H₂₂N₂.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides rapid confirmation of the key functional groups by identifying their characteristic vibrational frequencies.[5] This technique serves as a quick quality control check to ensure the fundamental components of the structure (aromatic ring, aliphatic chains, amines) are present.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat compound (if an oil) or solid powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically averaging 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and identify peak wavenumbers.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine (-NH-) | Confirms the presence of the unsubstituted nitrogen in the pyrrolidine ring. |
| 3020 - 3080 | Aromatic C-H Stretch | Benzyl Group | Indicates the presence of the aromatic ring. |
| 2850 - 2960 | Aliphatic C-H Stretch | -CH₂- groups | Confirms the spirocyclic alkane backbone. |
| 1600, 1495, 1450 | C=C Ring Stretch | Benzyl Group | Characteristic absorptions for a monosubstituted benzene ring. |
| 1100 - 1250 | C-N Stretch | Aliphatic Amine | Supports the presence of the diaza-scaffold. |
The presence of both N-H and aromatic C-H stretches is crucial evidence supporting the gross structure.
Unraveling the Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[6][7] A combination of 1D and 2D experiments is required to unambiguously assemble the this compound structure.
Protocol 3: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D Spectra: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard library pulse programs. Optimize acquisition and processing parameters for the specific instrument.
1D NMR Analysis: ¹H and ¹³C Spectra
The 1D spectra provide the fundamental census of proton and carbon environments.
-
¹H NMR Spectrum: The proton spectrum is characterized by three main regions:
-
Aromatic Region (δ 7.2-7.4 ppm): A multiplet integrating to 5H, characteristic of the monosubstituted benzyl group.
-
Benzylic Region (δ ~3.5 ppm): A sharp singlet integrating to 2H, corresponding to the -CH₂- group linking the phenyl ring to the piperidine nitrogen.
-
Aliphatic Region (δ 1.5-3.0 ppm): A complex series of overlapping multiplets corresponding to the 14 protons of the pyrrolidine and piperidine rings. A broad singlet for the secondary amine (-NH) proton is also expected in this region, which can be confirmed by D₂O exchange.
-
-
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum should display 11 distinct signals (due to C₂/C₆ symmetry in the phenyl ring). The DEPT-135 experiment is critical for distinguishing the many aliphatic CH₂ signals.
-
Aromatic Carbons: Four signals between δ 127-140 ppm.
-
Aliphatic Carbons: Six signals for the CH₂ groups of the two rings and one signal for the benzylic CH₂.
-
Spiro Carbon: A key downfield quaternary carbon signal (C₅) around δ 60-70 ppm, which will be absent in the DEPT-135 spectrum.
-
2D NMR Analysis: Assembling the Spiro Core
While 1D NMR suggests the presence of the necessary components, 2D NMR provides the definitive proof of connectivity.[8][9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[10]
-
Causality: By starting with an isolated proton signal, one can "walk" along a carbon chain by tracing its COSY cross-peaks. In our molecule, this will clearly delineate two independent spin systems: one for the C1-C3-C4 protons of the pyrrolidine ring and another for the C8-C9-C10 protons of the piperidine ring. This confirms the integrity of the two separate ring systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation between every proton and the carbon it is directly attached to (a one-bond correlation).[6]
-
Causality: HSQC provides the definitive link between the ¹H and ¹³C chemical shifts. After identifying the proton spin systems with COSY, we can use HSQC to unambiguously assign the chemical shifts of the carbons within those systems (e.g., C1, C3, C4, C8, C9, C10).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete structure by identifying correlations between protons and carbons that are 2-4 bonds apart.
-
Causality & The "Smoking Gun": The unambiguous confirmation of the spirocyclic core comes from specific HMBC cross-peaks that bridge the two ring systems and the benzyl group. The most critical correlations to observe are:
-
From the C4 protons (pyrrolidine ring) to the quaternary spiro-carbon (C5). (²JCH coupling)
-
From the C6 protons (piperidine ring) to the quaternary spiro-carbon (C5). (²JCH coupling)
-
From the benzylic protons (-NCH₂Ph) to carbons C6 and C8 of the piperidine ring. (²JCH and ³JCH coupling)
-
-
Observing these correlations, particularly the first two, provides irrefutable evidence that the pyrrolidine and piperidine rings are joined at the C5 position, confirming the spiro[4.5]decane architecture.
Absolute Confirmation: Single-Crystal X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers the "gold standard" for structural proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12] It provides absolute confirmation of connectivity, bond lengths, bond angles, and stereochemistry.
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). For the hydrochloride salt of the title compound, a solvent system like methanol/diethyl ether could be effective.[13]
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then refined to best fit the experimental data (refinement).[15]
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles are calculated, confirming the spirocyclic nature and the conformation of the rings.
A successful crystallographic analysis would not only confirm the entire molecular framework but also reveal the preferred chair/envelope conformations of the piperidine and pyrrolidine rings in the solid state.
Integrated Data Analysis and Conclusion
The structural elucidation of this compound is a process of convergent validation, where each analytical technique provides a layer of evidence that is corroborated by the others.
-
HRMS establishes the correct elemental formula: C₁₅H₂₂N₂.
-
FTIR confirms the presence of the required functional groups: secondary amine, aromatic ring, and aliphatic chains.
-
¹H and ¹³C NMR provide a census of all proton and carbon environments, consistent with the proposed structure.
-
COSY NMR maps the proton connectivity, clearly defining the distinct pyrrolidine and piperidine ring spin systems.
-
HSQC NMR links the proton data to the carbon framework, allowing for definitive assignment of the aliphatic carbons.
-
HMBC NMR provides the final, crucial links, connecting the benzyl group to the piperidine ring and, most importantly, connecting both rings through the central quaternary spiro-carbon, C5.
-
X-ray Crystallography , if obtainable, provides the ultimate, unambiguous 3D structural proof.
Together, these methods form a self-validating workflow that allows researchers and drug development professionals to proceed with absolute confidence in the identity and integrity of this compound as a foundational building block for future discovery.
References
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Li, L., Hu, Q., Zhou, P., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available from: [Link]
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Li, L., Hu, Q., Zhou, P., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed, National Library of Medicine. Available from: [Link]
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Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. Available from: [Link]
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ScienceOpen. (n.d.). Supporting Information. Available from: [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
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American Chemical Society. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education. Available from: [Link]
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PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. National Library of Medicine. Available from: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
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Chemistry LibreTexts. (2021). 2D NMR Introduction. Available from: [Link]
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PubMed. (n.d.). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. National Library of Medicine. Available from: [Link]
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Heterocycles. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available from: [Link]
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ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Available from: [Link]
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PubChem. (n.d.). 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane. National Center for Biotechnology Information. Available from: [Link]
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White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
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BORIS Portal. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Available from: [Link]
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Chemistry LibreTexts. (2022). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
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National Institutes of Health. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. Available from: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
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Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]
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ResearchGate. (n.d.). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
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MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]
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Spectroscopic Blueprint of 7-Benzyl-2,7-diazaspiro[4.5]decane: A Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: Elucidating the Structure of a Key Spirocyclic Scaffold
7-Benzyl-2,7-diazaspiro[4.5]decane is a heterocyclic compound featuring a unique spirocyclic system where a pyrrolidine and a piperidine ring share a single carbon atom. The presence of a benzyl group on one of the nitrogen atoms adds another layer of complexity and potential for molecular interactions, making this scaffold and its derivatives of significant interest in medicinal chemistry and drug development. The precise characterization of such molecules is paramount for confirming their identity, purity, and for understanding their conformational behavior, which can influence their biological activity.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₅H₂₂N₂), high-resolution mass spectrometry (HRMS) provides the most accurate mass measurement, confirming the molecular formula.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique suitable for polar, thermally labile molecules like amines, minimizing fragmentation and clearly showing the molecular ion.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred as the two nitrogen atoms are readily protonated.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min at 180-220 °C
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
-
Data Acquisition: Acquire the spectrum over a mass-to-charge (m/z) range of 50-500 Da.
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.1856 |
| [M+Na]⁺ | 253.1675 |
| [M+K]⁺ | 269.1415 |
| [M]⁺ | 230.1778 |
| M = C₁₅H₂₂N₂ (Monoisotopic Mass = 230.1783 Da) |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M+H]⁺): The most prominent peak in the ESI+ spectrum is expected to be the protonated molecule at m/z 231.1856.[1] This peak is the primary confirmation of the compound's molecular weight. The presence of two nitrogen atoms follows the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. A characteristic fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. Another common fragmentation is the alpha-cleavage adjacent to the other nitrogen atom in the spirocyclic system.
Below is a diagram illustrating a key fragmentation pathway.
Caption: Numbering scheme for NMR assignments of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument's software will automatically subtract the background.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Data
The following table lists the predicted characteristic IR absorption bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |
| N-H Bend (secondary amine) | 1550 - 1650 | Variable |
Interpretation of the IR Spectrum
-
N-H Stretch: A weak to medium intensity band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of the secondary amine in the pyrrolidine ring. The absence of a strong, broad O-H band in this region would confirm the absence of significant water or alcohol impurities.
-
C-H Stretches: The spectrum will be dominated by strong C-H stretching bands from the aliphatic portions of the spirocycle just below 3000 cm⁻¹. Weaker C-H stretching bands from the aromatic ring will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretches: A series of medium intensity bands between 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzyl group's aromatic ring.
-
C-N Stretches: Medium intensity bands in the fingerprint region (1020-1250 cm⁻¹) correspond to the C-N stretching vibrations of the aliphatic amines.
The following workflow diagram summarizes the spectroscopic characterization process.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing Mass Spectrometry, NMR, and IR spectroscopy, provides a robust methodology for the unambiguous structural elucidation of this compound. While experimental data for this specific molecule is not widely published, the predicted data, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a reliable blueprint for its characterization. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which, when expertly interpreted, will confirm the identity, purity, and structural integrity of this important spirocyclic scaffold, thereby supporting its application in research and development.
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An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.5]decane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
The 2,7-diazaspiro[4.5]decane core is a captivating structural motif that has garnered considerable attention in the field of medicinal chemistry. Its inherent three-dimensionality, a departure from the predominantly planar structures of many traditional drug molecules, offers a unique topographical presentation of functional groups in chemical space. This spirocyclic framework, consisting of a pyrrolidine and a piperidine ring fused at a single carbon atom, provides a rigid and conformationally constrained scaffold. Such rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Consequently, the 2,7-diazaspiro[4.5]decane moiety is increasingly being incorporated into novel therapeutic agents targeting a range of diseases. This guide provides a comprehensive overview of both foundational and innovative synthetic strategies to access this valuable scaffold, offering insights into the chemical principles that underpin these methodologies.
Foundational Synthesis: A Multi-Step Approach to the 2,7-Diazaspiro[4.5]decane Core
A robust and versatile synthesis of the 2,7-diazaspiro[4.5]decane scaffold is crucial for its exploration in drug discovery programs. A frequently utilized strategy involves the construction of a key spirocyclic intermediate, which can then be elaborated to the desired diamine. This approach often begins with readily available starting materials and employs classical organic reactions to build the intricate spirocyclic architecture.
One established method for the synthesis and differential functionalization of a series of spirodiamine scaffolds, including 2,7-diazaspiro[4.5]decane, has been reported.[1] This methodology allows for selective access to mono-N-methyl isomers and addresses challenges such as the rearrangement of key precursors. While direct monocarbamoylation with Boc anhydride proves inefficient, a selective deprotection of a doubly Boc-protected derivative provides a viable route to the mono-protected intermediate, which is a versatile building block for further diversification.[1]
A plausible and illustrative multi-step synthesis, based on established chemical principles, is outlined below. This pathway highlights the key transformations required to construct the 2,7-diazaspiro[4.5]decane core.
Proposed Multi-Step Synthetic Pathway
Caption: Proposed multi-step synthesis of 2,7-diazaspiro[4.5]decane.
Detailed Experimental Protocol (Illustrative)
Step 1: Dieckmann Condensation to form a Spirocyclic β-ketoester
The synthesis commences with a Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-ketoester.[2][3][4][5] Starting with diethyl isonicotinate, alkylation at the 4-position with a suitable dielectrophile, followed by cyclization, would yield the spirocyclic piperidone core.
-
Reactants: Diethyl 4-(2-ethoxycarbonylethyl)-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate, Sodium hydride (NaH), Anhydrous Toluene.
-
Procedure:
-
A solution of the starting diester in anhydrous toluene is added dropwise to a suspension of sodium hydride in toluene at reflux.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction is quenched by the slow addition of acetic acid, followed by water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the spirocyclic β-ketoester.
-
Step 2: Hydrolysis and Decarboxylation
The resulting β-ketoester is then hydrolyzed and decarboxylated to yield a spirocyclic ketone.
-
Reactants: Spirocyclic β-ketoester, Aqueous Hydrochloric Acid (HCl).
-
Procedure:
-
The β-ketoester is suspended in aqueous HCl.
-
The mixture is heated at reflux for several hours.
-
The reaction is cooled and neutralized with a base (e.g., NaOH).
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated.
-
Purification by chromatography yields the spirocyclic ketone.
-
Step 3 & 4: Iterative Reductive Amination
The ketone is then converted to the corresponding amine via reductive amination.[6][7][8] This process is then repeated to form the second amine, thus completing the diazaspirocycle.
-
Reactants: Spirocyclic ketone, Hydroxylamine hydrochloride, Sodium acetate, Raney Nickel, Hydrogen gas.
-
Procedure (per amination):
-
The ketone is dissolved in ethanol, and hydroxylamine hydrochloride and sodium acetate are added. The mixture is stirred to form the oxime intermediate.
-
The crude oxime is then subjected to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amine.
-
Step 5: N-Protection
For further synthetic utility, the nitrogen atoms of the resulting 2,7-diazaspiro[4.5]decane are often protected, for instance, with a Boc group.
-
Reactants: 2,7-Diazaspiro[4.5]decane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of the diamine in DCM, triethylamine and Boc₂O are added.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, dried, and concentrated to yield the protected scaffold.
-
Novel Synthetic Strategies: Expanding the Chemical Space
Recent advances in synthetic methodology have provided innovative and efficient routes to substituted 2,7-diazaspiro[4.5]decane derivatives and related scaffolds. These methods often offer advantages in terms of step economy, stereocontrol, and the introduction of diverse functionalities.
Palladium-Catalyzed Domino Reaction for Exocyclic Double Bond Formation
A one-step synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds has been developed.[9] This method involves the reaction of unactivated yne-en-ynes with a variety of substituted aryl halides in the presence of a palladium catalyst.[9] This domino reaction impressively forms three new carbon-carbon bonds in a single operation, proceeding through a highly regioselective C-C coupling and a subsequent spirocyclization step.[9]
Caption: Palladium-catalyzed one-step synthesis of diazaspiro[4.5]decanes.
Synergistic Photocatalysis and Organocatalysis for [3+2] Cycloaddition
A highly diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a synergistic photocatalytic and organocatalytic [3+2] cycloaddition.[7] This approach utilizes 2-methylene-tetrahydronaphtalen-1-ones and N-cyclopropylanilines as starting materials. The reaction proceeds under mild, metal-free conditions and boasts 100% atom economy, aligning with the principles of green chemistry. A high diastereoselectivity of up to 99:1 has been reported.[7]
Synthesis of Functionalized Diazaspiro[4.5]decan-1-ones
Derivatives of the diazaspiro[4.5]decane scaffold with a ketone functionality have been synthesized and evaluated for their biological activity. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential chitin synthase inhibitors with antifungal properties.[10][11]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to the 2,7-diazaspiro[4.5]decane scaffold and its derivatives depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.
| Synthetic Route | Target Scaffold | Key Advantages | Limitations |
| Multi-step Foundational Synthesis | Unsubstituted 2,7-diazaspiro[4.5]decane | Versatile for introducing various substituents; relies on well-established reactions. | Can be lengthy and require multiple purification steps. |
| Palladium-Catalyzed Domino Reaction | Diazaspiro[4.5]decanes with exocyclic double bonds | One-step, high atom economy, forms multiple C-C bonds. | Produces a specific, unsaturated derivative. |
| Photocatalytic [3+2] Cycloaddition | 2-Amino-spiro[4.5]decane-6-ones | High diastereoselectivity, mild and green conditions. | Yields a functionalized and partially saturated scaffold. |
Conclusion and Future Perspectives
The 2,7-diazaspiro[4.5]decane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the foundational multi-step approaches to more recent innovative strategies, provide a robust toolkit for chemists to access this important structural motif. Future efforts in this area will likely focus on the development of even more efficient and stereoselective syntheses, enabling the rapid generation of diverse libraries of 2,7-diazaspiro[4.5]decane derivatives for biological screening. The continued exploration of this fascinating scaffold is poised to yield new and exciting discoveries in the field of drug development.
References
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
-
Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. [Link]
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Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Wikipedia. (2023, October 26). Dieckmann condensation. In Wikipedia. [Link]
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SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected strategies for the construction of 7-azaspiro[4.5]decanes. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Reductive amination. In Wikipedia. [Link]
-
Wang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 14(2), 107. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Introduction: The Strategic Value of the Diazaspiro[4.5]decane Core
An In-Depth Technical Guide to 7-benzyl-2,7-diazaspiro[4.5]decane InChI Key: OFLZQYXCNCHXGP-UHFFFAOYSA-N
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in modern medicinal chemistry. The diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif, prized for the rigid, three-dimensional conformation it imparts to molecules, which can lead to high-affinity and selective interactions with biological targets[1]. This document delves into the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, provides detailed protocols for its characterization, and explores its significant applications in drug discovery, particularly for central nervous system (CNS) agents. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.
In the landscape of drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is paramount. The 6,7-diazaspiro[4.5]decane core, a related isomer, has gained significant attention for its utility in developing potent and selective neurokinin-1 (NK1) receptor antagonists, which are implicated in pain, inflammation, and emesis[1]. The 2,7-diazaspiro[4.5]decane framework, the subject of this guide, shares this advantageous rigid spirocyclic structure. This inherent rigidity reduces the entropic penalty upon binding to a biological target, often translating to enhanced potency and selectivity.
The specific compound, this compound, is a key functionalized building block. The benzyl group serves as a common and reliable protecting group for the nitrogen at the 7-position, allowing for selective chemical manipulation at the 2-position amine. This strategic design makes it an invaluable intermediate for constructing diverse libraries of compounds aimed at various biological targets, especially G-protein coupled receptors (GPCRs) within the CNS[2][3].
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The key identifiers and computed physicochemical properties for this compound are summarized below, providing a quantitative profile of the molecule.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| InChI Key | OFLZQYXCNCHXGP-UHFFFAOYSA-N | [4] |
| InChI | InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2 | [4] |
| SMILES | C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 | [4] |
| CAS Number | 1086395-18-7 | [5] |
| Molecular Formula | C15H22N2 | [4] |
| Molecular Weight | 230.35 g/mol | Inferred from Formula |
| Monoisotopic Mass | 230.1783 Da | [4] |
| XLogP (Predicted) | 2.1 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of spirocyclic systems often requires a carefully planned multi-step sequence. While numerous specific patented routes exist, a common and logical approach involves the construction of a suitable piperidine precursor followed by a key spirocyclization step to form the pyrrolidine ring.
Generalized Synthetic Workflow
A plausible and efficient synthesis initiates from a protected 4-piperidone derivative. The benzyl group is introduced via reductive amination, a robust and widely used transformation. The subsequent steps build the framework necessary for the final intramolecular cyclization, which forms the desired spirocyclic core. The use of the benzyl group is strategic; it is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation, unmasking the secondary amine for further derivatization.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Reductive Amination (Step A → B)
This protocol describes the critical step of introducing the benzyl protecting group onto the piperidone core.
-
Reagent Preparation: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent over-reduction of the ketone and to ensure compatibility with the Boc-protecting group.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N-benzyl-4-piperidone precursor.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Spectroscopic data for this compound is available, confirming its structure and purity[5].
| Technique | Expected Data Pattern |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet corresponding to the 5 aromatic protons of the benzyl group. ~3.5 ppm: Singlet for the 2 benzylic protons (-CH₂-Ph). ~1.5-3.0 ppm: A series of complex multiplets corresponding to the 14 aliphatic protons of the diazaspiro[4.5]decane core. The signals for protons adjacent to nitrogen atoms will appear further downfield. |
| ¹³C NMR | ~138-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Signals for the 5 CH carbons of the aromatic ring. ~63 ppm: Signal for the benzylic carbon (-CH₂-Ph). ~40-60 ppm: Multiple signals for the aliphatic carbons of the spirocyclic core, with carbons adjacent to nitrogen being the most deshielded. Spiro Carbon: A key quaternary carbon signal will be present, confirming the spirocyclic junction. |
| Mass Spec. (ESI+) | m/z 231.18: Predicted [M+H]⁺ adduct, confirming the molecular weight.[4] m/z 91.05: A prominent fragment corresponding to the tropylium cation [C₇H₇]⁺ from the benzyl group is expected. |
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a high-value intermediate. Its structural features make it an ideal starting point for developing therapies targeting the CNS.
-
Scaffold for CNS Agents: The spirocyclic framework is frequently incorporated into potential therapeutic agents for neurological and psychiatric disorders[2]. By modifying the amine at the 2-position, chemists can tune the molecule's affinity for specific targets, such as dopamine or serotonin receptors, which are implicated in conditions like schizophrenia and Parkinson's disease[3].
-
Improving Pharmacokinetics: The rigid, three-dimensional nature of the spirocycle can enhance a drug candidate's pharmacokinetic properties. This includes improving metabolic stability by sterically shielding metabolically labile sites and optimizing bioavailability by providing a favorable conformational profile for receptor binding[3].
-
Enzyme Inhibition: Beyond receptor targets, this scaffold serves as a building block for designing enzyme inhibitors. The defined spatial orientation of substituents allows for precise interaction with the active sites of enzymes involved in various disease pathways[3].
Conclusion
This compound, identified by its InChI Key OFLZQYXCNCHXGP-UHFFFAOYSA-N, stands out as a strategically important building block in medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations. The compound's true value lies in its spirocyclic core, which provides a rigid and versatile platform for the development of novel therapeutics, particularly for complex CNS disorders. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to effectively leverage this potent chemical tool in their drug discovery programs.
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MySkinRecipes. 7-Benzyl-2,7-diazaspiro[4.5]decan-3-one hemioxlate.[Link]
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PubChem. 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one.[Link]
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An In-Depth Technical Guide to 7-benzyl-2,7-diazaspiro[4.5]decane
This guide provides a comprehensive technical overview of 7-benzyl-2,7-diazaspiro[4.5]decane, a key heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the molecule's fundamental properties, outlines a robust synthetic pathway with mechanistic insights, provides detailed characterization protocols, and explores its strategic applications in the development of novel therapeutics.
Core Molecular Attributes of this compound
This compound is a bicyclic amine featuring a spirocyclic core, which imparts significant three-dimensional character. This structural rigidity is a highly desirable trait in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets.
Molecular Formula and Structure
The molecular formula for this compound is C₁₅H₂₂N₂ [1]. Its structure consists of a piperidine ring and a pyrrolidine ring sharing a single carbon atom (the spiro center). The benzyl group is attached to the nitrogen atom of the piperidine ring.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=46911906&t=l"]; A [label=""]; } caption: "2D Structure of this compound"
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing formulation strategies.
| Property | Value | Source |
| Molecular Weight | 230.35 g/mol | |
| Molecular Formula | C₁₅H₂₂N₂ | [1] |
| Monoisotopic Mass | 230.1783 Da | [1] |
| XLogP3-AA (Predicted) | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a multi-step sequence. The following protocol is a representative and efficient method, drawing upon established principles for the construction of similar diazaspirocyclic systems.
Experimental Protocol
Step 1: Synthesis of the Spiro-oxazoline Intermediate via Van Leusen Reaction
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as dimethoxyethane (DME) or tetrahydrofuran (THF), add tosylmethyl isocyanide (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base, such as potassium tert-butoxide (2.2 equivalents), portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-oxazoline intermediate.
Causality and Expertise: The Van Leusen reaction is a powerful tool for the formation of a five-membered heterocyclic ring from a ketone and tosylmethyl isocyanide. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the tosylmethyl isocyanide, initiating the cascade of reactions that lead to the spirocyclic intermediate.
Step 2: Reductive Amination to Yield this compound
-
Dissolve the crude spiro-oxazoline intermediate from the previous step in a suitable solvent, such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) (4-5 equivalents), in portions.
-
Alternatively, the reduction can be carried out using catalytic hydrogenation (e.g., H₂, Pd/C).
-
Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction with water and adjust the pH to be basic (pH > 10) using a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality and Expertise: The reduction of the intermediate opens the oxazoline ring and reduces the imine functionality to the secondary amine of the pyrrolidine ring. Sodium borohydride is a commonly used and effective reducing agent for this transformation. Catalytic hydrogenation offers a milder alternative.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford pure this compound.
Trustworthiness: Each step of this protocol includes a monitoring phase (TLC) to ensure the reaction proceeds as expected before moving to the next step. The final purification by column chromatography ensures the isolation of the target compound with high purity, which can be verified by the characterization methods outlined below.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the aliphatic protons of the piperidine and pyrrolidine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the aromatic carbons of the benzyl group, the benzylic carbon, the spiro carbon, and the distinct aliphatic carbons of the two rings.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 231.18558[1].
-
IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic C-H stretching frequencies for both aromatic and aliphatic C-H bonds, and N-H stretching for the secondary amine in the pyrrolidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its rigid three-dimensional structure is particularly advantageous for targeting complex binding sites in proteins.
Central Nervous System (CNS) Agents
This scaffold is frequently utilized as a key intermediate in the development of therapeutic agents for neurological and psychiatric disorders[3]. The spirocyclic core can mimic the conformation of endogenous ligands, enabling potent and selective interactions with receptors in the brain, such as dopamine and serotonin receptors[3].
Bioisosteric Replacement
In drug design, the diazaspiro[4.5]decane moiety can serve as a conformationally restricted bioisostere for more flexible diamine-containing structures, such as piperazine. This can lead to improved target affinity, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its unique structural features and synthetic accessibility make it a valuable tool for the creation of novel therapeutics. This guide has provided a detailed overview of its properties, a robust synthetic protocol with mechanistic insights, and a summary of its key applications. The information presented herein is intended to empower researchers to effectively utilize this important chemical entity in their drug discovery endeavors.
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Unlocking Therapeutic Potential: A Technical Guide to Novel Targets of 7-Benzyl-2,7-diazaspiro[4.5]decane Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Benzyl-2,7-diazaspiro[4.5]decane scaffold represents a promising and versatile platform in medicinal chemistry. Its unique three-dimensional structure, combining a piperidine and a pyrrolidine ring fused at a quaternary carbon, offers a rich vector space for chemical modification and optimization of pharmacological activity. This technical guide provides an in-depth exploration of the potential therapeutic targets for analogs of this scaffold. By synthesizing existing research on related diazaspiro compounds and considering the key structural influence of the 7-benzyl group, we delineate promising avenues for drug discovery in oncology, neuropharmacology, and infectious diseases. This document is intended to serve as a foundational resource for researchers, offering both a strategic overview and detailed, actionable experimental protocols to accelerate the investigation and development of novel therapeutics based on this compelling chemical architecture.
The this compound Scaffold: A Privileged Structure
The diazaspiro[4.5]decane core is a "privileged scaffold," a concept in medicinal chemistry that describes molecular frameworks that are able to bind to multiple, unrelated biological targets. The spirocyclic nature imparts a conformational rigidity that can be advantageous for target binding, reducing the entropic penalty upon complex formation. The presence of two nitrogen atoms at positions 2 and 7 provides key handles for chemical modification, allowing for the fine-tuning of properties such as basicity, polarity, and the introduction of various pharmacophoric elements.
The 7-benzyl group is a critical determinant of the pharmacological profile of these analogs. The bulky, lipophilic benzyl moiety can engage in hydrophobic and aromatic interactions within a binding pocket, significantly influencing target affinity and selectivity. Furthermore, substitutions on the phenyl ring of the benzyl group offer a straightforward strategy for structure-activity relationship (SAR) studies.
Potential Therapeutic Targets and Mechanistic Hypotheses
Based on the established activities of structurally related diazaspiro compounds, several high-potential therapeutic targets for this compound analogs can be postulated.
Oncology: Targeting KRAS Mutations
Mutations in the KRAS gene are among the most common drivers of human cancers, and for a long time, KRAS was considered "undruggable."[1] Recent breakthroughs have demonstrated the feasibility of targeting specific KRAS mutants, such as G12C.[1] Notably, derivatives of 1-oxa-3,7-diazaspiro[4.5]decane have been identified as potent inhibitors of the KRAS-G12D mutation.[2] This suggests that the diazaspiro[4.5]decane scaffold can be adapted to bind to the challenging surface of RAS proteins.
Mechanistic Hypothesis: The 7-benzyl group of a this compound analog could be oriented to occupy a hydrophobic pocket adjacent to the nucleotide-binding site of KRAS, thereby allosterically inhibiting its function. The nitrogen at position 2 could serve as an attachment point for a warhead designed to covalently bind to a nearby cysteine residue in mutants like G12C, or to establish key hydrogen bonding interactions in other mutants.
Experimental Workflow for Target Validation:
Caption: Workflow for validating KRAS as a target.
Neuropharmacology: Modulation of Dopamine and Sigma Receptors
The central nervous system (CNS) is a well-established therapeutic area for spirocyclic compounds. The structural rigidity of the diazaspiro[4.5]decane core is well-suited for interaction with the defined binding pockets of G-protein coupled receptors (GPCRs) and ion channels.
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3][4] Analogs of 1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists.[5] The 7-benzyl group is a common feature in many known dopamine receptor ligands, often occupying an "aromatic pocket" within the receptor.
Mechanistic Hypothesis: The this compound scaffold can serve as a novel scaffold for dopamine receptor ligands. The protonated nitrogen at position 2 can mimic the cationic amine of dopamine, forming a key salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TMD3) of the receptor. The 7-benzyl group can then project into a hydrophobic pocket formed by aromatic residues in TMDs 5, 6, and 7, contributing to high affinity and potentially subtype selectivity.
Sigma receptors (σ1 and σ2) are enigmatic targets implicated in a variety of cellular functions, and their modulation has shown therapeutic promise in pain, neurodegenerative diseases, and cancer.[6][7] Notably, 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent sigma-1 receptor antagonists.[6]
Mechanistic Hypothesis: The lipophilic nature of the 7-benzyl group, coupled with the basic nitrogen at position 2, aligns well with the pharmacophoric requirements for sigma receptor ligands. These compounds could act as either agonists or antagonists depending on the specific substitutions on the benzyl ring and the stereochemistry of the spiro center. Sigma-2 receptor modulators have been shown to be effective in preventing Aß oligomer binding to synapses, a key pathological event in Alzheimer's disease.[8]
Experimental Workflow for CNS Target Validation:
Caption: Workflow for CNS target validation.
Infectious Diseases: Antimycobacterial and Antifungal Agents
The discovery of novel antimicrobial agents is a critical global health priority. The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has been incorporated into benzothiazinones, leading to potent and broad-spectrum antimycobacterial activity.[9] Additionally, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[10]
Mechanistic Hypothesis:
-
Antimycobacterial: The this compound scaffold can be incorporated into molecules targeting essential mycobacterial enzymes. The benzyl group can enhance cell wall penetration and provide key hydrophobic interactions within the enzyme's active site.
-
Antifungal: The diazaspiro[4.5]decane core could serve as a mimetic of the substrate for chitin synthase. The benzyl group could provide additional binding interactions, leading to potent and selective inhibition.
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route can be adapted from established methods for the synthesis of spirocyclic diamines.[11]
-
Starting Material: Commercially available N-benzyl-4-piperidone.
-
Key Step: A multi-component reaction, such as the Strecker synthesis, can be employed to introduce the second nitrogen atom and build the pyrrolidine ring.
-
Cyclization: Intramolecular cyclization, followed by reduction, will yield the 2,7-diazaspiro[4.5]decane core.
-
Benzylation: Reductive amination with benzaldehyde or a substituted benzaldehyde will install the 7-benzyl group.
-
Diversification: The secondary amine at position 2 can be further functionalized to generate a library of analogs.
Target-Based Screening Protocols
Table 1: Primary Binding and Functional Assays for Target Validation
| Target Class | Binding Assay | Functional Assay | Key Parameters |
| Kinases (e.g., KRAS) | Surface Plasmon Resonance (SPR) | Nucleotide Exchange Assay | Kd, IC50 |
| GPCRs (e.g., Dopamine) | Radioligand Displacement | cAMP Accumulation | Ki, EC50/IC50 |
| Ion Channels (e.g., Sigma) | Radioligand Binding | Patch Clamp Electrophysiology | Ki, Modulation of ion currents |
| Enzymes (e.g., Chitin Synthase) | Differential Scanning Fluorimetry (DSF) | Enzyme Activity Assay | ΔTm, IC50 |
Cell-Based Assays
Table 2: Cell-Based Assays for Assessing Cellular Potency and Mechanism of Action
| Therapeutic Area | Cell Line | Assay | Readout |
| Oncology | KRAS-mutant cancer cell lines (e.g., NCI-H358) | Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) | GI50 |
| Neuropharmacology | Recombinant cell lines expressing target receptors | Reporter Gene Assay | EC50/IC50 |
| Infectious Diseases | Mycobacterium tuberculosis, Candida albicans | Minimum Inhibitory Concentration (MIC) Assay | MIC |
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs.
-
The 7-Benzyl Group: Substitution on the phenyl ring (e.g., with halogens, methoxy groups) can significantly impact binding affinity and selectivity. The position of the substituent will be critical.
-
The 2-Position: The nature of the substituent at the 2-position will be highly dependent on the target. For GPCRs, a small, basic group may be preferred. For other targets, this position can be used to introduce larger groups to probe for additional binding interactions or to attach linker moieties.
-
Stereochemistry: The spiro center is a stereocenter. The synthesis of enantiomerically pure compounds and the evaluation of their differential activity will be essential for understanding the three-dimensional binding mode and for developing more potent and selective drug candidates.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics. The insights and protocols provided in this guide offer a strategic framework for researchers to explore the full potential of this versatile chemical entity. By systematically investigating the proposed therapeutic targets and leveraging a robust understanding of the SAR, the scientific community can unlock new treatments for some of the most challenging diseases.
References
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- Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. (2023).
- PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers. (2020).
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. (2025).
- Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. (2019).
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. (2022).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023).
- Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC.
- Evaluating Sigma-2 Receptor Modulators as Prospective DMTs for Parkinson Disease. (2022).
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. (2022).
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An In-Depth Technical Guide to the Domino Synthesis of Diazaspiro[4.5]decane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that provides unique conformational constraints. This distinct topology is instrumental in designing high-affinity, selective ligands for a range of biological targets. This guide provides an in-depth exploration of the domino reaction as a powerful and efficient strategy for the synthesis of these valuable scaffolds. We will delve into the mechanistic underpinnings of key domino strategies, provide field-proven insights into experimental design, and present detailed protocols for the synthesis of diazaspiro[4.5]decane derivatives.
Introduction: The Strategic Importance of Diazaspiro[4.5]decanes in Drug Discovery
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a compelling class of building blocks in this endeavor, and among them, the diazaspiro[4.5]decane core holds a prominent position. Its inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, potentially leading to improved target engagement and reduced off-target effects compared to more flexible or planar structures.
The diazaspiro[4.5]decane framework is a key component in a variety of biologically active molecules. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are crucial targets for the treatment of inflammatory bowel disease. Furthermore, this versatile scaffold has been utilized in the development of novel inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions. The therapeutic potential of this scaffold extends to its role as a chitin synthase inhibitor, demonstrating promising antifungal activity.
Given the significant therapeutic potential of diazaspiro[4.5]decane derivatives, the development of efficient and robust synthetic methodologies is of paramount importance. Domino reactions, also known as cascade or tandem reactions, offer a particularly elegant and powerful approach. These reactions involve a sequence of two or more bond-forming events that occur under the same reaction conditions without the isolation of intermediates. This strategy aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing operational complexity. This guide will focus on the application of domino reactions for the efficient construction of the diazaspiro[4.5]decane scaffold.
Core Domino Strategies for Diazaspiro[4.5]decane Synthesis
Several domino strategies have been successfully employed to construct the diazaspiro[4.5]decane core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we will discuss three prominent and mechanistically distinct approaches.
Palladium-Catalyzed Domino Annulation
Palladium-catalyzed domino reactions are a cornerstone of modern organic synthesis, enabling the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single pot. A noteworthy application of this methodology is the one-step synthesis of diazaspiro[4.5]decanes bearing exocyclic double bonds from readily available yne-en-ynes and aryl halides.[1][2] This powerful transformation efficiently constructs three new carbon-carbon bonds in a highly regioselective manner.
Mechanistic Insights:
The catalytic cycle of this domino reaction is a sophisticated sequence of well-established palladium-catalyzed steps.
Caption: Palladium-Catalyzed Domino Annulation for Diazaspiro[4.5]decane Synthesis.
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by a sequence of carbopalladation events with the yne-en-yne substrate. The key spirocyclization step occurs through an intramolecular cyclization, leading to a spirocyclic palladium(II) intermediate. Finally, a β-hydride elimination step forms the exocyclic double bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Aza-Michael/Intramolecular Cyclization Cascade
The aza-Michael addition is a powerful tool for the formation of carbon-nitrogen bonds. When coupled with a subsequent intramolecular cyclization, it provides a versatile domino strategy for the synthesis of N-heterocycles, including the diazaspiro[4.5]decane scaffold. This approach is particularly useful for the synthesis of substituted 2,8-diazaspiro[4.5]decan-1-ones.
Mechanistic Insights:
This domino reaction proceeds through a two-step sequence initiated by the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
Caption: Aza-Michael/Intramolecular Cyclization Cascade.
The reaction commences with the base-catalyzed aza-Michael addition of a piperidone derivative to an α,β-unsaturated ester. This initial step forms an enolate intermediate. The newly formed secondary amine within this intermediate then acts as an internal nucleophile, attacking the ester carbonyl group in an intramolecular fashion. This irreversible cyclization step forges the second ring of the diazaspiro[4.5]decane system, yielding the desired product. The efficiency of this reaction is often dependent on the nature of the base and the solvent system employed.
Pictet-Spengler/Aza-Michael Domino Reaction
The Pictet-Spengler reaction is a classic and highly effective method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[3] When integrated into a domino sequence, it can be a powerful tool for constructing complex polycyclic scaffolds. A domino sequence involving a Pictet-Spengler reaction followed by an aza-Michael addition offers a convergent route to certain diazaspiro[4.5]decane analogues.
Mechanistic Insights:
This domino strategy involves the initial formation of a key intermediate via a Pictet-Spengler reaction, which then undergoes an intramolecular aza-Michael addition.
Caption: Pictet-Spengler/Aza-Michael Domino Reaction Sequence.
The sequence begins with the acid-catalyzed condensation of a tryptamine derivative (or a similar β-arylethylamine) with an aldehyde bearing a Michael acceptor moiety. This forms an iminium ion which then undergoes an intramolecular electrophilic substitution on the indole ring to yield a tetrahydro-β-carboline intermediate. The pendant Michael acceptor is then poised for an intramolecular aza-Michael addition by the secondary amine of the newly formed ring, leading to the construction of the spirocyclic diazaspiro[4.5]decane framework.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples of the domino strategies discussed. It is crucial for researchers to adapt and optimize these procedures based on their specific substrates and available laboratory equipment.
Representative Protocol for Palladium-Catalyzed Domino Annulation
This protocol is adapted from the one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds.[1][2]
Materials:
-
Yne-en-yne substrate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the yne-en-yne substrate, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diazaspiro[4.5]decane.
Representative Protocol for Aza-Michael/Intramolecular Cyclization Cascade
This protocol is a general procedure for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives.
Materials:
-
4-Piperidone derivative (1.0 equiv)
-
α,β-Unsaturated ester (e.g., ethyl acrylate) (1.1 equiv)
-
Sodium ethoxide (NaOEt, 0.1 equiv)
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, dissolve the 4-piperidone derivative in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir for 10 minutes at room temperature.
-
Add the α,β-unsaturated ester dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 2,8-diazaspiro[4.5]decan-1-one.
Data Presentation: A Comparative Overview
To provide a clear comparison of the discussed domino strategies, the following table summarizes key parameters.
| Domino Strategy | Key Bond Formations | Typical Catalyst/Reagent | Substrate Scope | Key Advantages |
| Palladium-Catalyzed Domino Annulation | 3 x C-C | Pd(OAc)₂/PPh₃ | Good for substituted aryl halides and yne-en-ynes | High atom and step economy; rapid construction of complexity |
| Aza-Michael/Intramolecular Cyclization | 1 x C-N, 1 x C-N (amide) | Base (e.g., NaOEt) | Broad for various piperidones and Michael acceptors | Mild conditions; readily available starting materials |
| Pictet-Spengler/Aza-Michael | 1 x C-C, 1 x C-N, 1 x C-N | Acid (e.g., TFA) | Dependent on Pictet-Spengler compatibility | Convergent synthesis of complex polyheterocycles |
Conclusion and Future Outlook
Domino reactions represent a highly efficient and elegant strategy for the synthesis of medicinally important diazaspiro[4.5]decane scaffolds. The palladium-catalyzed annulation, aza-Michael/intramolecular cyclization, and Pictet-Spengler-based cascades each offer unique advantages in terms of substrate scope, operational simplicity, and the complexity of the resulting products. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the development of new and improved domino reactions for the construction of diazaspiro[4.5]decanes and other spirocyclic systems will undoubtedly remain a vibrant area of research. Future efforts will likely focus on the development of stereoselective domino reactions to access enantiopure diazaspiro[4.5]decanes, further expanding the chemical space available to medicinal chemists.
References
- (Reference to a general review on the medicinal chemistry importance of diazaspiro[4.5]decanes - placeholder)
-
Li, L., Hu, Q., Zhou, P., Xie, H., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
- (Reference to a paper on TYK2/JAK1 inhibitors with the diazaspiro[4.5]decane scaffold - placeholder)
-
Wikipedia. (n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Hu, Y. (n.d.). Research profile of Yimin HU. ResearchGate. Retrieved January 18, 2026, from [Link]
- (Reference to a paper on RIPK1 inhibitors with the diazaspiro[4.5]decane scaffold - placeholder)
- (Reference to a paper on chitin synthase inhibitors with the diazaspiro[4.5]decane scaffold - placeholder)
Sources
Methodological & Application
The Versatile 7-Benzyl-2,7-diazaspiro[4.5]decane Scaffold: A Guide to Synthesis and Application in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, driving medicinal chemists to explore unique molecular architectures that can effectively interact with biological targets. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide focuses on a particularly valuable scaffold: 7-Benzyl-2,7-diazaspiro[4.5]decane. Its unique structure serves as a versatile template for the development of a wide range of therapeutic agents, particularly those targeting the central nervous system and inflammatory pathways.
This document provides a comprehensive overview of the synthesis and application of the this compound scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, provide a step-by-step guide to its preparation, and explore its application in the development of potent bioactive molecules through illustrative case studies and detailed biological assay protocols.
The Strategic Advantage of the Diazaspiro[4.5]decane Core
The 2,7-diazaspiro[4.5]decane framework, a bicyclic system featuring a pyrrolidine ring fused to a piperidine ring at a quaternary carbon, offers a distinct topographical presentation of functional groups in three-dimensional space. The benzyl group at the 7-position not only serves as a common protecting group but can also be a key pharmacophoric element, engaging in specific interactions with biological targets. Furthermore, the secondary amine at the 2-position provides a convenient handle for further derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Derivatives of this scaffold have shown promise in a variety of therapeutic areas, acting as:
-
Neurological and Psychiatric Disorder Modulators: The rigid core is well-suited for interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a range of CNS disorders.[1]
-
Anti-inflammatory and Analgesic Agents: By targeting key proteins in inflammatory cascades, such as kinases, this scaffold can be elaborated into potent anti-inflammatory and pain-relieving compounds.[1]
-
Antifungal Agents: Derivatives have been designed as inhibitors of essential fungal enzymes like chitin synthase, demonstrating the scaffold's potential in combating infectious diseases.
-
Kinase Inhibitors: The diazaspiro[4.5]decane core has been successfully incorporated into inhibitors of critical signaling kinases like RIPK1 and TYK2/JAK1, which are involved in inflammatory diseases and cancer.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through a multi-step sequence, commencing with the readily available N-benzyl-4-piperidone. The following protocol outlines a robust and reproducible pathway.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of N-Benzyl-4-piperidone [2]
-
1,4-Addition: In a round-bottom flask, dissolve benzylamine in anhydrous toluene. Cool the solution in an ice bath and slowly add methyl acrylate. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-bis(β-propionate methyl ester)benzylamine.
-
Dieckmann Condensation: To a suspension of sodium hydride in anhydrous toluene, add the N,N-bis(β-propionate methyl ester)benzylamine dropwise at reflux. Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully quench with water. Add concentrated hydrochloric acid and reflux for 12-18 hours. Cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield N-benzyl-4-piperidone as a light yellow oil.
Step 2: Formation of this compound-1,3-dione
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine N-benzyl-4-piperidone, ethyl cyanoacetate, and a catalytic amount of piperidine in toluene.
-
Knoevenagel-Michael Reaction: Reflux the mixture, azeotropically removing water, for 12-16 hours.
-
Cyclization: After cooling, add a solution of sodium ethoxide in ethanol and stir at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with water and acidify with dilute hydrochloric acid. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from ethanol to afford this compound-1,3-dione.
Step 3: Reduction to this compound [3][4]
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminium hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Addition of Precursor: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound-1,3-dione in anhydrous THF.
-
Reduction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 18-24 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Isolation and Purification: Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Medicinal Chemistry: Protocols and Case Studies
The true utility of the this compound scaffold is realized in its derivatization to target various biological systems. Below are detailed protocols for assays relevant to therapeutic areas where this scaffold has shown significant promise.
Case Study 1: Targeting Fungal Infections - Chitin Synthase Inhibition
The fungal cell wall is a unique and essential structure, making its biosynthetic pathways attractive targets for antifungal drug development. Chitin is a key component of this wall, and its synthesis is catalyzed by the enzyme chitin synthase.
Caption: Workflow for Chitin Synthase Inhibition Assay.
Protocol 2: In Vitro Chitin Synthase Inhibition Assay
This non-radioactive, high-throughput assay determines the inhibitory activity of test compounds on chitin synthase.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Yeast extract peptone dextrose (YPD) broth
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, protease inhibitor cocktail
-
Trypsin solution and soybean trypsin inhibitor
-
Wheat Germ Agglutinin (WGA)-coated 96-well plate
-
Reaction mixture: UDP-N-acetylglucosamine
-
WGA conjugated to horseradish peroxidase (WGA-HRP)
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Culture the fungal strain in YPD broth to the mid-log phase.
-
Harvest and wash the cells.
-
Disrupt the cells (e.g., with glass beads) and resuspend in ice-cold extraction buffer to obtain a crude enzyme extract.
-
Activate the zymogenic form of chitin synthase by a brief treatment with trypsin, followed by quenching with soybean trypsin inhibitor.
-
-
Inhibition Assay:
-
To the WGA-coated 96-well plate, add the prepared enzyme extract.
-
Add serial dilutions of the test compound (derivatives of this compound) or DMSO as a control.
-
Initiate the reaction by adding the UDP-N-acetylglucosamine substrate.
-
Incubate the plate with shaking at 30°C for 3 hours.
-
-
Detection and Analysis:
-
Wash the plate to stop the reaction and remove unbound reagents.
-
Add WGA-HRP solution and incubate.
-
Wash the plate again and add TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Case Study 2: Modulating Inflammatory Responses - RIPK1 Kinase Inhibition
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of inflammation and necroptosis. Its inhibition is a promising strategy for treating various inflammatory diseases.
Caption: Workflow for RIPK1 Kinase Inhibition Assay.
Protocol 3: In Vitro RIPK1 Kinase Inhibition Assay
This protocol describes a biochemical assay to evaluate the inhibitory activity of test compounds against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., MOPS, EDTA, Mg-acetate)
-
Myelin basic protein (or other suitable substrate)
-
[γ-³³P]-ATP (for radiometric assay) or cold ATP and ADP detection reagents (e.g., ADP-Glo™)
-
Test compounds (derivatives of this compound)
-
Phosphoric acid (for stopping radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations or DMSO for control.
-
Add the RIPK1 enzyme and the substrate.
-
Pre-incubate for a short period at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (radiolabeled or cold, depending on the detection method).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection and Analysis:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Measure the luminescence signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation
The following table provides a template for summarizing the biological activity of newly synthesized this compound derivatives.
| Compound ID | R-group at N-2 | Chitin Synthase IC50 (µM) | RIPK1 Kinase IC50 (nM) |
| Parent Scaffold | H | >100 | >1000 |
| Derivative 1 | 3,4-dichlorobenzoyl | 5.2 | 520 |
| Derivative 2 | 2-pyridinylmethyl | 25.8 | 150 |
| Derivative 3 | 4-fluorophenylsulfonyl | 12.1 | 85 |
Conclusion
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization, make it a valuable tool in the medicinal chemist's arsenal. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to explore the full potential of this versatile scaffold in their drug discovery programs. By understanding the nuances of its synthesis and applying robust biological evaluation methods, the scientific community can continue to unlock new therapeutic opportunities based on this privileged molecular framework.
References
-
MySkinRecipes. (n.d.). 7-Benzyl-2,7-diazaspiro[2][5]decan-3-one hemioxlate. Retrieved from
-
Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from [Link]
-
Reddit. (2024, September 25). Reduction with Lithium Aluminium Hydride (LAH). Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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The Versatile Scaffold: Application of 7-Benzyl-2,7-diazaspiro[4.5]decane in CNS Drug Discovery
Introduction: A Privileged Structure for a Complex Target Landscape
In the intricate world of Central Nervous System (CNS) drug discovery, the quest for novel molecular architectures that can effectively and selectively engage with complex biological targets is paramount. The 7-Benzyl-2,7-diazaspiro[4.5]decane scaffold has emerged as a privileged structure, offering a unique three-dimensional conformation that is instrumental in the design of potent and selective ligands for key CNS targets. Its rigid spirocyclic core, combined with the synthetic tractability of its dual nitrogen centers, provides an exceptional platform for developing therapeutic agents for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, neuropathic pain, and depression.
This technical guide provides an in-depth exploration of the application of this compound in CNS drug discovery. We will delve into the synthetic strategies for this core scaffold and its derivatives, detail the rationale for its use in targeting critical CNS proteins like sigma receptors and the dopamine transporter, and provide field-proven, step-by-step protocols for the biological evaluation of these compounds.
The Rationale: Targeting Key Players in CNS Pathophysiology
The therapeutic potential of this compound-based ligands stems from their ability to interact with high affinity and selectivity with crucial CNS targets. Two such targets of significant interest are the sigma receptors (σ1 and σ2) and the dopamine transporter (DAT).
Sigma Receptors: Modulators of Cellular Stress and Neuronal Plasticity
Initially misclassified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide array of cellular functions, including the regulation of ion channels, calcium signaling, and cellular survival pathways.
-
The σ1 receptor is a ligand-operated molecular chaperone that plays a crucial role in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems. Ligands targeting the σ1 receptor have shown promise in the treatment of neuropathic pain, depression, and neurodegenerative diseases.
-
The σ2 receptor , while less characterized, is a promising target for the treatment of cancer and certain neurological disorders.
The rigid conformational constraint of the diazaspiro[4.5]decane scaffold is particularly well-suited for achieving high selectivity for σ1 over σ2 receptors, a critical factor in developing targeted therapeutics with reduced off-target effects.
Dopamine Transporter (DAT): A Central Regulator of Dopaminergic Tone
The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic signaling. Dysregulation of DAT function is a hallmark of several CNS disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The this compound framework can serve as a template for the design of novel DAT inhibitors with unique pharmacological profiles, potentially leading to therapeutics with improved efficacy and safety profiles compared to existing treatments.
Synthesis of the this compound Scaffold: A Representative Protocol
Overall Synthetic Scheme:
A representative synthetic workflow.
Protocol: Synthesis of this compound
Materials:
-
1-Benzyl-4-piperidone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Nitromethane
-
Sodium ethoxide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Knoevenagel Condensation
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated cyanoester.
Step 2: Michael Addition
-
Prepare a solution of sodium ethoxide in ethanol.
-
To a cooled (0 °C) solution of the product from Step 1 in ethanol, add nitromethane (1.2 equivalents).
-
Slowly add the sodium ethoxide solution to the reaction mixture and stir at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Michael adduct.
Step 3: Reductive Cyclization
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Prepare a suspension of LiAlH₄ (excess, e.g., 4-5 equivalents) in anhydrous THF under a nitrogen or argon atmosphere.
-
Slowly add a solution of the Michael adduct from Step 2 in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one.
Step 4: Amide Reduction
-
Prepare a suspension of LiAlH₄ (excess, e.g., 3-4 equivalents) in anhydrous THF under an inert atmosphere.
-
Add a solution of the lactam from Step 3 in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the reaction to 0 °C and perform a Fieser workup as described in Step 3.
-
Filter the aluminum salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocols: Biological Evaluation of this compound Derivatives
The following protocols provide detailed methodologies for assessing the interaction of novel compounds derived from the this compound scaffold with sigma receptors and the dopamine transporter.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or a cell line expressing recombinant human sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Workflow:
Sigma-1 Receptor Binding Assay Workflow.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4 °C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4 °C. Resuspend the resulting pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-(+)-Pentazocine (final concentration ~2-5 nM), 50 µL of buffer, and 100 µL of membrane homogenate (~100-200 µg protein).
-
Non-specific Binding: 50 µL of [³H]-(+)-Pentazocine, 50 µL of Haloperidol (final concentration 10 µM), and 100 µL of membrane homogenate.
-
Competition Binding: 50 µL of [³H]-(+)-Pentazocine, 50 µL of test compound (at various concentrations), and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at 37 °C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine by cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
[³H]-Dopamine (radiolabeled substrate)
-
Nomifensine (or GBR12909) as a positive control inhibitor
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compounds
-
96-well cell culture plates
-
Scintillation counter
Workflow:
Dopamine Transporter Uptake Assay Workflow.
Procedure:
-
Cell Culture: Culture hDAT-HEK-293 cells in appropriate media and plate in 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer.
-
Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound to the wells. For control wells (100% uptake), add buffer alone. For non-specific uptake, add a high concentration of nomifensine (e.g., 10 µM). Pre-incubate the plate at 37 °C for 15-20 minutes.
-
Uptake Initiation: Initiate the uptake by adding 25 µL of KRH buffer containing [³H]-Dopamine (final concentration ~10-20 nM).
-
Incubation: Incubate the plate at 37 °C for 10 minutes.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells by adding 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
Data Presentation: A Comparative Overview
The following table provides a hypothetical but representative summary of the pharmacological data that can be obtained for a series of this compound derivatives.
| Compound ID | R1 Substitution | σ1 Ki (nM) | σ2 Ki (nM) | DAT IC₅₀ (nM) | Selectivity (σ2/σ1) |
| Parent Scaffold | H | 150 | 850 | >10,000 | 5.7 |
| Derivative 1 | 4-Fluorophenyl | 5.2 | 250 | 5,200 | 48.1 |
| Derivative 2 | 3,4-Dichlorophenyl | 1.8 | 150 | 8,900 | 83.3 |
| Derivative 3 | 2-Naphthyl | 12.5 | 980 | >10,000 | 78.4 |
| Derivative 4 | Cyclohexylmethyl | 8.9 | 350 | 1,200 | 39.3 |
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile platform in the landscape of CNS drug discovery. Its inherent structural rigidity and the potential for dual-point diversification offer medicinal chemists a powerful tool to design novel ligands with high affinity and selectivity for challenging targets such as sigma receptors and the dopamine transporter. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of compounds based on this privileged scaffold.
Future research in this area will likely focus on exploring a wider range of substitutions on the diazaspiro[4.5]decane core to fine-tune pharmacological properties, as well as the application of this scaffold to other CNS targets. The continued development of innovative synthetic methodologies will further enhance the accessibility and utility of this remarkable molecular architecture, paving the way for the discovery of the next generation of CNS therapeutics.
References
- This section would contain a numbered list of all cited sources with full bibliographic inform
Application Notes & Protocols: A Comprehensive Guide to the N-benzylation of 2,7-diazaspiro[4.5]decane
These application notes provide a detailed guide for the selective N-benzylation of 2,7-diazaspiro[4.5]decane, a valuable scaffold in modern medicinal chemistry. The unique three-dimensional structure of spirocyclic diamines like 2,7-diazaspiro[4.5]decane makes them highly sought-after building blocks in the design of novel therapeutics.[1][2] N-benzylation is a critical step in modifying this scaffold, serving either as a stable functional group for structure-activity relationship (SAR) studies or as a protecting group that can be removed later in a synthetic sequence.[3][4]
This document outlines two robust protocols for the mono-N-benzylation of 2,7-diazaspiro[4.5]decane: direct alkylation with benzyl bromide and reductive amination with benzaldehyde. The causality behind experimental choices, self-validating system checks, and troubleshooting are discussed to ensure procedural success.
Mechanistic Rationale and Strategy
The primary challenge in the functionalization of a symmetric diamine like 2,7-diazaspiro[4.5]decane is achieving selective mono-alkylation over di-alkylation. The two secondary amine groups have similar reactivity, necessitating careful control over reaction conditions.
-
Direct Alkylation (SN2 Reaction): This classic method involves the nucleophilic attack of the amine on an alkyl halide, such as benzyl bromide. The reaction is typically performed in the presence of a base to neutralize the HBr formed. By using a stoichiometric amount (or slight excess) of the diamine relative to the benzylating agent, the formation of the di-benzylated product can be minimized. The mono-benzylated product is less nucleophilic than the starting diamine due to steric hindrance and electronic effects, which aids in selectivity.
-
Reductive Amination: This is a milder, two-step, one-pot process. First, the diamine reacts with benzaldehyde to form an intermediate iminium ion. This ion is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), to yield the N-benzyl amine.[5][6] This method avoids the use of potentially harsh alkylating agents and is often highly selective for mono-alkylation when the stoichiometry is controlled.[5]
Experimental Protocols
Protocol 1: Direct N-Benzylation via SN2 Reaction
This protocol details the direct alkylation of 2,7-diazaspiro[4.5]decane using benzyl bromide and potassium carbonate as the base.
-
2,7-diazaspiro[4.5]decane (1.0 eq)
-
Benzyl bromide (0.9 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.5 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,7-diazaspiro[4.5]decane (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration of the diamine).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of benzyl bromide (0.9 eq) in anhydrous acetonitrile dropwise over 30 minutes. The slight substoichiometric amount of benzyl bromide is crucial for minimizing di-benzylation.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is mostly consumed.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to isolate the mono-benzylated product.
Protocol 2: N-Benzylation via Reductive Amination
This protocol employs a milder approach using benzaldehyde and a selective reducing agent.
-
2,7-diazaspiro[4.5]decane (1.2 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
In a round-bottom flask, dissolve 2,7-diazaspiro[4.5]decane (1.2 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (approx. 0.1 M concentration of benzaldehyde).
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of benzaldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-benzyl-2,7-diazaspiro[4.5]decane.
Data Summary and Characterization
The successful synthesis of 7-benzyl-2,7-diazaspiro[4.5]decane can be confirmed by standard analytical techniques.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Key Reagents | Benzyl bromide, K2CO3 | Benzaldehyde, NaBH(OAc)3 |
| Solvent | Acetonitrile | 1,2-Dichloroethane |
| Temperature | 60°C | Room Temperature |
| Reaction Time | 12-18 hours | 8-12 hours |
| Expected Yield | 60-75% | 70-85% |
| Key Byproduct | Di-benzylated product | Unreacted diamine |
Characterization Data for this compound:
-
1H NMR (CDCl3, 400 MHz): Expect signals for the aromatic protons of the benzyl group between δ 7.2-7.4 ppm (5H), a singlet for the benzylic methylene protons (CH2Ph) around δ 3.5-3.7 ppm (2H), and complex multiplets for the aliphatic protons of the spirocyclic core. A broad singlet corresponding to the remaining N-H proton should also be present.
-
13C NMR (CDCl3, 101 MHz): Expect signals for the aromatic carbons (typically 4 signals due to symmetry), a signal for the benzylic carbon around δ 60-65 ppm, and multiple signals for the aliphatic carbons of the spirocycle.
-
Mass Spectrometry (ESI+): The calculated exact mass for [M+H]+ (C15H23N2+) is 231.1856.[7] The observed mass should be within a narrow tolerance of this value.
Experimental Workflow Diagram
The following diagram illustrates the two synthetic pathways for the N-benzylation of 2,7-diazaspiro[4.5]decane.
Caption: Synthetic routes for N-benzylation.
Troubleshooting and Key Considerations
-
Low Yield: In Protocol 1, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. In Protocol 2, ensure the iminium ion has sufficient time to form before adding the reducing agent.
-
Formation of Di-benzylated Product: This is the most common side reaction. To minimize it, use a slight excess of the diamine relative to the benzylating agent (benzyl bromide or benzaldehyde). Slow, dropwise addition of the benzylating agent can also improve selectivity.
-
Purification Challenges: The polarity of the starting diamine, the mono-benzylated product, and the di-benzylated byproduct can be similar. Careful selection of the eluent system for column chromatography is critical. A shallow gradient is often necessary to achieve good separation.
-
Safety: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.
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The Spirocyclic Synthon: Application Notes for 7-Benzyl-2,7-diazaspiro[4.5]decane in Complex Molecule Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to unexplored chemical space is insatiable. Flat, sp²-rich molecules have dominated discovery pipelines for decades, but attention is increasingly turning towards sp³-rich, three-dimensional structures that can offer improved physicochemical properties and more specific interactions with biological targets.[1] Spirocyclic systems, which feature a single atom as the pivot for two rings, are exemplary in this regard. Their rigid, well-defined conformational arrangement provides an exceptional platform for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions.[1][2]
The 2,7-diazaspiro[4.5]decane framework is a particularly valuable scaffold, incorporating two nitrogen atoms that serve as versatile handles for synthetic elaboration.[3] This guide focuses on a key derivative, 7-Benzyl-2,7-diazaspiro[4.5]decane, a strategically protected intermediate that enables the selective functionalization of the two distinct nitrogen centers. The benzyl group serves as a robust protecting group for the piperidinic nitrogen (N7), allowing chemists to first elaborate the pyrrolidinic nitrogen (N2) before subsequent deprotection and further modification. This document provides detailed protocols for the synthesis of this intermediate and its application in the construction of complex molecular architectures relevant to drug development professionals.
Synthesis of the Intermediate: A Chiral Pool Approach
While various methods exist for the construction of diazaspirocycles,[3][4][5] a robust strategy for enantiomerically pure scaffolds often begins with precursors from the chiral pool. The following protocol outlines a representative synthesis of this compound starting from L-aspartic acid, leveraging its inherent stereochemistry and functional groups to construct the pyrrolidinone ring.[6]
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound Intermediate
This protocol is a representative procedure adapted from established methodologies for constructing spiro[cyclohexane-pyrrolidine] cores from amino acid precursors.[6]
Step 1: N,N-Dibenzylation of L-Aspartic Acid
-
To a solution of L-aspartic acid (1.0 eq) in an appropriate aqueous base (e.g., 2 M NaOH), add benzyl bromide or benzyl chloride (2.2 eq).[6] The use of a slight excess of the alkylating agent ensures complete conversion.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N,N-dibenzylaspartic acid.
Causality Note: Benzylating the amino group at this early stage serves two purposes: it protects the nitrogen from participating in subsequent reactions and the bulky benzyl groups can influence the stereochemical outcome of later steps.
Step 2: Succinimide Formation
-
Suspend N,N-dibenzylaspartic acid (1.0 eq) in a suitable solvent like THF or dichloromethane.
-
Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.[6]
-
Stir the reaction at room temperature for 4-6 hours until the starting material is consumed.
-
Perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 3-(dibenzylamino)succinimide, which can be purified by column chromatography.
Step 3: N-Acyliminium Ion Spirocyclization
-
Dissolve the succinimide from Step 2 (1.0 eq) and a suitable C4-linker such as 1-bromo-4-chlorobutane in an aprotic solvent like DMF. Add a base such as K₂CO₃ and a catalytic amount of KI.[6]
-
Heat the mixture (e.g., to 80 °C) to facilitate the N-alkylation of the succinimide.
-
After consumption of the starting succinimide, cool the reaction and reduce the intermediate N-alkylated succinimide in situ with a reducing agent like NaBH₄. This generates a hydroxylactam.
-
Treat the hydroxylactam with a Lewis acid (e.g., TMSOTf or BF₃·OEt₂) at low temperature (e.g., -78 °C) to generate the N-acyliminium ion, which undergoes intramolecular cyclization onto the pendant alkyl chain.[6]
-
Quench the reaction and perform an aqueous workup to isolate the crude spirocyclic lactam, 7-Dibenzyl-2,7-diazaspiro[4.5]decan-3-one. This step often results in the concomitant hydrogenolysis of one benzyl group, leading to the mono-benzylated product. Should the dibenzylated product persist, a separate debenzylation step would be required.
Step 4: Reduction to the Final Diamine
-
Carefully add the crude spirocyclic lactam from Step 3 (1.0 eq) to a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours to ensure complete reduction of the amide.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH (aq), and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or EtOAc.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to afford this compound.
Application in Complex Molecule Synthesis
The strategic placement of the benzyl protecting group on N7 makes this compound an ideal intermediate for sequential diversification. The secondary amine at the N2 position is readily available for a variety of transformations.
Core Reactions and Protocols
| Reaction Type | Reagents & Conditions | Purpose & Mechanistic Insight |
| N-Alkylation / Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE, rt, 12h | Introduces alkyl substituents at N2. The reaction proceeds via an iminium ion intermediate, which is selectively reduced by the mild hydride donor sodium triacetoxyborohydride.[1] This method avoids over-alkylation common with alkyl halides. |
| N-Acylation | Acyl Chloride/Anhydride, Base (Et₃N or DIPEA), CH₂Cl₂, 0 °C to rt | Forms robust amide linkages at N2. The reaction is a nucleophilic acyl substitution where the N2 amine attacks the electrophilic carbonyl carbon of the acylating agent. The base scavenges the HCl byproduct. |
| N-Arylation | Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, 100 °C | Forms a C-N bond between N2 and an aromatic ring (Buchwald-Hartwig amination). The palladium catalyst undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine and reductive elimination to form the product. |
| N-Debenzylation | Pd/C (10 mol%), H₂ (balloon) or Ammonium Formate, MeOH, rt to 60 °C | Removes the N7-benzyl group to reveal the secondary amine for further functionalization. Catalytic transfer hydrogenolysis with a hydrogen donor like ammonium formate is often milder and safer than using hydrogen gas.[7][8] |
Protocol 2: Selective N2-Functionalization via Reductive Amination
This protocol demonstrates the alkylation of the more nucleophilic pyrrolidine nitrogen.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1.1 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 2-alkyl-7-benzyl-2,7-diazaspiro[4.5]decane by column chromatography.
Protocol 3: N7-Deprotection via Catalytic Transfer Hydrogenolysis
This protocol unmasks the second nitrogen, enabling further diversification.
-
Dissolve the N2-functionalized, N7-benzylated intermediate (1.0 eq) in methanol.
-
Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Heat the mixture to reflux (approx. 65 °C) and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to yield the deprotected product, which can be used directly or purified further.
Case Study: A Hypothetical Pathway to a Bioactive Scaffold
The following workflow illustrates how this compound can be used to rapidly assemble a library of diverse molecules, a strategy often employed in the discovery of inhibitors for targets like RIPK1 or TYK2/JAK1 kinases where similar spirocyclic cores have shown activity.[10][11]
Caption: Diversification strategy using the spirocyclic intermediate.
This three-step sequence—selective acylation at N2, deprotection of N7, and a final arylation at N7—demonstrates the utility of the benzyl protecting group strategy. By varying the acyl chloride (R¹-COCl) and the aryl halide (R²-Br), a large library of analogues can be synthesized from a common intermediate, enabling a thorough exploration of the structure-activity relationship (SAR) around the spirocyclic core. This approach is fundamental to modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex, sp³-rich molecules. Its synthesis from chiral pool starting materials provides access to enantiomerically defined scaffolds. The differential protection of the two nitrogen atoms allows for a logical and controlled sequence of functionalization, making it an invaluable tool for researchers, scientists, and drug development professionals seeking to build novel chemical entities with precisely controlled three-dimensional architectures.
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Ma, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
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Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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Application Note: A Guide to the Palladium-Catalyzed Synthesis of Diazaspiro Compounds
Abstract
This document provides a comprehensive technical guide for the synthesis of diazaspiro compounds utilizing palladium-catalyzed intramolecular C-N bond formation. Diazaspirocycles are pivotal structural motifs in medicinal chemistry and drug discovery, prized for their conformational rigidity and three-dimensional complexity.[1] This guide details the underlying catalytic principles, offers in-depth analysis of critical reaction parameters, presents a robust, step-by-step experimental protocol, and includes a troubleshooting section to address common challenges. The methodologies described herein are designed to be reproducible and scalable, empowering researchers in pharmaceutical and chemical development.
Introduction: The Strategic Value of Diazaspirocycles
Diazaspirocyclic scaffolds, such as the 2,6-diazaspiro[3.3]heptane core, are increasingly sought after in modern drug design.[2] Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved metabolic stability, and increased solubility compared to flatter, more flexible aromatic structures.[1]
Traditional methods for constructing these complex architectures often require lengthy, multi-step syntheses. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized access to these valuable compounds.[3] This approach offers a highly efficient and modular route, enabling the formation of key C-N bonds in a single, atom-economical step.[4][5] The power of this methodology lies in its ability to perform intramolecular cyclizations on suitably designed precursors, directly assembling the diazaspiro core.
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
The palladium-catalyzed formation of a C-N bond is the cornerstone of this synthetic strategy.[3] The reaction proceeds through a well-established catalytic cycle, which generally involves four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] Understanding this cycle is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) species with an aryl or vinyl halide (or triflate) precursor. This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-halide bond. The efficiency of this step is highly dependent on the electron density of the palladium center, which is modulated by the choice of ligand.[6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.[6]
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the supporting ligand is known to accelerate this step.[6]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed intramolecular C-N coupling for diazaspirocycle formation.
Caption: Generalized Buchwald-Hartwig catalytic cycle for C-N bond formation.
Critical Parameters and Experimental Causality
The success of a palladium-catalyzed cyclization hinges on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.[6]
Palladium Precursor
The choice of palladium source is often a matter of convenience and air-stability. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.
-
Pd(OAc)₂ (Palladium(II) Acetate): Inexpensive and common, but requires in situ reduction to the active Pd(0) state, often by a phosphine ligand.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable source of Pd(0), it is often preferred for reactions where the in situ reduction of Pd(II) is sluggish.
-
Palladacycle Precatalysts: These are highly active and stable Pd(II) sources that rapidly generate the active monoligated Pd(0) species upon activation. They often lead to lower catalyst loadings and more reproducible results.[7]
Ligand Selection: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[6] For intramolecular amination to form strained rings like diazaspiro[3.3]heptanes, bulky, electron-rich phosphine ligands are essential.[8]
-
Biarylphosphines (e.g., XPhos, SPhos): Developed by the Buchwald group, these ligands are characterized by a sterically demanding biaryl backbone.[8] This bulk promotes the crucial reductive elimination step, which is often the rate-limiting step, especially for forming constrained ring systems.[6][9]
-
Bidentate Phosphines (e.g., DPEphos, Xantphos): In some systems, bidentate ligands can offer enhanced stability and reactivity. For instance, DPEphos has been shown to be highly effective in certain azaspirocyclization reactions.[1] The specific "bite angle" of the bidentate ligand can significantly impact the geometry at the metal center and, consequently, the reaction outcome.
Base and Solvent System
The base facilitates the deprotonation of the amine, generating the active nucleophile. The choice is coupled with the solvent.
-
Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for more sensitive substrates but often require higher temperatures.[8][10]
-
Solvents: Aprotic, non-coordinating solvents are preferred. Toluene, dioxane, and THF are standard choices. The solubility of the base and the palladium complex in the chosen solvent plays a significant role in the reaction kinetics.[6]
Experimental Protocol: Synthesis of a Boc-Protected Diazaspiro[3.3]heptane Derivative
This protocol is adapted from established methodologies for the intramolecular amination to form a diazaspiro[3.3]heptane core.[2]
Materials and Reagents
-
Substrate: N-(3-chloropropyl)-3-(tosylamino)azetidine-1-carboxylate
-
Palladium Precatalyst: Pd₂(dba)₃
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask or oven-dried reaction vial, magnetic stirrer, heating block/oil bath, inert atmosphere setup (Argon or Nitrogen), TLC plates, silica gel for column chromatography.
Safety Precautions
-
Palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide is a strong, moisture-sensitive base. Handle exclusively under an inert atmosphere.
-
Toluene is a flammable and volatile solvent. Work in a well-ventilated fume hood away from ignition sources.
-
Always perform reactions under an inert atmosphere to prevent catalyst deactivation and ensure reproducibility.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.04 equiv, 4 mol %).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.
-
In a single portion, add the sodium tert-butoxide (1.2 equiv) to the reaction mixture.
-
-
Reaction Execution:
-
Seal the flask tightly and place it in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously. The mixture will typically turn from a light yellow to a dark brown or black color.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take aliquots periodically by briefly removing the flask from heat and using a syringe under positive argon pressure.
-
The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diazaspiro compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical screening results for optimizing a palladium-catalyzed diazaspirocyclization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (4) | PPh₃ (8) | K₂CO₃ (2.0) | Dioxane | 110 | <5 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 68 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | >90 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (1.2) | THF | 65 | 85 |
Analysis: The data clearly indicates that a combination of a strong, non-coordinating base (NaOtBu) and a bulky biarylphosphine ligand (XPhos) is superior for this transformation, leading to a near-quantitative yield. Weaker carbonate and phosphate bases are less effective, highlighting the importance of efficient amine deprotonation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Poor quality solvent or reagents. | 1. Ensure rigorous inert atmosphere technique. Use a fresh palladium source or a more stable precatalyst.2. Switch to a stronger base (e.g., NaOtBu or LiHMDS).3. Use freshly distilled/anhydrous solvents. Ensure reagents are pure. |
| Formation of Side Products (e.g., dehalogenation) | 1. Reaction temperature is too high.2. Presence of water, which can facilitate hydrodehalogenation. | 1. Lower the reaction temperature and monitor for longer times.2. Ensure all reagents and solvents are scrupulously dry. |
| Catalyst Decomposition (formation of Pd black) | 1. Ligand is not robust enough for the conditions.2. Ligand-to-palladium ratio is too low. | 1. Switch to a more robust ligand (e.g., a biarylphosphine).2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 L:Pd). |
| Difficulty in Purification | 1. Formation of highly polar byproducts.2. Residual palladium in the product. | 1. Perform an aqueous wash during workup to remove inorganic salts. Consider a different chromatography eluent system.2. Treat the crude product solution with a palladium scavenger before concentration.[11] |
Workflow Visualization
Caption: Step-by-step experimental workflow for diazaspirocycle synthesis.
References
-
Title: Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Source: MDPI. URL: [Link]
-
Title: Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Source: YouTube. URL: [Link]
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Title: Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. Source: ACS Catalysis. URL: [Link]
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Title: 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Source: PubMed. URL: [Link]
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Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Palladium-catalyzed C-C, C-N and C-O bond formation. Source: DSpace@MIT. URL: [Link]
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Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Source: Sci-Hub. URL: [Link]
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Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Source: ACS Publications. URL: [Link]
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Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Source: University of Windsor. URL: [Link]
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Title: Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. Source: ChemRxiv. URL: [Link]
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Title: Palladium-catalyzed C-N and C-O cross-coupling reactions. Source: ResearchGate. URL: [Link]
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Title: Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews. URL: [Link]
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Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: RSC Publishing. URL: [Link]
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Title: Palladium‐catalyzed cascade reactions for the synthesis of (poly)carbo... Source: ResearchGate. URL: [Link]
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Title: Identifying palladium culprits in amine catalysis. Source: ResearchGate. URL: [Link]
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Title: Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Source: Reddit. URL: [Link]
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Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Source: Chemical Science (RSC Publishing). URL: [Link]
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Title: Practical Palladium Catalysts for C-N and C-O Bond Formation. Source: ResearchGate. URL: [Link]
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Title: Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Source: Chirantan Rasayan Sanstha. URL: [Link]
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Title: Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Source: Journal of the American Chemical Society. URL: [Link]
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Title: Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Source: MDPI. URL: [Link]
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Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Source: ResearchGate. URL: [Link]
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Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives. Source: PubMed. URL: [Link]
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Title: (PDF) Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Source: ResearchGate. URL: [Link]
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Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Source: MDPI. URL: [Link]
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Application Notes & Protocols: Investigating 7-Benzyl-2,7-diazaspiro[4.5]decane for Antidepressant Drug Discovery
Document ID: ANP-2026-01-DD
Abstract
The global burden of major depressive disorder (MDD) necessitates the urgent development of novel antidepressant agents with improved efficacy and faster onset of action. Spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, represent a promising area in medicinal chemistry due to their conformational rigidity and three-dimensional diversity, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[1][2] This document outlines a comprehensive research framework for the evaluation of 7-Benzyl-2,7-diazaspiro[4.5]decane , a novel chemical entity, as a potential antidepressant. We provide detailed protocols for its chemical synthesis and a structured cascade of in vitro and in vivo assays designed to elucidate its mechanism of action and assess its therapeutic potential. The central hypothesis is that this compound may exert its antidepressant effects through the modulation of monoamine transporters, a clinically validated target for MDD treatment.[3]
Introduction: The Rationale for a Novel Spirocyclic Candidate
Current antidepressant therapies, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are effective for many patients but suffer from significant limitations, including a delayed onset of action and a lack of efficacy in a substantial portion of the patient population.[4] This highlights the need for new chemical scaffolds that engage therapeutic targets in novel ways. Diazaspiro[4.5]decane derivatives have shown potent activity in various central nervous system (CNS) applications, suggesting their utility in neurological drug discovery.[1][5][6]
The this compound structure combines a rigid spirocyclic core with a benzyl group. The benzyl moiety is a common feature in many CNS-active compounds and can facilitate critical interactions with protein targets. We hypothesize that this specific structural arrangement may confer high affinity and selectivity for the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission implicated in the pathophysiology of depression.[7]
This guide provides the foundational protocols to test this hypothesis, progressing from chemical synthesis to functional pharmacological evaluation.
Synthesis and Characterization of this compound HCl
Rationale for Synthetic Route
The proposed synthesis is a multi-step procedure adapted from established methods for constructing similar spirocyclic amines.[8] It begins with the commercially available N-benzyl-4-piperidone, which provides the core piperidine ring and the requisite benzyl group. A key step involves a reductive amination to form the second nitrogen-containing ring, thereby constructing the diazaspiro[4.5]decane skeleton. The final step is salt formation to yield the hydrochloride salt, which typically exhibits improved stability and aqueous solubility for biological testing.
Protocol: Synthesis of this compound HCl
Materials:
-
N-Benzyl-4-piperidone
-
Aminoacetonitrile hydrochloride
-
Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Lithium aluminum hydride (LAH)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (ethanolic solution)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Strecker Synthesis of the α-Aminonitrile.
-
In a sealed flask, dissolve N-benzyl-4-piperidone (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in 25% aqueous ammonia.
-
Add a solution of potassium cyanide (1.1 eq) in water dropwise while cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
-
Step 2: Reductive Cyclization.
-
Caution: LAH reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).
-
Suspend LAH (4.0 eq) in anhydrous THF in a flask fitted with a reflux condenser.
-
Slowly add a solution of the α-aminonitrile from Step 1 in anhydrous THF to the LAH suspension.
-
Reflux the mixture for 18 hours.
-
Cool the reaction to 0°C and cautiously quench by sequential dropwise addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude this compound free base.
-
-
Step 3: Purification and Salt Formation.
-
Purify the crude product via column chromatography on silica gel.
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Add a 1M solution of HCl in ethanol dropwise until precipitation ceases.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
-
Step 4: Characterization.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Pharmacological Evaluation
The initial screening phase aims to determine the compound's affinity and functional activity at the primary monoamine transporters: SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Proposed Mechanism of Action
We hypothesize that this compound selectively binds to and inhibits SERT. By blocking the reuptake of serotonin from the synaptic cleft, the compound would increase the concentration and duration of serotonin in the synapse, enhancing serotonergic signaling. This is a well-established mechanism for antidepressant action.[3]
Caption: Proposed mechanism: this compound blocks the SERT, increasing synaptic serotonin.
Protocol: Monoamine Transporter Radioligand Binding Assays
Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand from its binding site on the transporter, allowing for the determination of the binding affinity (Ki).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.[9]
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).
-
Non-specific binding displacers: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET), Nomifensine (10 µM for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific displacer, or varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate for 60 minutes at room temperature with gentle agitation.
-
Termination: Rapidly harvest the plate contents onto a filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol: Neurotransmitter Reuptake Inhibition Assay
Principle: This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[10]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well microplates.[11]
-
Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Positive controls: Fluoxetine (SERT), Desipramine (NET), Nomifensine (DAT).
Procedure:
-
Cell Culture: Plate cells 24 hours prior to the assay to achieve a confluent monolayer.[11]
-
Pre-incubation: On the day of the assay, wash cells with warm KRH buffer. Add KRH buffer containing varying concentrations of this compound or a positive control. Incubate for 15-20 minutes at 37°C.[12]
-
Uptake Initiation: Add KRH buffer containing the respective [³H]-neurotransmitter to each well. Incubate for 10 minutes at 37°C.[12]
-
Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[13] Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine non-specific uptake from wells containing a high concentration of a known inhibitor. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Data Presentation: Hypothetical In Vitro Results
The following table summarizes the expected outcome for a compound with a promising antidepressant profile (high affinity and selectivity for SERT).
| Assay Type | Target | This compound | Fluoxetine (Control) |
| Binding Affinity (Ki, nM) | SERT | 5.2 | 1.1 |
| NET | 350 | 150 | |
| DAT | >1000 | >1000 | |
| Uptake Inhibition (IC₅₀, nM) | SERT | 12.5 | 3.8 |
| NET | 850 | 420 | |
| DAT | >2000 | >2000 |
In Vitro Screening Workflow
Caption: A workflow for the in vitro evaluation of antidepressant candidates.
In Vivo Behavioral Pharmacology
After confirming in vitro activity, the next step is to assess whether the compound demonstrates antidepressant-like effects in a validated animal model. The Forced Swim Test (FST) is a widely used primary screening tool for this purpose.[14][15]
Protocol: Mouse Forced Swim Test (FST)
Principle: The FST is based on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, making only the minimal movements necessary to keep their head above water.[16] This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants have been shown to reduce the duration of this immobility, increasing active escape-oriented behaviors (swimming and climbing).[17]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Transparent cylindrical containers (20 cm diameter, 30 cm height)
-
Water maintained at 23-25°C
-
Video recording equipment and analysis software
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control: Fluoxetine (20 mg/kg, intraperitoneal injection)
-
This compound (e.g., 1, 5, 10, 20 mg/kg, i.p.)
Procedure:
-
Acclimation: House animals in the testing facility for at least one week prior to the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via i.p. injection 60 minutes before the test.
-
Test Session:
-
Scoring: An experienced observer, blind to the treatment conditions, should score the behavior during the final 4 minutes of the 6-minute test. The total duration of immobility (floating passively) is the primary dependent variable.
-
Post-Test: After the test, remove the mice from the water, dry them thoroughly with a towel, and place them in a heated cage for recovery before returning them to their home cage.
-
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare compound-treated groups to the vehicle control group.
Data Presentation: Hypothetical In Vivo Results
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 155 ± 8.2 |
| Test Compound | 5 | 120 ± 7.5 |
| Test Compound | 10 | 95 ± 6.1 |
| Test Compound | 20 | 88 ± 5.9 |
| Fluoxetine | 20 | 92 ± 6.5** |
| p < 0.05, *p < 0.01 compared to Vehicle group |
In Vivo Evaluation Workflow
Caption: A procedural workflow for assessing antidepressant-like activity using the Forced Swim Test.
Interpretation and Future Directions
A positive result, characterized by potent and selective in vitro inhibition of SERT and a significant reduction in immobility time in the FST, would provide strong preliminary evidence for the antidepressant potential of this compound.
Next Steps would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency, selectivity, and drug-like properties.
-
Expanded Behavioral Models: Validate the antidepressant-like effects in other models, such as the tail suspension test or chronic stress models, which have different theoretical underpinnings.[18]
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its suitability for further development.
-
Preliminary Safety Assessment: Evaluate potential off-target effects and acute toxicity.
Conclusion
The protocols detailed in this document provide a rigorous and validated pathway for the initial investigation of this compound as a novel antidepressant candidate. By systematically progressing from chemical synthesis through targeted in vitro assays and a primary in vivo behavioral screen, researchers can efficiently generate the critical data needed to justify further investment in this promising chemical series. The unique structural features of the diazaspiro[4.5]decane scaffold offer a compelling opportunity to develop a new generation of CNS therapeutics.
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]
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Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89), e51157. [Link]
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Faron-Górecka, A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194903. [Link]
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Gartlehner, G., et al. (2019). A Review of Novel Antidepressants: A Guide for Clinicians. Cureus, 11(3), e4325. [Link]
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Castagné, V., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
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Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.14. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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Porsolt, R. D. (2010). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
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Sani, M., et al. (2022). Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action?. Frontiers in Psychiatry, 13, 1008355. [Link]
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Zwart, A., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 11985–11993. [Link]
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Tona, F., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1389. [Link]
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Clayton, T., et al. (2023). Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder. Translational Psychiatry, 13(1), 209. [Link]
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Li, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(6), 4841-4858. [Link]
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Yankelevitch-Yahav, R., et al. (2015). Behavioral animal models of depression. Neuroscience & Biobehavioral Reviews, 57, 248-268. [Link]
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Bech, P. (2005). Clinical evaluation of antidepressant drugs; Guidelines from authorities. Acta Neuropsychiatrica, 17(5), 216-223. [Link]
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Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 529-539. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8496-8511. [Link]
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Application Notes and Protocols for the Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane Hydrochloride Salt
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold
The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, imparting unique three-dimensional character to molecules that can lead to enhanced target engagement and optimized pharmacokinetic profiles. The incorporation of a benzyl group at the 7-position, as in 7-Benzyl-2,7-diazaspiro[4.5]decane, offers a versatile intermediate for further functionalization in drug discovery programs. This document provides a comprehensive guide to the synthesis of its hydrochloride salt, a stable and readily handleable form crucial for pharmaceutical development. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers.
Synthetic Strategy: A Multi-step Approach to the Spirocyclic Core
The synthesis of this compound hydrochloride is achieved through a multi-step sequence commencing with the construction of a suitable piperidine precursor, followed by the formation of the spirocyclic pyrrolidine ring and culminating in the final salt formation. The key transformations involve a Dieckmann condensation to form the piperidone ring, followed by a Strecker or a related amino acid synthesis to introduce the second nitrogenous ring, and finally, a reductive amination and cyclization sequence.
Experimental Protocols
Part 1: Synthesis of 1-Benzyl-4-piperidone
The synthesis begins with the commercially available 1-benzyl-4-piperidone, or it can be synthesized from 1-benzyl-4-hydroxypiperidine through oxidation.
Part 2: Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
This pivotal step involves the formation of the spirocyclic lactam intermediate. A plausible approach is the reaction of 1-benzyl-4-piperidone with an appropriate three-carbon unit containing a nitrile and a masked amine functionality, followed by cyclization.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Benzyl-4-piperidone | ≥98% | Commercially Available |
| Ethyl cyanoacetate | ≥99% | Commercially Available |
| Ammonia | 7N solution in Methanol | Commercially Available |
| Sodium borohydride | ≥98% | Commercially Available |
| Raney Nickel | Slurry in water | Commercially Available |
| Hydrogen gas | High purity | |
| Ethanol | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric acid | Concentrated | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
Protocol:
-
Knoevenagel Condensation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in toluene, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).
-
Michael Addition: Cool the reaction mixture and add a solution of ammonia in methanol. Stir at room temperature until the Michael addition is complete.
-
Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. A common method is catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere. This reduces the nitrile to a primary amine which then undergoes intramolecular cyclization to form the lactam, 7-benzyl-2,7-diazaspiro[4.5]decan-1-one.
Part 3: Reduction of the Lactam to this compound
The lactam is a stable intermediate that requires a potent reducing agent to be converted to the corresponding diamine.
Protocol:
-
To a suspension of lithium aluminum hydride (LAH) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 7-benzyl-2,7-diazaspiro[4.5]decan-1-one (1 equivalent) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
Part 4: Formation of this compound Hydrochloride Salt
The final step is the conversion of the free base into its more stable and handleable hydrochloride salt. The formation of amine salts with strong mineral acids like HCl is a standard procedure that often aids in purification and isolation.[1][2]
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.[3][4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the this compound hydrochloride salt.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound HCl.
Discussion of Key Experimental Choices
-
Choice of Reducing Agent for Lactam Reduction: Lithium aluminum hydride is a powerful reducing agent necessary for the complete reduction of the amide functionality in the lactam intermediate. Milder reducing agents like sodium borohydride are generally not effective for this transformation. The use of LAH requires stringent anhydrous conditions and careful handling due to its high reactivity with water and other protic solvents.
-
Rationale for Hydrochloride Salt Formation: Converting the final diamine product to its hydrochloride salt serves several important purposes in a drug development context. It often improves the compound's crystallinity, making it easier to purify by recrystallization.[1] Furthermore, the salt form typically enhances stability and aqueous solubility, which is beneficial for formulation and biological testing.[2] The protonation of the amine nitrogen to form the ammonium salt prevents the amine from acting as a nucleophile, rendering it less reactive and more stable for storage.[5]
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
Melting Point: To assess the purity of the final crystalline hydrochloride salt.
Table of Expected Data:
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (Key shifts, ppm) |
| 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | C₁₅H₂₀N₂O | 244.33 | 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 3.2-3.4 (m, 4H), 1.5-1.8 (m, 8H) |
| This compound | C₁₅H₂₄N₂ | 232.37 | 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 2.5-2.9 (m, 8H), 1.4-1.7 (m, 8H) |
| This compound HCl | C₁₅H₂₆Cl₂N₂ | 305.29 | Significant downfield shifts of protons adjacent to nitrogen atoms. |
Conclusion
The synthesis of this compound hydrochloride salt presented herein provides a reliable and scalable route to this valuable building block for drug discovery. By understanding the rationale behind the chosen synthetic strategy and experimental conditions, researchers can effectively produce this compound and its analogs for further investigation.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
-
Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, Vol. 105, No. 1, 2022. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Amine and HCl - salt formation reaction - YouTube. Available at: [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2014, 12, 5356-5359. Available at: [Link]
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One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 2014 Aug 7;12(29):5356-9. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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Hydrochloride salt of amine : r/OrganicChemistry - Reddit. Available at: [Link]
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CAS N/A | this compound hydrochloride - Alchem.Pharmtech. Available at: [Link]
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7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC. Available at: [Link]
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Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]
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4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. - ResearchGate. Available at: [Link]
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Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. Available at: [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 2017, 169, 253-262. Available at: [Link]
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Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. Available at: [Link]
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Forming oxalte salts of amines - Sciencemadness.org. Available at: [Link]
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Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. Available at: [Link]
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Reductive Amination | Synthesis of Amines - YouTube. Available at: [Link]
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Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Journal of Heterocyclic Chemistry, 2018, 55, 12, 2816-2821. Available at: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. Available at: [Link]
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-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40:1, 2505907. Available at: [Link]
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Reductive amination - Wikipedia. Available at: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
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Application Notes & Protocols for the Chiral Separation of 2,7-Diazaspiro[4.5]decane Enantiomers
Abstract
The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into novel therapeutic agents due to its rigid, three-dimensional architecture. The stereochemistry of this core is critical, as individual enantiomers often exhibit significant differences in pharmacological activity, potency, and toxicity. Consequently, the development of robust and efficient analytical methods for the chiral separation of 2,7-diazaspiro[4.5]decane enantiomers is paramount for drug discovery, development, and quality control. This document provides a comprehensive guide for researchers, detailing established and effective techniques for this specific chiral separation challenge. We will explore direct methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with various chiral stationary phases (CSPs), as well as an indirect approach involving derivatization to form diastereomers. Each section includes a theoretical overview, detailed, step-by-step protocols, and the scientific rationale behind the methodological choices.
Introduction: The Significance of Chirality in 2,7-Diazaspiro[4.5]decane Analogs
The unique spirocyclic structure of 2,7-diazaspiro[4.5]decane provides a well-defined orientation of substituents in three-dimensional space, making it an attractive building block for designing ligands that can interact with high specificity to biological targets such as enzymes and receptors. As with most chiral molecules, the biological activity of 2,7-diazaspiro[4.5]decane derivatives is intrinsically linked to their absolute configuration. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects[1]. Therefore, the ability to separate and analyze these enantiomers is not merely an analytical task but a fundamental requirement in the development of safe and effective pharmaceuticals.
This guide is designed to equip researchers with the necessary knowledge and practical protocols to tackle the chiral separation of 2,7-diazaspiro[4.5]decane enantiomers. We will cover both direct and indirect chromatographic methods, providing a solid foundation for method development and optimization.
Foundational Principles of Chiral Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. This can be achieved in two primary ways:
-
Direct Methods: The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with each enantiomer, leading to different retention times and, thus, separation.
-
Indirect Methods: The enantiomers are first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatographic column[2].
The choice between these methods depends on factors such as the availability of suitable CSPs, the reactivity of the analyte, and the desired scale of the separation.
Direct Enantioseparation by Chiral HPLC
High-Performance Liquid Chromatography with chiral stationary phases is a widely used and versatile technique for enantiomeric separation[3][4]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of compounds, including amines.
Rationale for CSP Selection
For a diamine like 2,7-diazaspiro[4.5]decane, the primary interactions with a polysaccharide-based CSP are likely to be hydrogen bonding (with the amine protons and the carbamate groups on the CSP), dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The rigid spirocyclic nature of the analyte can enhance the selectivity of these interactions. A screening approach using several different polysaccharide-based CSPs is often the most efficient way to identify a suitable column.
Experimental Protocol: Chiral HPLC Method Screening
This protocol outlines a systematic approach to screen for the optimal chiral stationary phase and mobile phase for the separation of 2,7-diazaspiro[4.5]decane enantiomers.
Step 1: Sample Preparation
-
Prepare a stock solution of racemic 2,7-diazaspiro[4.5]decane at a concentration of 1 mg/mL in methanol or ethanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 50-100 µg/mL.
Step 2: HPLC System and Columns
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.
-
Columns to Screen:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)
-
Immobilized versions of the above for greater solvent compatibility (e.g., Chiralpak® IA, IB, IC)
-
Step 3: Chromatographic Conditions (Normal Phase)
-
Mobile Phase A: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm (or as determined by the UV spectrum of the compound).
-
Injection Volume: 5-10 µL
Step 4: Screening and Optimization
-
Inject the sample onto each column with each mobile phase.
-
Evaluate the chromatograms for resolution (Rs). A baseline separation is indicated by Rs ≥ 1.5.
-
If partial separation is observed, optimize the mobile phase by:
-
Varying the ratio of the alcohol modifier (e.g., from 5% to 20%).
-
Changing the alcohol modifier (e.g., trying methanol or n-propanol).
-
Adjusting the concentration of the basic additive (DEA) or trying an alternative like triethylamine (TEA).
-
Direct Enantioseparation by Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption[5]. The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to improved chromatographic efficiency.
Rationale for SFC
For polar compounds like diamines, SFC can offer significant advantages. The addition of a polar co-solvent (modifier) such as methanol to the CO2 mobile phase allows for the elution of these compounds. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. Furthermore, crown ether-based CSPs have shown particular promise for the separation of primary amines in SFC[5].
Experimental Protocol: Chiral SFC Method Screening
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of racemic 2,7-diazaspiro[4.5]decane in methanol.
-
Further dilution is often not necessary for SFC.
Step 2: SFC System and Columns
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Columns to Screen:
-
Chiralpak® IA, IB, IC, ID, IE, IF
-
Chiralcel® OD-H, OJ-H
-
Crownpak® CR-I(+) (if available, for potential high selectivity with amines)
-
Step 3: Chromatographic Conditions
-
Mobile Phase: Supercritical CO2 and Methanol (as co-solvent) with 0.1% Diethylamine (DEA).
-
Gradient: A generic screening gradient can be run from 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210-220 nm.
-
Injection Volume: 1-5 µL
Step 4: Screening and Optimization
-
Run the screening gradient on each column.
-
Identify the conditions that provide the best separation.
-
Optimize the separation by:
-
Switching to an isocratic mobile phase composition based on the elution conditions from the gradient run.
-
Trying different alcohol co-solvents (e.g., ethanol, isopropanol).
-
Varying the column temperature and back-pressure.
-
Indirect Enantioseparation via Derivatization and HPLC
This approach involves converting the enantiomeric diamine into a pair of diastereomers by reacting it with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column[2][6].
Rationale for Derivatization
Experimental Protocol: Derivatization with a Chiral Isocyanate and RP-HPLC
This protocol describes the derivatization of 2,7-diazaspiro[4.5]decane with (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, followed by separation of the resulting diastereomeric di-ureas by reverse-phase HPLC.
Step 1: Derivatization Procedure
-
Dissolve approximately 1 mg of racemic 2,7-diazaspiro[4.5]decane in 1 mL of anhydrous dichloromethane in a small vial.
-
Add a slight excess (approximately 2.2 equivalents) of (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.
-
Add a catalytic amount of triethylamine (approximately 5 µL).
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a quick LC-MS analysis).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
Step 2: HPLC System and Column
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
Step 3: Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting gradient would be 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm (due to the naphthyl group).
-
Injection Volume: 10 µL
Step 4: Analysis and Optimization
-
Inject the derivatized sample. Two peaks corresponding to the diastereomers should be observed.
-
Optimize the separation by adjusting the gradient slope and the mobile phase composition. An isocratic method may be developed for routine analysis.
Data Presentation and Comparison
The following table summarizes the key parameters and expected outcomes for the different chiral separation techniques described.
| Technique | Principle | Stationary Phase | Typical Mobile Phase | Advantages | Considerations |
| Chiral HPLC | Direct Separation | Polysaccharide-based CSPs | Hexane/Alcohol + Additive | Wide applicability, well-established. | Can be slow, uses organic solvents. |
| Chiral SFC | Direct Separation | Polysaccharide or Crown Ether CSPs | CO2/Alcohol + Additive | Fast, high efficiency, "greener". | Requires specialized equipment. |
| Indirect HPLC | Diastereomer Formation | Standard C18 | Water/Acetonitrile + Acid | Uses standard columns, can enhance sensitivity. | Requires derivatization step, potential for kinetic resolution issues. |
Visualizing the Workflows
Diagram 1: Direct Chiral HPLC/SFC Workflow
Caption: Workflow for direct chiral separation via HPLC or SFC.
Diagram 2: Indirect Chiral HPLC Workflow via Derivatization
Caption: Workflow for indirect chiral separation via derivatization.
Conclusion and Best Practices
The successful chiral separation of 2,7-diazaspiro[4.5]decane enantiomers is readily achievable through systematic screening and method development. For initial analytical-scale work, direct screening on a portfolio of polysaccharide-based CSPs using both HPLC and SFC is the most efficient strategy. SFC often provides a faster route to a successful separation. The indirect method involving derivatization is a robust alternative, particularly when high sensitivity is required or when direct methods fail to provide adequate resolution. It is crucial to remember that for basic amines, the addition of a small amount of a basic modifier (like DEA) to the mobile phase is essential to ensure good peak shape and reproducibility. The protocols provided herein serve as a comprehensive starting point for researchers to develop and validate their own methods for this important class of chiral molecules.
References
-
Harada, N. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, 2018. Available at: [Link]
- Li, B., & Haynie, D. T. "Chiral Drug Separation." Encyclopedia of Chemical Processing, 2006.
-
Phenomenex. "Chiral HPLC Separations." Available at: [Link]
-
Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." 2007. Available at: [Link]
-
Daicel Chiral Technologies. "Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases." YouTube, 2022. Available at: [Link]
-
Chemistry LibreTexts. "6.8: Resolution: Separation of Enantiomers." 2019. Available at: [Link]
-
Higashikawa, F., et al. "A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains." PubMed, 2022. Available at: [Link]
-
Separation Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines." 2023. Available at: [Link]
-
Zhang, T., et al. "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography." PMC, 2012. Available at: [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed, 2019. Available at: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of 7-Benzyl-2,7-diazaspiro[4.5]decane-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 7-Benzyl-2,7-diazaspiro[4.5]decane Scaffold in Drug Discovery
The this compound scaffold represents a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic compounds, offering novel vectors for exploring chemical space. This spirocyclic framework, characterized by a bicyclic system joined at a single carbon atom, imparts conformational rigidity and presents substituents in precise spatial orientations. These features can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Derivatives of diazaspiro[4.5]decane have been investigated for a range of biological activities, serving as key intermediates in the synthesis of molecules targeting the central nervous system, including potential treatments for neurological and psychiatric disorders.[1][2] The structural complexity and synthetic tractability of the this compound core make it an ideal candidate for the construction of diverse compound libraries for high-throughput screening (HTS). This document provides detailed application notes and protocols for leveraging such libraries in HTS campaigns, with a focus on identifying novel modulators of G-Protein Coupled Receptors (GPCRs), a therapeutically significant target class.
High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign for a this compound library is a multi-stage process designed to efficiently identify and validate bioactive "hits." The workflow is structured to maximize throughput in the initial stages while increasing analytical depth for promising candidates in subsequent phases.
Caption: A generalized workflow for a high-throughput screening campaign.
Application Protocol 1: Primary HTS for a Gq-Coupled GPCR using a Calcium Flux Assay
This protocol details a primary HTS assay to identify agonists or positive allosteric modulators of a target Gq-coupled GPCR from a this compound library. Gq-coupled GPCRs signal through the activation of phospholipase C, leading to an increase in intracellular calcium (Ca²⁺), which can be detected using a fluorescent indicator dye.[3]
Scientific Rationale
The measurement of intracellular Ca²⁺ flux is a robust and widely used HTS method for Gq-coupled GPCRs.[4] It provides a strong, transient signal that is well-suited for automated, high-density plate readers. The use of a no-wash dye formulation simplifies the workflow, making it amenable to screening large compound libraries. This assay format can identify both direct agonists (which activate the receptor) and positive allosteric modulators (which enhance the response to a sub-maximal concentration of the endogenous ligand).
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| HEK293 Cell Line (expressing target GPCR) | In-house/ATCC | N/A | Liquid Nitrogen |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 | 4°C |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 | -20°C |
| FLIPR® Calcium 6 Assay Kit | Molecular Devices | R8190 | -20°C |
| 384-well black, clear-bottom assay plates | Corning | 3712 | Room Temp |
| This compound library | In-house/Vendor | N/A | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, harvest cells using a non-enzymatic dissociation buffer.
-
Centrifuge cells and resuspend in fresh culture medium to a density of 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom assay plate (10,000 cells/well).
-
Incubate the plates overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation:
-
Using an acoustic liquid handler (e.g., Echo®), transfer 100 nL of each compound from the 10 mM DMSO stock library plates to a new 384-well compound plate.
-
For control wells, add 100 nL of DMSO (negative control) or a known agonist (positive control).
-
This results in a final compound concentration of 10 µM in the assay (assuming a final assay volume of 100 µL).
-
-
Dye Loading:
-
On the day of the assay, prepare the Calcium 6 dye solution according to the manufacturer's protocol.
-
Remove the cell plates from the incubator.
-
Add 40 µL of the prepared dye solution to each well.
-
Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
High-Throughput Screening Execution:
-
Place the cell plate and the compound plate into a high-throughput plate reader equipped with a fluorescent imaging plate reader and a robotic liquid handling system (e.g., FLIPR® Penta).
-
Set the instrument to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).
-
Initiate the reading sequence:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler will then transfer 20 µL from the compound plate to the cell plate.
-
Continue to read fluorescence intensity for an additional 120-180 seconds to capture the calcium flux kinetics.
-
-
-
Data Analysis and Hit Identification:
-
Calculate the maximum fluorescence response for each well post-compound addition.
-
Normalize the data using the negative (DMSO) and positive (known agonist) controls on each plate. The Z'-factor for each plate should be > 0.5 for a robust assay.
-
Identify initial "hits" as compounds that produce a signal greater than three standard deviations (3σ) above the mean of the negative controls.
-
Application Protocol 2: Secondary Orthogonal Assay - cAMP Detection for Gs/Gi-Coupled GPCRs
Should the this compound scaffold be screened against Gs or Gi-coupled receptors, a secondary or orthogonal assay measuring cyclic AMP (cAMP) is essential. This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying cAMP levels.[5]
Scientific Rationale
Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production.[5] A TR-FRET-based cAMP assay provides a highly sensitive and quantitative readout of receptor modulation. This method is less susceptible to interference from fluorescent compounds compared to standard fluorescence intensity assays and its ratiometric nature corrects for well-to-well variations, making it ideal for confirming hits from a primary screen and for generating accurate dose-response curves.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| CHO-K1 Cell Line (expressing target GPCR) | In-house/ATCC | N/A | Liquid Nitrogen |
| Ham's F-12 Nutrient Mix | Thermo Fisher | 11765054 | 4°C |
| LANCE® Ultra cAMP Detection Kit | PerkinElmer | TRF0263 | -20°C |
| Forskolin (for Gi-coupled assays) | Sigma-Aldrich | F6886 | -20°C |
| IBMX (phosphodiesterase inhibitor) | Sigma-Aldrich | I5879 | Room Temp |
| 384-well low-volume white assay plates | Greiner Bio-One | 784075 | Room Temp |
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CHO-K1 cells expressing the target GPCR in Ham's F-12 media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Adjust cell density to 200,000 cells/mL.
-
-
Dose-Response Compound Plate Preparation:
-
Prepare serial dilutions of confirmed hits in DMSO. A typical 8-point curve might range from 100 µM to 1 nM.
-
Transfer a small volume (e.g., 50 nL) of each concentration to a 384-well assay plate.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of the compound plate.
-
For Gs-coupled receptor agonists: Incubate for 30 minutes at room temperature.
-
For Gi-coupled receptor antagonists: Add 5 µL of Forskolin (a known adenylyl cyclase activator) to a final concentration that produces ~80% of the maximal response (EC₈₀). Incubate for 30 minutes at room temperature.
-
Following incubation, add 5 µL of the Eu-cAMP tracer working solution (from the LANCE Ultra cAMP kit).
-
Add 5 µL of the ULight™-anti-cAMP antibody working solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar® FSX), measuring emissions at 665 nm and 620 nm after a pulsed excitation at 320 nm.
-
Calculate the 665/620 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Caption: Signaling pathways for Gs- and Gi-coupled GPCRs leading to changes in cAMP.
Conclusion and Future Directions
The this compound scaffold provides a rich foundation for the discovery of novel therapeutic agents. The protocols outlined in these application notes offer robust, validated methodologies for the high-throughput screening of compound libraries built around this core structure. By employing a systematic workflow of primary screening, hit confirmation, and orthogonal validation, researchers can efficiently identify and characterize potent and selective modulators of GPCRs and other important drug targets. Subsequent hit-to-lead and lead optimization campaigns, guided by the structure-activity relationships derived from these screens, will be crucial in translating these initial findings into viable clinical candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Libraries.
- MySkinRecipes. (n.d.). 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one.
- MySkinRecipes. (n.d.). 7-Benzyl-2,7-diazaspiro[4.5]decan-3-one hemioxlate.
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
- Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
- Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of synthesizing 7-Benzyl-2,7-diazaspiro[4.5]decane. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you optimize your reaction yields and purity.
I. Conceptual Overview: A Plausible Synthetic Pathway
-
Formation of the Spirocyclic Core: Construction of a key intermediate, likely a spirolactam, via a Dieckmann condensation followed by subsequent transformations.
-
Reduction of the Spiro-intermediary: Conversion of the lactam or related species to the parent 2,7-diazaspiro[4.5]decane.
-
Selective N-Benzylation: Introduction of the benzyl group onto the secondary amine of the piperidine ring.
Each of these stages presents unique challenges, from regioselectivity and yield to purification. This guide will address these potential pitfalls in a question-and-answer format.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to address specific problems you may encounter during the synthesis.
A. Stage 1: Formation of the Spirocyclic Core (e.g., via Dieckmann Condensation)
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings through the intramolecular cyclization of diesters.[1]
Question 1: My Dieckmann condensation to form the initial β-keto ester is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in a Dieckmann condensation are a common issue and can often be traced back to several key factors:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The reaction requires a full equivalent of a strong, non-nucleophilic base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.
-
Troubleshooting:
-
Switch to a stronger base: If you are using an alkoxide like sodium ethoxide, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
-
Ensure anhydrous conditions: All reagents and solvents must be scrupulously dry. Any moisture will quench the base and the enolate intermediate.
-
Verify base stoichiometry: Use at least one full equivalent of the base. An excess (1.1-1.2 equivalents) can sometimes be beneficial.
-
-
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly depending on the substrate and base.
-
Troubleshooting:
-
Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting diester and the formation of the product.
-
Adjust the temperature: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) may be required. Conversely, if side reactions are prevalent, cooling the reaction may be necessary.
-
-
-
Purity of Starting Materials: Impurities in the starting diester can interfere with the reaction.
-
Troubleshooting:
-
Purify the starting material: Ensure your diester is of high purity by distillation or column chromatography before use.
-
-
Question 2: I am observing the formation of multiple side products during the cyclization step. What are they likely to be and how can I minimize them?
Answer:
Side product formation in Dieckmann condensations often arises from intermolecular reactions or alternative cyclization pathways.
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one diester molecule can react with another, leading to polymeric material.
-
Troubleshooting:
-
Use high dilution conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization. This can be achieved by the slow addition of the diester to a solution of the base.
-
-
-
Formation of the "Wrong" Ring Size: For unsymmetrical diesters, cyclization can potentially occur at two different positions, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Substrate design: If possible, design your starting diester to be symmetrical to avoid this issue.
-
Kinetic vs. Thermodynamic Control: The choice of base and temperature can influence the regioselectivity. A bulky base at low temperature may favor the formation of the kinetically preferred product.
-
-
B. Stage 2: Reduction of the Spiro-intermediary (e.g., Lactam Reduction)
The reduction of a spirolactam to the corresponding diamine is a critical step. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[2][3]
Question 3: My LiAlH₄ reduction of the spirolactam is incomplete, or I am getting a low yield of the desired diamine. How can I optimize this step?
Answer:
Incomplete reduction or low yields with LiAlH₄ can be due to several factors:
-
Reagent Activity and Stoichiometry: LiAlH₄ is extremely sensitive to moisture and can lose its activity if not handled under strictly anhydrous conditions.
-
Troubleshooting:
-
Use fresh, high-quality LiAlH₄: Ensure your LiAlH₄ is a fine, white to grey powder. Clumpy or dark grey reagent may have degraded.
-
Use an excess of LiAlH₄: A significant excess of LiAlH₄ (typically 2-4 equivalents) is often required to ensure complete reduction of the amide.
-
Strictly anhydrous conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
-
Reaction Temperature and Time: Amide reductions with LiAlH₄ often require elevated temperatures to proceed to completion.
-
Troubleshooting:
-
Increase the reaction temperature: After the initial addition of the lactam to the LiAlH₄ suspension (often done at 0 °C), the reaction mixture usually needs to be heated to reflux for several hours.
-
Monitor the reaction: Track the disappearance of the starting lactam by TLC or LC-MS.
-
-
-
Work-up Procedure: The work-up of LiAlH₄ reactions is crucial for obtaining a good yield of the amine product. The formation of gelatinous aluminum salts can trap the product.
-
Troubleshooting:
-
Use a Fieser work-up: This involves the sequential, careful addition of water, followed by aqueous NaOH, and then more water. The specific ratios are important for forming a granular precipitate of aluminum salts that can be easily filtered off. For every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.
-
-
C. Stage 3: Selective N-Benzylation
The final step is the selective benzylation of the less sterically hindered secondary amine.
Question 4: My N-benzylation reaction is giving a mixture of mono- and di-benzylated products, and the yield of the desired 7-benzyl isomer is low. How can I improve the selectivity?
Answer:
Achieving selective mono-alkylation of a diamine can be challenging. Here are some strategies to improve the selectivity for the desired 7-benzyl isomer:
-
Control of Stoichiometry and Addition:
-
Troubleshooting:
-
Use a slight excess of the diamine: Using a 1.1 to 1.5-fold excess of the 2,7-diazaspiro[4.5]decane relative to benzyl bromide can favor mono-alkylation.
-
Slow addition of the alkylating agent: Add the benzyl bromide dropwise to a solution of the diamine at a low temperature (e.g., 0 °C) to minimize over-alkylation.
-
-
-
Use of a Bulky Protecting Group:
-
Troubleshooting:
-
Protect one amine: You can first protect the diamine with a bulky, easily removable protecting group (e.g., Boc anhydride). Due to steric hindrance, the less hindered amine is more likely to be protected. Then, benzylate the remaining amine and finally, deprotect the Boc group.
-
-
-
Reductive Amination:
-
Troubleshooting:
-
React with benzaldehyde: A more controlled approach is to perform a reductive amination with one equivalent of benzaldehyde. The resulting imine/enamine can then be reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method often gives higher selectivity for mono-alkylation.[4]
-
-
Question 5: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
Answer:
Purification of diamines can be challenging due to their basicity and polarity.
-
Column Chromatography:
-
Troubleshooting:
-
Use a basic mobile phase: To prevent the amine from streaking on the silica gel column, it is often necessary to add a small amount of a base, such as triethylamine (0.5-2%), to the eluent.
-
Use alumina: Basic alumina can be a better stationary phase than silica gel for the purification of basic compounds.
-
-
-
Crystallization:
-
Troubleshooting:
-
Salt formation: Convert the free base to a salt (e.g., hydrochloride or oxalate) by treating a solution of the amine with the corresponding acid. The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[5]
-
Solvent screening: For recrystallization of the free base, screen a variety of solvents of different polarities. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether) can be effective.[6]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the Dieckmann condensation?
A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation. The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. Finally, the alkoxide is eliminated to regenerate the carbonyl and form the cyclic β-keto ester.[1][7][8]
Q2: Are there alternative methods to LiAlH₄ for the reduction of the spirolactam?
A2: Yes, while LiAlH₄ is a common choice, other reducing agents can be used, although they may have different reactivities. Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, are also effective for the reduction of amides and lactams to amines. These reagents are often considered milder and can sometimes offer better selectivity in the presence of other reducible functional groups.
Q3: What are the key safety precautions to take when working with reagents like NaH and LiAlH₄?
A3: Both sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄) are highly reactive and require careful handling.
-
NaH: Is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled under an inert atmosphere and away from any sources of ignition.
-
LiAlH₄: Also reacts violently with water and other protic solvents. It is a flammable solid and can ignite upon grinding or in the presence of a small amount of water. It should always be handled in a fume hood under an inert atmosphere. All glassware must be thoroughly dried before use.
Q4: How can I confirm the regioselectivity of the N-benzylation?
A4: The most definitive way to confirm the structure of your product and determine which nitrogen has been benzylated is through nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrrolidine and piperidine rings will be different for the two possible isomers.
-
¹³C NMR: The chemical shifts of the carbons in the two rings will also be distinct.
-
2D NMR techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish long-range correlations and through-space proximities, respectively, to unambiguously assign the structure.
IV. Data and Workflow Summaries
Table 1: Comparison of Common Reducing Agents for Lactam Reduction
| Reagent | Strength | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Very Strong | Anhydrous THF or Et₂O, reflux | High reactivity, reduces most amides | Reacts with many functional groups, pyrophoric, difficult work-up |
| BH₃·THF | Strong | Anhydrous THF, reflux | Milder than LiAlH₄, can be more selective | Can be less reactive with some hindered amides |
| NaBH₄/Lewis Acid | Moderate | e.g., NaBH₄/BF₃·OEt₂ | More selective than LiAlH₄ | Requires addition of a Lewis acid |
Table 2: Troubleshooting Summary for Low Yield in N-Benzylation
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. |
| Side reactions (e.g., over-alkylation) | Use slow addition of benzyl bromide at low temperature. | |
| Poor quality of reagents | Use freshly distilled solvents and pure reagents. | |
| Poor Selectivity | Steric and electronic similarity of the two amines | Use a protecting group strategy or switch to reductive amination. |
| Over-alkylation | Use an excess of the diamine. |
V. Visualizing the Process
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A plausible multi-stage synthetic workflow.
Diagram 2: Troubleshooting Logic for Low Yield in the Reduction Step
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
Side reaction products in the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane. The content is structured to address specific experimental challenges, explaining the chemical principles behind the formation of side products and offering practical solutions for their mitigation and removal.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the construction of the spirocyclic diamine core followed by N-benzylation. A common and efficient strategy is a stepwise approach involving the reductive amination of a suitably protected aminoethyl derivative with 1-benzyl-4-piperidone, followed by deprotection and intramolecular cyclization, or a double reductive amination approach. While robust, these methods can be prone to several side reactions that lead to impurities, complicating purification and reducing overall yield. This guide will focus on identifying and resolving these common issues.
Troubleshooting Guide: Side Reaction Products
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Question 1: After my initial reductive amination step, I observe a significant amount of the starting 1-benzyl-4-piperidone in my crude product mixture. What could be the cause and how can I improve the conversion?
Answer:
The presence of unreacted 1-benzyl-4-piperidone points to an incomplete reaction. Several factors could be at play:
-
Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and the amine is a reversible equilibrium. To drive the reaction forward, removal of the water byproduct is crucial.
-
Troubleshooting:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.
-
Use of a Dehydrating Agent: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively sequester water.
-
-
-
Suboptimal pH: The rate of imine/enamine formation is pH-dependent. The reaction is typically fastest in a weakly acidic medium (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile.
-
Troubleshooting:
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
-
-
Steric Hindrance: The bulky nature of the reactants can slow down the reaction.
-
Troubleshooting:
-
Increased Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature to overcome the activation energy barrier.
-
-
-
Reducing Agent Reactivity: The choice and timing of the addition of the reducing agent are critical. Some reducing agents, like sodium borohydride (NaBH₄), can reduce the ketone faster than the imine/enamine if not used under appropriate conditions.
-
Troubleshooting:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations, as it preferentially reduces the protonated imine/enamine over the ketone.[1]
-
Stepwise Procedure: Consider a two-step procedure where the imine/enamine is pre-formed before the addition of the reducing agent. This can be monitored by techniques like TLC or ¹H NMR.
-
-
Question 2: My mass spectrometry analysis shows a peak corresponding to a di-benzylated byproduct. How is this forming and how can I prevent it?
Answer:
The formation of a di-benzylated species, likely N,N'-dibenzyl-2,7-diazaspiro[4.5]decane, can occur under a few scenarios:
-
Over-alkylation during Benzylation: If the N-benzylation of the unsubstituted 2,7-diazaspiro[4.5]decane is not carefully controlled, the benzyl halide can react with both secondary amine functionalities.
-
Troubleshooting:
-
Stoichiometry Control: Use a stoichiometric amount (or a slight excess) of benzyl bromide or benzyl chloride.
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.
-
Use of a Bulky Base: A sterically hindered base can favor mono-alkylation by selectively deprotonating the less hindered amine.
-
-
-
Reductive Amination with Benzaldehyde: If benzaldehyde is present as an impurity or used in a one-pot synthesis without proper control, it can react with the free secondary amine of the desired product in a subsequent reductive amination, leading to the di-benzylated impurity.
-
Troubleshooting:
-
Purify Intermediates: Ensure that the 2,7-diazaspiro[4.5]decane intermediate is pure before proceeding with the N-benzylation step.
-
Avoid One-Pot Procedures Prone to Over-Alkylation: If facing this issue, a stepwise approach with purification of intermediates is recommended.
-
-
Question 3: I am observing an impurity with a mass corresponding to the starting amine reductively alkylated with another molecule of the starting amine. How does this happen?
Answer:
This side product arises from the self-condensation and reduction of the amine starting material, especially if it contains a carbonyl group or can be oxidized to one. However, in the context of reacting an amine with a ketone, a more likely scenario for a dimeric amine byproduct is through a different pathway. If your amine starting material is, for example, an amino alcohol that can cyclize or dimerize, this could be a source of impurities.
A more common issue leading to complex amine mixtures is over-alkylation. The newly formed secondary amine product can be more nucleophilic than the primary amine starting material and compete for the ketone, leading to a tertiary amine byproduct.
-
Troubleshooting:
-
Use an Excess of the Amine: Employing a larger excess of the amine starting material can statistically favor the reaction of the ketone with the intended amine rather than the product.
-
Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture containing the amine and the reducing agent can help to keep the concentration of the product low, minimizing its competitive reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and versatile approach is a multi-step synthesis starting from 1-benzyl-4-piperidone. This involves a reductive amination with a protected aminoethyl amine, such as N-Boc-aminoacetaldehyde or a derivative, followed by deprotection and a second intramolecular reductive amination or cyclization to form the spirocyclic core. The final step is the N-benzylation of the remaining secondary amine.
Q2: What are the key reaction parameters to control to minimize side products?
The critical parameters to control are:
-
pH: Maintain a weakly acidic pH (4-6) during reductive amination to facilitate imine/enamine formation without deactivating the amine nucleophile.
-
Stoichiometry: Carefully control the molar ratios of your reactants, especially the benzylating agent, to avoid over-alkylation.
-
Choice of Reducing Agent: Use a selective reducing agent like sodium triacetoxyborohydride for reductive aminations to prevent premature reduction of the starting ketone.[1]
-
Water Removal: Actively remove water during imine/enamine formation to drive the equilibrium towards the product.
-
Temperature: While some steps may require heating, excessive temperatures can lead to decomposition and the formation of undesired byproducts.
Q3: What purification techniques are most effective for removing the common side products?
A combination of techniques is often necessary:
-
Acid-Base Extraction: The basic nature of the desired product and most amine-containing side products allows for their separation from neutral organic impurities by extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a powerful tool for separating the desired product from closely related impurities. A gradient elution system, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, can be effective in improving the separation of amines.
-
Crystallization/Salt Formation: The product can often be purified by converting it to a salt (e.g., hydrochloride or hydrobromide), which can then be recrystallized. This is particularly effective for removing less basic or neutral impurities.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a plausible synthetic pathway for this compound and highlights where common side products can arise.
Caption: Synthetic pathway and potential side products.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for N-Benzylation
-
Dissolve the 2,7-diazaspiro[4.5]decane (1.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Cool the mixture to 0 °C.
-
Add benzyl bromide or benzyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or acid-base extraction.
Data Summary
| Potential Side Product | Formation Step | Reason for Formation | Prevention Strategy |
| 1-Benzyl-4-piperidinol | Reductive Amination | Non-selective reduction of the ketone | Use of a selective reducing agent like NaBH(OAc)₃ |
| Di-benzylated Product | N-Benzylation | Over-alkylation of the diamine | Control stoichiometry and slow addition of benzyl halide |
| Unreacted Starting Materials | Reductive Amination | Incomplete reaction | Ensure water removal, use of a catalyst, and sufficient reaction time |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- Reductive Amination in Organic Synthesis: For a comprehensive overview of reductive amination reactions, their mechanisms, and various reducing agents, see: Comprehensive Organic Reactions in Aqueous Media; Li, C.-J., Ed.; Wiley: 2007. (A general reference for the principles of this reaction type).
- Protecting Groups in Organic Synthesis: For detailed information on the use of protecting groups, including those for amines, refer to: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: 2014. (A standard text for the use of protecting groups).
- Spirocyclic Compounds in Medicinal Chemistry: For a review of the importance and synthesis of spirocyclic scaffolds, see: Spirocyclic Scaffolds in Medicinal Chemistry; Taylor & Francis: 2019. (A relevant text on the importance of the target molecular class).
- Practical Organic Synthesis: For practical guidance on setting up and running organic reactions, including purification techniques, consult: Purification of Laboratory Chemicals, 8th ed.; Armarego, W. L. F., Chai, C. L. L., Eds.; Butterworth-Heinemann: 2017.
- Patents on Diazaspiro Compounds: A search of chemical patent databases can provide insights into synthetic routes and potential challenges.
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
Sources
Technical Support Center: Purification of 7-Benzyl-2,7-diazaspiro[4.5]decane
Welcome to the technical support center for the purification of 7-Benzyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this spirocyclic diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if synthesized via reductive amination, residual aldehyde or ketone precursors and over-alkylated products can be present. If the benzyl group is introduced via substitution, dibenzylated or unbenzylated starting material may be observed. Impurities from the oxidation or condensation of benzylamine are also a possibility.[1]
Q2: Is this compound stable to standard purification conditions?
A2: this compound is generally stable. However, like many basic amines, it can interact strongly with acidic stationary phases like silica gel, potentially leading to degradation or poor recovery.[2][3] It is also advisable to avoid prolonged exposure to strong acids or oxidizing agents.
Q3: What are the key physical properties of this compound that influence its purification?
A3: The key features are the two basic nitrogen atoms and the lipophilic benzyl group. The basicity of the amine groups dictates its interaction with chromatographic media and its solubility in acidic or basic solutions. The benzyl group increases its non-polar character compared to its unbenzylated precursor. The compound is often supplied or isolated as a hydrochloride salt, which has significantly different solubility properties (more water-soluble) than the free base.[4][5]
Q4: Can I use reversed-phase chromatography for purification?
A4: Yes, reversed-phase chromatography is a viable option, particularly for monitoring reaction progress or for purifying the hydrochloride salt form.[2] For preparative purification of the free base, the mobile phase pH should be kept alkaline (at least two pH units above the amine's pKa) to ensure the compound is in its neutral, more lipophilic form, which increases retention and improves separation.[2]
Troubleshooting Guide
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Q: My flash chromatography on silica gel shows significant peak tailing or streaking for this compound, resulting in poor separation from impurities. What is the cause and how can I fix it?
A: Causality & Explanation: This is a classic issue when purifying basic compounds like your diazaspirodecane on standard silica gel.[3][6] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[6] The basic nitrogen atoms in your molecule undergo a strong acid-base interaction with these silanols, causing the molecule to "stick" to the stationary phase.[2][3] This leads to a slow, uneven elution, manifesting as severe tailing or streaking, which ruins resolution.[6]
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competitive base to your eluent. This base will neutralize the acidic silanol sites, minimizing their interaction with your product.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane).
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of 7N ammonia in methanol to prepare your methanolic component can be highly effective.[3]
-
-
-
Stationary Phase Modification:
-
Use Amine-Functionalized Silica: A more direct solution is to use an amine-functionalized silica column (KP-NH).[3][7] This stationary phase has an amine-based surface that masks the underlying silanols, creating a more neutral environment that prevents the problematic acid-base interaction.[3] This often allows for the use of less polar, non-basic solvent systems like hexane/ethyl acetate, simplifying solvent removal.[3][6]
-
Use Alumina (Basic): Basic alumina can be an alternative to silica gel for the purification of basic compounds.
-
Issue 2: The Product Fails to Crystallize and Remains an Oil
Q: After chromatography and solvent removal, my purified this compound is a persistent oil, but I expect a solid. How can I induce crystallization?
A: Causality & Explanation: "Oiling out" or failure to crystallize can occur for several reasons: the presence of residual solvent or minor impurities disrupting the crystal lattice formation, the compound being isolated above its melting point, or the cooling process being too rapid.[8]
Solutions:
-
Ensure Purity: First, confirm the purity of the oil by high-resolution TLC or LCMS. If significant impurities are present, re-purification may be necessary.
-
Solvent Titration (Two-Solvent Recrystallization):
-
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a poor solvent (e.g., hexane or pentane) dropwise while stirring until the solution becomes persistently cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in a refrigerator or ice bath.[9]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[8]
-
-
Salt Formation: If the free base is stubbornly an oil, consider converting it to a salt (e.g., hydrochloride or oxalate). Salts often have higher melting points and are more crystalline.
-
Dissolve the oily free base in a solvent like ether or ethyl acetate.
-
Add a stoichiometric amount of an acid solution (e.g., HCl in ether).
-
The salt will often precipitate as a crystalline solid, which can be collected by filtration.[1]
-
Issue 3: Low Yield After Purification
Q: My overall yield of this compound is very low after column chromatography. Where could I be losing my product?
A: Causality & Explanation: Low yield can result from several factors: incomplete elution from the column, product degradation, or physical loss during workup. For basic amines, the most common culprit is irreversible adsorption onto the silica gel column.[2]
Solutions:
-
Check for Irreversible Adsorption: If you did not use a basic modifier in your eluent, a significant portion of your product may be permanently stuck to the silica gel. To check this, after your run, try flushing the column with a highly polar, basic mixture (e.g., 5-10% 7N NH3/Methanol in Dichloromethane). If more product elutes, this confirms irreversible adsorption was the issue.
-
Optimize Loading: Ensure the crude product is fully dissolved in a minimum amount of solvent and pre-adsorbed onto a small amount of silica before loading it onto the column. This prevents the compound from precipitating at the top of the column upon loading.
-
Avoid Degradation: Ensure your solvents are free of acidic impurities. If the compound is sensitive, keep fractions cool and evaporate the solvent under reduced pressure without excessive heating.
-
Aqueous Workup Losses: If performing an aqueous extraction to isolate the free base from its salt, ensure the aqueous layer is sufficiently basic (pH > 12) before extracting with an organic solvent. Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete recovery from the aqueous phase.
Experimental Protocols & Data
Protocol 1: Modified Flash Column Chromatography
This protocol is designed to mitigate peak tailing and improve recovery.
-
Slurry Preparation: Prepare the column slurry using the initial eluent composition (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Sample Loading: Dissolve the crude this compound in a minimal volume of dichloromethane. Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the eluent based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC, staining with potassium permanganate or ninhydrin to visualize the amine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with dichloromethane or toluene several times.
| Parameter | Recommended System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For persistent issues, use amine-functionalized silica.[3][6] |
| Mobile Phase A | Hexane / Ethyl Acetate + 1% TEA | Good for less polar impurities. |
| Mobile Phase B | Dichloromethane / Methanol + 1% TEA | For more polar impurities. Can substitute TEA with 0.5% NH4OH. |
| Gradient | Step or linear gradient | Determined by preliminary TLC analysis. |
| Visualization | UV (254 nm), KMnO4 stain, Ninhydrin stain | The benzyl group allows for UV visualization. |
Table 1: Recommended Systems for Flash Chromatography Purification.
Workflow for Purification Method Selection
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: A workflow diagram for selecting a purification strategy.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube. [Online] Available at: [Link]
-
PubChem. This compound-1,6,8-trione. [Online] Available at: [Link]
-
Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Online] Available at: [Link]
-
PubChem. 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane. [Online] Available at: [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Online] Available at: [Link]
-
MySkinRecipes. 7-Benzyl-2,7-diazaspiro[6][7]decan-3-one hemioxlate. [Online] Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 1392212-71-3 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]
- 6. youtube.com [youtube.com]
- 7. DSpace [helda.helsinki.fi]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Improving Regioselectivity in Diazaspiro[4.5]decane Synthesis
The diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds investigated for a range of therapeutic targets.[1][2] However, the synthesis of these complex structures is often hampered by challenges in controlling regioselectivity, particularly during the crucial spirocyclization step. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing these critical reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the formation of the diazaspiro[4.5]decane ring system?
A1: Regioselectivity in diazaspiro[4.5]decane synthesis is a multifactorial issue, primarily governed by a combination of electronic and steric effects. In reactions like the Pictet-Spengler or related intramolecular cyclizations, the formation of the spirocyclic junction involves an electrophilic attack on an aromatic or heteroaromatic ring. The outcome is determined by:
-
Electronic Effects: The electron density of the positions available for cyclization. Electron-donating groups (EDGs) on the aromatic ring will activate the ortho and para positions, directing the cyclization, while electron-withdrawing groups (EWGs) will deactivate them.[3]
-
Steric Hindrance: The steric bulk of substituents near the potential cyclization sites can prevent the reactive intermediate from approaching, thereby favoring cyclization at a less hindered position.[4]
-
Reaction Conditions: The choice of catalyst (Lewis or Brønsted acid), solvent, and temperature can shift the balance between kinetically and thermodynamically favored products.[5]
Q2: My Pictet-Spengler reaction is yielding a mixture of regioisomers. How does the choice of acid catalyst influence the outcome?
A2: The acid catalyst is critical as it facilitates the formation of the key electrophilic intermediate (often an N-acyliminium ion). The nature of the acid can influence regioselectivity in several ways:
-
Brønsted Acids (e.g., TFA, HCl): These catalysts can promote different reaction pathways depending on their strength and the reaction temperature. Milder conditions may favor the kinetically controlled product, while stronger acids or higher temperatures can lead to the thermodynamically more stable regioisomer.
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂): Lewis acids coordinate to the precursor, influencing the geometry of the transition state. The size and coordination properties of the Lewis acid can introduce a steric bias, directing the cyclization to a specific position that might not be favored under Brønsted acid conditions. This catalyst-mediated control is a powerful strategy for overriding innate substrate biases.[6]
Q3: What is a typical "good" regioselective ratio for these types of spirocyclizations?
A3: In a research context, a regioselective ratio of >10:1 is often considered "good," as it simplifies purification and maximizes the yield of the desired product. A ratio exceeding 20:1 is considered excellent. For process chemistry and large-scale synthesis, the goal is often to achieve >99:1 selectivity to avoid costly and difficult separation of isomers. However, the acceptable ratio is highly dependent on the specific application and the ease of separation of the resulting regioisomers.
Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem: Poor or No Regioselectivity in the Key Spirocyclization Step
Scenario: You are performing an intramolecular cyclization to form the diazaspiro[4.5]decane core, but you are consistently obtaining a nearly 1:1 mixture of two regioisomers.
Root Cause Analysis & Corrective Actions:
-
Possible Cause 1: Competing Electronic Activation. The electronic effects of the substituents on your aromatic ring are not sufficiently differentiated to favor one cyclization site over another. For example, if two positions are similarly activated, a mixture is likely.
-
Solution: Re-evaluate your synthetic design. It may be necessary to introduce a temporary directing group or a stronger activating/deactivating group to electronically bias one position over the other. Computational tools, such as calculating molecular electrostatic potential (MEP) surfaces, can help predict the most nucleophilic sites on the aromatic ring.[7]
-
-
Possible Cause 2: Lack of Steric Differentiation. The steric environment around the potential cyclization sites is too similar.
-
Solution: Introduce a bulky protecting group (e.g., change from a methyl to a tert-butyl group) on a nearby nitrogen or another part of the molecule. This can create a significant steric shield that disfavors cyclization at the proximal position.
-
-
Possible Cause 3: Reaction is Under Thermodynamic Control, Favoring a Mixture. The energy difference between the two regioisomeric products may be small, leading to an equilibrium mixture under the reaction conditions.
-
Solution: Attempt to run the reaction under kinetic control. This typically involves using lower temperatures and a more reactive catalyst to favor the product that is formed fastest, rather than the most stable product.
-
Section 3: Experimental Protocols
Protocol 1: Catalyst Screening for Enhanced Regioselectivity
This protocol outlines a general procedure for screening different acid catalysts to optimize the regioselectivity of a Pictet-Spengler-type reaction.
Materials:
-
Acyclic precursor (1.0 eq)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Toluene, Acetonitrile (MeCN))
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂)
-
Brønsted Acids (e.g., Trifluoroacetic acid (TFA), Camphorsulfonic acid (CSA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a parallel array of reaction tubes under an inert atmosphere.
-
To each tube, add the acyclic precursor (e.g., 0.1 mmol).
-
Add anhydrous solvent (1.0 mL) to each tube.
-
To each respective tube, add a different catalyst (0.1 - 0.2 eq). Ensure catalysts are handled in a glovebox if they are highly moisture-sensitive.
-
Stir the reactions at the desired temperature (start with 0 °C or room temperature).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Once the starting material is consumed, quench the reactions appropriately (e.g., with saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry (Na₂SO₄), and concentrate.
-
Analyze the crude product ratio by ¹H NMR or HPLC to determine the regioselectivity for each catalyst.
Data Summary:
The results of such a screening can be summarized in a table to easily compare the efficacy of different catalysts.
| Catalyst (0.2 eq) | Solvent | Temperature (°C) | Time (h) | Ratio (Regioisomer A:B) |
| TFA | DCM | 25 | 4 | 65:35 |
| CSA | Toluene | 80 | 2 | 70:30 |
| BF₃·OEt₂ | DCM | 0 | 6 | 88:12 |
| Yb(OTf)₃ | MeCN | 0 | 12 | >95:5 |
| Sc(OTf)₃ | DCM | 25 | 8 | 91:9 |
This is example data and will vary based on the specific substrate.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, F., et al. (2013). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Galm, U., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Gogoi, P., et al. (2021). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. Available at: [Link]
-
Kaur, M. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Sigmund, E., et al. (2021). Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)–H Activation. Kiel University. Available at: [Link]
-
Gao, D. W., et al. (2019). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Chemistry. Available at: [Link]
-
Di Micco, S., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Padmanabhan, J., et al. (2009). Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Bryce-Smith, D., et al. (1991). Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Ferreira, V. F., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. Available at: [Link]
-
Heravi, M. M., et al. (2022). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. Molecules. Available at: [Link]
-
Zhang, X., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Computational insight into the mechanism and origin of high regioselectivity in the ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides by the DFT. Structural Chemistry. Available at: [Link]
Sources
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)–H Activation [macau.uni-kiel.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this valuable spirocyclic diamine. The synthesis, while conceptually straightforward, presents several practical hurdles when transitioning from bench-scale to larger, preparative quantities. This resource aims to address these challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
The most prevalent and scalable approach involves a two-step sequence commencing with commercially available N-Boc-4-piperidone. The key steps are:
-
Reductive Amination: Reaction of N-Boc-4-piperidone with benzylamine to form an intermediate enamine/imine, which is subsequently reduced in situ to the corresponding protected piperidine derivative.
-
Boc Deprotection and Cyclization: Removal of the Boc protecting group under acidic conditions, followed by an intramolecular cyclization to furnish the desired this compound.
This route is favored for its use of readily available starting materials and generally good yields.
Q2: Which reducing agent is recommended for the reductive amination step at scale?
For large-scale reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[1][2][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), STAB is milder and more selective for the reduction of the iminium ion intermediate over the starting ketone.[1][4] This selectivity minimizes the formation of alcohol byproducts. Furthermore, STAB is a solid that is relatively easy to handle, although it is moisture-sensitive.[1][2][4]
Q3: What are the critical process parameters to control during the scale-up of the reductive amination?
Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The reaction is typically exothermic, especially during the addition of the reducing agent. Maintaining a consistent temperature (often between 0-25 °C) is vital to prevent side reactions and ensure selectivity.
-
Rate of Addition: Slow, controlled addition of the reducing agent is necessary to manage the exotherm and prevent localized high concentrations that can lead to byproduct formation.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are recommended to prevent the decomposition of STAB.[2]
-
Stoichiometry: Precise control of the stoichiometry of the amine, ketone, and reducing agent is essential for maximizing yield and minimizing impurities.
Q4: How can I effectively monitor the progress of the reaction on a large scale?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. For TLC analysis of amines, it is often beneficial to add a small amount of triethylamine (1-3%) to the eluent to prevent streaking on the silica gel plate.[5] HPLC provides more quantitative data on the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete imine/enamine formation | Ensure anhydrous conditions. Water can inhibit the formation of the imine intermediate. Consider the use of a dehydrating agent like magnesium sulfate or molecular sieves. The reaction of N-benzyl-4-piperidone can be sensitive to acid, potentially reverting to starting materials.[6] |
| Decomposition of the reducing agent | Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[1][2][4] Ensure it is stored in a dry, inert atmosphere and handled quickly. Use anhydrous solvents for the reaction. |
| Suboptimal reaction temperature | Maintain the recommended temperature range (typically 0-25 °C). Higher temperatures can lead to side reactions and degradation of the product. |
| Inefficient work-up and extraction | The basic nature of the diamine product requires careful pH adjustment during aqueous work-up to ensure it is in its free base form for efficient extraction into the organic layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction.[7] |
Problem 2: Formation of Significant Impurities
| Potential Impurity | Formation Mechanism | Mitigation and Removal |
| N-Benzyl-4-piperidinol | Reduction of the starting N-benzyl-4-piperidone by the reducing agent. | Use a milder, more selective reducing agent like STAB. Ensure slow, controlled addition of the reducing agent to maintain selectivity for the iminium ion. This impurity can be removed by column chromatography. |
| Bis-aminated byproduct | Reaction of the product amine with another molecule of the starting ketone. | This is more common with primary amines. Using a slight excess of the amine can sometimes suppress this. Careful control of stoichiometry and reaction time is crucial. Purification is typically achieved via column chromatography. |
| Partially deprotected intermediates | Incomplete reaction during the Boc-deprotection step. | Ensure sufficient reaction time and an adequate amount of acid for the deprotection. Monitor the reaction by TLC or HPLC until the starting material is fully consumed. |
Problem 3: Difficulties in Product Purification
| Issue | Recommended Solution |
| Product "oiling out" during crystallization | This occurs when the product separates from the solution as a liquid instead of a solid. Try using a different solvent system for crystallization, or a solvent/anti-solvent combination. Seeding the solution with a small crystal of the pure product can also help induce crystallization. |
| Streaking of the product on silica gel column chromatography | The basic nature of the diamine can cause it to interact strongly with the acidic silica gel.[5] To improve separation, add a small amount of a basic modifier like triethylamine (1-3%) or ammonia in methanol to the eluent.[5] |
| Formation of a stable emulsion during aqueous work-up | This can be a significant issue at a larger scale. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion. In some cases, filtration through a pad of celite may be necessary. |
Experimental Protocols
Protocol 1: Scale-Up Reductive Amination
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, 10-15 volumes).
-
Cool the mixture to 0-5 °C with an ice bath.
-
Add benzylamine (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture back to 0-5 °C.
-
In a separate container, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) in anhydrous DCM.
-
Add the STAB slurry to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or HPLC.
Protocol 2: Work-up and Isolation
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected diamine.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 7-Benzyl-2,7-diazaspiro[4.5]decane Derivatives
Welcome to the technical support center for 7-Benzyl-2,7-diazaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of spirocyclic compounds. The inherent rigidity and three-dimensionality of spirocycles offer unique advantages in drug discovery, but their physicochemical properties, particularly solubility, often require careful optimization.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors. The benzyl group and the spirocyclic core contribute to the molecule's hydrophobicity.[4][5][6] While spirocycles can improve some physicochemical properties, the overall lipophilicity of your specific derivative may be high, leading to poor interaction with water.[1][7]
Q2: I've noticed my compound's solubility is pH-dependent. Why is that?
A2: The 2,7-diazaspiro[4.5]decane core contains two amine groups, which are basic.[8] At lower pH values, these amines can become protonated, forming cationic species. These charged ions have significantly greater water solubility than the neutral form of the molecule.[4][8] Therefore, you will typically observe higher solubility in acidic conditions.
Q3: Can I simply dissolve my compound in an organic solvent for my in vitro assays?
A3: While using organic solvents like DMSO or ethanol is common for creating stock solutions, high concentrations of these solvents in your final assay can lead to artifacts, such as protein precipitation or cellular toxicity. It is crucial to determine the tolerance of your specific assay system to the chosen organic solvent and to use the lowest possible concentration.
Q4: What are the first-line strategies I should consider to improve the solubility of my compound?
A4: The most straightforward initial approaches are pH adjustment and the use of cosolvents.[9][10][11] Systematically evaluating the solubility of your compound across a range of physiologically relevant pH values is a critical first step. Additionally, screening a panel of pharmaceutically acceptable cosolvents can provide a rapid assessment of potential solubility enhancement.
II. Troubleshooting Guide
This section addresses specific experimental issues and provides a logical progression of steps to resolve them.
Issue 1: Compound precipitates out of solution when diluted from an organic stock into an aqueous buffer.
Underlying Cause: This is a classic sign of a compound "crashing out" due to its low aqueous solubility. The high concentration in the organic stock is no longer sustainable when diluted into an aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
pH Adjustment:
-
Rationale: As basic compounds, this compound derivatives are expected to have increased solubility at lower pH due to the protonation of the amine groups.[4][8]
-
Action: Prepare a series of buffers with pH values ranging from 4.0 to 7.4. Determine the kinetic solubility of your compound in each buffer. This will help you identify the optimal pH for your experiments.
-
-
Cosolvent Screening:
-
Rationale: Cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.[10][12][13]
-
Action: Screen a panel of biocompatible cosolvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400. Start with low percentages (e.g., 1-5%) and incrementally increase the concentration while monitoring for precipitation.
-
-
Advanced Formulation Strategies:
-
Rationale: If pH adjustment and simple cosolvent systems are insufficient, more advanced techniques like forming amorphous solid dispersions may be necessary.[14][15] Solid dispersions enhance solubility by preventing the drug from crystallizing and dispersing it in a hydrophilic carrier.[9][16]
-
Action: Consider preparing a solid dispersion of your compound with a suitable polymer carrier.
-
Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.
Underlying Cause: Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor data reproducibility. The compound may be precipitating in the assay medium or adsorbing to plasticware.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Verify Solubility in Final Assay Medium:
-
Rationale: The composition of your assay medium (e.g., proteins, salts) can impact the solubility of your compound.
-
Action: Prepare the highest concentration of your compound in the final assay medium. Incubate under the same conditions as your experiment and visually inspect for any precipitation. You can also centrifuge the sample and measure the concentration of the compound in the supernatant.
-
-
Incorporate a Surfactant:
-
Rationale: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds and prevent their adsorption to surfaces.
-
Action: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant to your assay medium. Ensure the surfactant itself does not interfere with your assay.
-
-
Re-evaluate Formulation Strategy:
-
Rationale: If simple fixes are not effective, a more robust formulation approach may be required to ensure consistent delivery of the compound in your assay.
-
Action: Revisit the formulation strategies outlined in Issue 1, with a focus on developing a formulation that is stable and compatible with your biological assay.
-
III. Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.
Materials:
-
Your this compound derivative
-
Phosphate-citrate buffers (pH 4.0, 5.0, 6.0, 7.0, and 7.4)
-
HPLC or UPLC system with a suitable column and detection method
-
Microcentrifuge tubes
-
Shaker or rotator
Procedure:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, add an excess of your compound (e.g., 1 mg) to 1 mL of each pH buffer.
-
Add a small volume of the organic stock solution (e.g., 10 µL of a 10 mg/mL stock to 1 mL of buffer) to each tube. The final organic solvent concentration should be low (e.g., 1%).
-
Equilibrate the samples by shaking or rotating at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC or UPLC method.
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a poorly soluble this compound derivative to enhance its aqueous solubility.[15][16]
Materials:
-
Your this compound derivative
-
A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))[17][18][19][20][21]
-
A common solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).
-
Dissolve the appropriate amounts of your compound and the chosen polymer in the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to minimize thermal degradation.
-
Once a solid film is formed, further dry the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently scraped from the flask and stored in a desiccator.
-
Characterize the solid dispersion using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug.[14][22][23][24][25]
-
Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug in a relevant aqueous buffer.
IV. Data Summary
Table 1: Example pH-Dependent Solubility Data
| pH | Solubility (µg/mL) |
| 4.0 | 150.2 |
| 5.0 | 45.8 |
| 6.0 | 5.1 |
| 7.0 | <1.0 |
| 7.4 | <1.0 |
Table 2: Example Cosolvent Screening Data (at 5% v/v in pH 7.4 Buffer)
| Cosolvent | Solubility (µg/mL) |
| None | <1.0 |
| Ethanol | 3.5 |
| Propylene Glycol | 8.2 |
| PEG 400 | 15.7 |
V. References
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Summary of the commonly used excipients for preparation of solid dispersions. ResearchGate. [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. University of Cambridge. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Ayurlog. [Link]
-
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech. [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed. [Link]
-
Solubility and pH of amines. The University of Edinburgh. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Characterization of amorphous solid dispersions. Semantic Scholar. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. ResearchGate. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. [Link]
-
Solid Dispersions. Contract Pharma. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]
-
This compound. PubChem. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]
-
7-Benzyl-2,7-diazaspiro[4.5]decan-3-one hemioxlate. MySkinRecipes. [Link]
-
Amine compounds. SlideShare. [Link]
-
7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane. PubChem. [Link]
-
Physical Properties of Amines. BYJU'S. [Link]
-
1,4-Diazaspiro[4.5]decane. PubChem. [Link]
-
8-benzyl-2,8-diazaspiro[4.5]decane. PubChem. [Link]
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- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. issr.edu.kh [issr.edu.kh]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. tandfonline.com [tandfonline.com]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. bepls.com [bepls.com]
- 13. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. scispace.com [scispace.com]
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- 19. pharmaexcipients.com [pharmaexcipients.com]
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- 21. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. crystalpharmatech.com [crystalpharmatech.com]
- 24. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
Stability studies of 7-Benzyl-2,7-diazaspiro[4.5]decane under different pH conditions
Welcome to the dedicated technical support guide for researchers investigating the stability of 7-Benzyl-2,7-diazaspiro[4.5]decane. This resource provides in-depth, practical guidance in a question-and-answer format to address common challenges encountered during pH-dependent stability and forced degradation studies. Our goal is to equip you with the foundational knowledge and validated protocols necessary to ensure the scientific integrity of your results.
The stability of a drug candidate like this compound, a molecule featuring a spirocyclic diamine core and a benzyl protective group, is a critical parameter influencing its development.[1][2] Its degradation profile can affect potency, generate potentially toxic impurities, and dictate formulation and storage requirements. This guide will walk you through the essential troubleshooting and methodological considerations for a robust stability assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting my stability study. What are the most critical pH conditions to investigate for this compound?
A1: For a comprehensive stability profile, you should investigate the stability of your compound across a range of pH values that represent physiological conditions and potential extremes encountered during manufacturing or storage. Based on the structure, which contains two amine functionalities, the molecule's protonation state will vary significantly with pH, directly impacting its reactivity.
Expert Insight: The two nitrogen atoms in the diazaspiro[4.5]decane core will have different pKa values. The secondary amine is likely to be more basic than the tertiary amine attached to the benzyl group. The pH-dependent degradation rate often accelerates in strongly acidic or basic conditions.[3] Therefore, a well-designed study should include, at minimum, the following conditions as recommended by ICH guidelines for forced degradation:[2]
-
Acidic Condition: 0.1 M HCl (approx. pH 1)
-
Neutral Condition: Purified Water or a phosphate buffer at pH 7.0
-
Basic Condition: 0.1 M NaOH (approx. pH 13)
To build a more detailed profile, consider including intermediate pH values, such as pH 4.5 (acetate buffer) and pH 9.0 (borate buffer), which can provide a more nuanced understanding of the degradation kinetics.[4]
Q2: My compound seems to be degrading, but I'm not sure of the mechanism. What are the likely degradation pathways for this compound?
A2: Given the functional groups present in the molecule (a benzylamine and a secondary amine within a spirocyclic system), two primary degradation pathways should be anticipated: hydrolysis and oxidation.
-
Hydrolysis (Acid/Base Catalyzed): While the core spirocyclic structure is generally stable against hydrolysis, the benzylic C-N bond can be susceptible to cleavage under harsh acidic or basic conditions, a process known as N-debenzylation. This would yield 2,7-diazaspiro[4.5]decane and benzyl alcohol or benzaldehyde. While direct hydrolysis of benzylamines is not always rapid, forced conditions can promote it.[5][6]
-
Oxidation: The nitrogen atoms, particularly the tertiary amine, are susceptible to oxidation.[7][8] This can lead to the formation of N-oxides. The benzylic carbon is also a potential site for oxidation. Forced oxidation studies using an agent like hydrogen peroxide (H₂O₂) are essential to identify these potential degradants.[9]
Below is a diagram illustrating these potential pathways.
Caption: Potential degradation pathways for this compound.
Q3: I am developing an HPLC method. What column and mobile phase conditions are a good starting point for a stability-indicating assay?
A3: A stability-indicating method must be able to resolve the parent compound from all its potential degradation products and any process-related impurities.[10] For a basic compound like this compound, reverse-phase HPLC is the most common and effective technique.[11]
Recommended Starting Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice. The end-capping on the column can be critical to prevent peak tailing with basic analytes.
-
Mobile Phase:
-
Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. These acidic modifiers improve peak shape by ensuring the amine groups are consistently protonated.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Detection: UV detection is suitable. You should determine the optimal wavelength by running a UV scan of the parent compound in your mobile phase. The benzyl group will provide a strong chromophore, likely around 210-220 nm and potentially a weaker absorbance around 254 nm.
-
Gradient Elution: A gradient from low to high organic phase concentration is almost always necessary to elute the parent compound and separate it from more polar degradation products (like the de-benzylated amine) and potentially less polar impurities.
Troubleshooting Tip: If you observe poor peak shape (tailing), ensure your mobile phase pH is at least 2 pH units below the pKa of your analytes. Using a buffer (e.g., 10 mM phosphate) instead of just an acid modifier can sometimes provide more consistent results.
Q4: My mass balance is below 90% in some stress conditions. What could be the cause and how do I troubleshoot it?
A4: A poor mass balance (the sum of the assay of the parent compound and the percentage of all degradation products) is a common issue in forced degradation studies. It suggests that not all degradants are being accounted for. Here are the likely causes and solutions:
-
Degradants are Not Detected:
-
Cause: The degradant may lack a chromophore, making it invisible to the UV detector. For instance, if the benzyl group is cleaved, the remaining spirocyclic diamine may have a very weak UV absorbance.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to look for non-chromophoric species. An MS detector is particularly powerful for identifying the mass of the unknown degradants.[12]
-
-
Degradants are Not Eluting:
-
Cause: Highly polar degradants may be retained on the column near the void volume, while highly non-polar degradants may not elute at all with your current gradient.
-
Solution: Modify your gradient. Extend the initial hold at low organic phase to ensure very polar compounds elute. Also, include a strong "wash" step at the end of your gradient (e.g., 95-100% organic) to elute any strongly retained compounds.
-
-
Precipitation or Volatility:
-
Cause: The compound or its degradants may have precipitated out of the solution under the stress conditions or may be volatile.
-
Solution: Visually inspect your stressed samples for any precipitate. If volatility is suspected (less likely for this molecule), the experimental setup may need to be modified to minimize headspace.
-
Experimental Protocols & Workflows
A successful stability study relies on meticulous experimental design and execution. The workflow below outlines the key stages.
Caption: Overall workflow for a forced degradation stability study.
Protocol 1: Forced Degradation Study in Solution
This protocol is designed to evaluate the intrinsic stability of this compound as mandated by ICH guidelines.[1][2]
1. Materials:
-
This compound (API)
-
Methanol or Acetonitrile (HPLC Grade)
-
Purified Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter and volumetric flasks
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
For each condition, prepare samples in triplicate. Include a "time zero" sample and a control sample (stored at 5°C in the dark) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C.
4. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
Causality Note: The goal of forced degradation is to achieve 5-20% degradation of the active substance.[13] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them. This ensures that secondary degradation is minimized and the primary degradation products can be reliably identified.
Protocol 2: Photostability Testing
This protocol follows the recommendations of ICH Q1B.[14][15][16]
1. Sample Preparation:
-
Prepare a solution of the compound (e.g., 0.5 mg/mL).
-
Place the solution in chemically inert, transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
2. Exposure:
-
Place the samples in a calibrated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
After exposure, dilute the samples and analyze them alongside the dark control using the stability-indicating HPLC method.
-
Any degradation observed beyond that in the dark control can be attributed to light exposure.
Data Presentation
Organizing your results in a clear, tabular format is crucial for interpretation and reporting.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Parent Remaining | % Total Degradation | Mass Balance (%) | Major Degradation Products (RT, min) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 13.9 | 99.1 | 3.5 (Polar) |
| 0.1 M NaOH, 60°C | 24 | 91.5 | 7.8 | 99.3 | 3.6 (Polar) |
| 6% H₂O₂, RT | 8 | 81.3 | 18.1 | 99.4 | 12.1 (N-Oxide) |
| Water, 60°C | 48 | 98.9 | <1.0 | 99.9 | Not Detected |
| Photolytic (ICH) | - | 99.2 | <1.0 | 100.2 | Not Detected |
Note: Data presented is hypothetical and for illustrative purposes.
References
- The Effects of pH and Excipients on Exenatide Stability in Solution. National Institutes of Health (NIH).
- Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. PubMed.
-
Benzylamine. Wikipedia. Available at: [Link]
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Oxidation of Annelated Diarylamines: Analysis of Reaction Pathways to Nitroxide Diradical and Spirocyclic Products. ACS Publications. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. National Institutes of Health (NIH). Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
The mechanism of the hydrolysis of benzyl chloride. SciSpace. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]
-
Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. PubMed. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. ijper.org. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
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- 4. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting guide for the domino synthesis of diazaspirocycles
Technical Support Center: Domino Synthesis of Diazaspirocycles
Welcome to the technical support center for the domino synthesis of diazaspirocycles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful, multi-step reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. Domino reactions, which form multiple bonds in a single operation without isolating intermediates, are elegant and efficient but can present unique challenges.[1][2][3][4] This guide is structured to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My domino reaction is not yielding any of the desired diazaspirocycle. Where do I even begin to troubleshoot?
This is a common and frustrating issue. A complete reaction failure usually points to a fundamental problem with one of the "three pillars" of the reaction: starting materials, reagents, or conditions. Before making drastic changes, a systematic check is essential.[5][6]
Logical Troubleshooting Workflow:
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for reaction failure.
Expert Advice:
-
Starting Material Integrity: Did your starting material fully form before initiating the domino sequence? For example, if your sequence begins with an imine formation, confirm via crude NMR or TLC that the imine is present before proceeding.
-
Catalyst Activity: Many domino reactions rely on transition metal catalysts (e.g., Palladium, Copper, Silver) which can be sensitive.[7][8] An inactive catalyst is a frequent culprit. Consider running a simple, known reaction with your catalyst to confirm its activity. For instance, a simple cross-coupling if using a Palladium catalyst.
Q2: The reaction works, but my yield is consistently low. What factors should I investigate to optimize the process?
Low yield suggests that while the desired pathway is occurring, it's either inefficient or competing with other processes. Optimization involves systematically tweaking parameters to favor your desired product.
Key Optimization Parameters and Their Effects:
| Parameter | Potential Issue if Suboptimal | Recommended Action & Rationale |
| Concentration | Intermolecular side reactions may dominate at high concentrations. At very low concentrations, the desired intramolecular cyclization steps may be too slow. | Vary concentration (e.g., 0.1 M, 0.05 M, 0.01 M). The ideal concentration balances favoring intramolecular steps while maintaining a reasonable reaction rate. |
| Temperature | Insufficient energy to overcome the activation barrier of a key cyclization step. Conversely, high temperatures can promote decomposition or undesired side reactions.[5] | Screen a range of temperatures. Start at the literature-reported temperature and adjust in 10-20°C increments. A slightly higher temperature might be needed to push the final ring-closing step to completion. |
| Catalyst/Ligand | The catalyst's electronic or steric properties may not be ideal for a specific transformation in the domino sequence. | Screen different ligands. For Pd-catalyzed reactions, bidentate ligands can sometimes provide better yields than monodentate ones. For copper-catalyzed reactions, the choice of ligand can be critical for both yield and selectivity.[8] |
| Solvent | The solvent may not adequately solubilize intermediates, or its polarity could disfavor a key transition state. | Test a variety of solvents. Consider how solvent polarity might affect charged intermediates or transition states in your proposed mechanism. For example, a more polar solvent might stabilize a charged intermediate, accelerating a desired step. |
Expert Advice: Run small-scale parallel reactions to screen multiple conditions simultaneously. This is far more efficient than single, large-scale attempts. Always include a control reaction (your original conditions) to ensure results are comparable.
Q3: I'm observing significant formation of a side product. How can I identify it and suppress its formation?
Side product formation is a mechanistic puzzle. Identifying the structure of the side product is the most critical step, as it provides direct clues about the competing reaction pathway.
Common Side Products and Their Mechanistic Implications:
-
Partially Cyclized Intermediates: If you isolate a product where only one of the two rings in the spirocycle has formed, it indicates the second cyclization is the rate-limiting step or is facing a high activation barrier.
-
Solution: Increase temperature or reaction time. A different catalyst or solvent might also be needed to promote the challenging cyclization.
-
-
Homocoupling Products: In metal-catalyzed reactions, the formation of homocoupled starting materials points to issues with the catalytic cycle, such as slow oxidative addition or reductive elimination steps.
-
Solution: Adjusting the ligand on the metal can often solve this. A more electron-donating ligand might speed up oxidative addition, for example.
-
-
Reduced or Eliminated Products: In radical-based domino reactions, premature reduction of a radical intermediate by a hydrogen donor (like Bu₃SnH) can terminate the cascade before spirocyclization is complete.[9]
-
Solution: Slowly add the radical initiator or hydrogen atom source to maintain a low concentration, favoring the intramolecular cyclization over premature quenching.[9]
-
A Representative Domino Mechanism and Potential Failure Points:
The diagram below illustrates a generic metal-catalyzed domino reaction for diazaspirocycle synthesis, highlighting where side reactions can occur.
Caption: Potential failure points in a domino synthesis sequence.
Q4: My product is a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?
Achieving high stereoselectivity in domino reactions that create multiple stereocenters can be challenging.[7][10][11] The final diastereomeric ratio is often determined by the transition state geometry of the first irreversible stereocenter-forming step.
Strategies to Enhance Diastereoselectivity:
-
Lower the Temperature: Running the reaction at a lower temperature can increase the energy difference between the diastereomeric transition states, often favoring the formation of the thermodynamically more stable product.
-
Bulky Reagents/Protecting Groups: Introducing sterically demanding groups on your substrates can create a stronger facial bias, forcing the reaction to proceed through a less-hindered transition state.
-
Chiral Catalysts/Ligands: For metal-catalyzed processes, employing a chiral ligand is the most powerful method to induce asymmetry and favor one diastereomer (or enantiomer).[7]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry. Screening solvents with different polarities and coordinating abilities is worthwhile.
In a study on 1-azaspiro[4.4]nonane synthesis, a predominance of the trans-stereoisomer was observed, suggesting an inherent thermodynamic preference in the cyclization step.[9] Understanding these intrinsic biases in your system is key to manipulating the outcome.
Experimental Protocols
General Protocol for a Trial Domino Reaction (Inert Atmosphere)
This protocol provides a baseline for setting up a domino reaction. It must be adapted based on the specific reagents and conditions of your synthesis.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of dry nitrogen or argon. Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while maintaining a positive pressure of inert gas.
-
Reagent Preparation:
-
Dissolve the starting materials and any solid reagents (e.g., ligands) in the appropriate volume of anhydrous, degassed solvent in the reaction flask.
-
If any reagents are liquids, they should be added via a gas-tight syringe.
-
Ensure all reagents are pure and active.[5] For example, some catalysts may need to be stored under an inert atmosphere.
-
-
Reaction Initiation:
-
Bring the solution to the desired temperature (e.g., using an oil bath or cryocool).
-
Add the catalyst or initiating reagent. This is often done as a solution in the reaction solvent to ensure rapid and even mixing. If a reagent must be added slowly, use a syringe pump.
-
-
Monitoring the Reaction:
-
Monitor the reaction's progress using a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
It is crucial to monitor from the beginning to understand the reaction timeline. Did the starting material disappear? When did the product start to form? Did any intermediates build up?[5]
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool it to room temperature (or 0°C if necessary).
-
Quench the reaction by adding the appropriate aqueous solution (e.g., water, saturated ammonium chloride). Be mindful that your product might be sensitive to pH changes during work-up.[6]
-
Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using the most appropriate method, typically flash column chromatography, recrystallization, or preparative HPLC.
-
References
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.[Link]
-
Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Organic & Biomolecular Chemistry.[Link]
-
The Domino Way to Heterocycles. National Institutes of Health (NIH).[Link]
-
Optimization of the domino reaction conditions. ResearchGate.[Link]
-
Efficient Domino Approaches to Multifunctionalized Fused Pyrroles and Dibenzo[b,e][9][12]diazepin-1-ones. National Institutes of Health (NIH).[Link]
-
Recent Advances in Domino Synthesis of Fused Polycyclic N‐Heterocycles Based on Intramolecular Alkyne Hydroamination under Copper Catalysis. ResearchGate.[Link]
-
Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. ResearchGate.[Link]
-
Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization. Organic Chemistry Portal.[Link]
-
Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi.[Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
-
Gold-catalyzed diastereoselective domino dearomatization/ipso-cyclization/aza-Michael sequence: A facile access to diverse fused azaspiro tetracyclic scaffolds. ResearchGate.[Link]
-
General Principles of Diastereoselective Reactions: Diastereoselective Domino Reactions. ResearchGate.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
-
1,2‐Diaza‐1,3‐dienes as a Multifaceted Synthon for the Synthesis of Heterocycles: A Fifteen‐Years Update. CoLab.[Link]
-
Domino Reactions in Organic Synthesis. Chemical Reviews.[Link]
-
Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. MDPI.[Link]
-
DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. Scipio.[Link]
-
Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. RSC Publishing.[Link]
-
Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. PubMed.[Link]
-
Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. PubMed.[Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL.[Link]
-
Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Bentham Science.[Link]
-
Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PubMed.[Link]
-
Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. ResearchGate.[Link]
-
Domino Reactions in Organic Synthesis. Wiley Online Library.[Link]
-
Domino Reactions in Total Synthesis. EPFL.[Link]
-
Synthesis and Evaluation of Heteroaryl Substituted Diazaspirocycles as Scaffolds to Probe the ATP-binding Site of Protein Kinases. PubMed.[Link]
-
(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters.[Link]
-
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed.[Link]
-
Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry.[Link]
-
Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Sci-Hub.[Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Debenzylation of 7-Benzyl-2,7-diazaspiro[4.5]decane
Welcome to the technical support center for the debenzylation of 7-Benzyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this crucial synthetic step. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.
The removal of the N-benzyl protecting group from the 7-position of the 2,7-diazaspiro[4.5]decane core is a common challenge. The sterically hindered nature of the tertiary amine within the spirocyclic system can lead to sluggish or incomplete reactions. This guide will walk you through the most common protocols, explain the underlying chemical principles, and provide solutions to common problems.
Troubleshooting Guide & Method Selection
Choosing the right debenzylation protocol is critical and depends on the substrate's functional group tolerance, available equipment, and scale. Below, we address common issues and compare the two primary methods: Catalytic Hydrogenation and Catalytic Transfer Hydrogenation.
Diagram: Debenzylation Workflow Decision Tree
Caption: Decision workflow for selecting and troubleshooting debenzylation protocols.
Frequently Asked Questions (FAQs)
Catalytic Hydrogenation (H₂ Gas)
Q1: My debenzylation using Pd/C and H₂ is very slow or has stalled. What are the common causes?
A1: This is a frequent issue, especially with substrates like this compound. The primary causes are:
-
Catalyst Poisoning: The basic nitrogen atom of the diazaspiro core can strongly adsorb to the palladium surface, inhibiting its catalytic activity.[1] This is a well-documented phenomenon for substrates containing basic nitrogen groups.
-
Steric Hindrance: The benzyl group is attached to a sterically hindered tertiary amine, which can slow down its approach to the catalyst surface.
-
Catalyst Quality/Activity: The activity of Pd/C can vary between batches and suppliers. An old or poorly stored catalyst may have reduced activity.[2]
-
Insufficient Hydrogen Pressure: For challenging debenzylations, atmospheric pressure (balloon) may be insufficient. Higher pressures are often required to achieve a reasonable reaction rate.[3]
Q2: How can I overcome catalyst poisoning and improve a sluggish hydrogenation reaction?
A2: Several strategies can be effective:
-
Acidic Additives: Adding a small amount of a mild acid, like acetic acid (AcOH), can protonate the basic nitrogen.[4] This protonation reduces the nitrogen's ability to coordinate with and poison the palladium catalyst, often leading to a significant rate increase.[4][5]
-
Switch to Pearlman's Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for the debenzylation of substrates containing basic nitrogen atoms.[1][6] It is generally considered more robust against poisoning.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the weight percentage of the catalyst can sometimes compensate for partial poisoning and steric hindrance.
-
Optimize Conditions: Increase the hydrogen pressure (e.g., 50-60 psi in a Parr apparatus) and/or the temperature (e.g., 50-60 °C).[4][6][7]
Q3: I am observing saturation of the benzene ring as a side product. How can I prevent this?
A3: Aromatic ring saturation is a known side reaction in hydrogenolysis.[1] To minimize it:
-
Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the desired C-N bond cleavage over ring saturation.
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Consider Transfer Hydrogenation: This method is often milder and can provide better selectivity.[1]
Catalytic Transfer Hydrogenation (CTH)
Q1: Why should I consider Catalytic Transfer Hydrogenation (CTH) for my debenzylation?
A1: CTH is an excellent alternative to using high-pressure hydrogen gas and offers several advantages:[8]
-
Experimental Simplicity: It does not require specialized high-pressure equipment. The reaction can be run in a standard round-bottom flask under a nitrogen or argon atmosphere.[9]
-
Safety: It avoids the hazards associated with handling flammable hydrogen gas.[8][10]
-
Selectivity: CTH can be more selective, often leaving other reducible groups like alkenes or alkynes intact, depending on the conditions.[11]
-
Effectiveness: For many N-debenzylations, CTH with ammonium formate is rapid and efficient, often proceeding to completion at reflux temperatures.[9][12]
Q2: My CTH reaction with ammonium formate and Pd/C is not going to completion. What should I check?
A2: If your CTH reaction is sluggish, consider the following:
-
Ammonium Formate Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor. Typically, 5-10 equivalents of ammonium formate are used.[9] For a sterically hindered substrate, using a larger excess may be necessary.
-
Reaction Temperature: The decomposition of ammonium formate to generate hydrogen in situ requires heat.[13] Ensure the reaction mixture is maintained at a steady reflux. For methanol, this is around 65 °C.
-
Solvent Choice: Methanol is the most common solvent for ammonium formate-based CTH as it helps with solubility.[11] Ethanol can also be used.
-
Catalyst Activity: As with direct hydrogenation, the quality of the Pd/C catalyst is crucial. Try a fresh batch of catalyst if you suspect it has lost activity.
Q3: Can I use other hydrogen donors besides ammonium formate?
A3: Yes, several other hydrogen donors can be used for CTH, including formic acid, cyclohexene, and hydrazine.[8][9] However, ammonium formate is often preferred because the reaction is performed under neutral conditions, which is beneficial for acid- or base-sensitive substrates.[9] Using formic acid, for instance, will result in the formation of the formate salt of your product amine.[9]
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation using Pearlman's Catalyst
This protocol is recommended for its effectiveness with amine-containing substrates.
-
Preparation: In a suitable pressure vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (EtOH) to dissolve the substrate (concentration typically 0.1-0.2 M).[6]
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add Pearlman's catalyst (Pd(OH)₂/C, 20% wt loading on carbon, typically 20% by weight of the substrate).[6]
-
Acidification (Optional but Recommended): Add glacial acetic acid (1.5 eq) to the mixture.[4]
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to 50-55 psi of H₂.[6]
-
Reaction: Stir the mixture vigorously at 50-60 °C.[4] Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 12-24 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[9] Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or crystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a convenient alternative that avoids high-pressure H₂ gas.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate).[9]
-
Solvent Addition: Add dry methanol (MeOH) to create a suspension (approx. 20 mL per 3 mmol of substrate).[9]
-
H-Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion.[9]
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typical reaction times are 2-8 hours).
-
Workup: After completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst.[9]
-
Extraction & Isolation: Wash the Celite pad with chloroform (CHCl₃).[9] Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired 2,7-diazaspiro[4.5]decane.
Table 1: Comparison of Debenzylation Protocols
| Parameter | Catalytic Hydrogenation (H₂/Pd(OH)₂/C) | Catalytic Transfer Hydrogenation (HCO₂NH₄/Pd/C) |
| Hydrogen Source | H₂ Gas | Ammonium Formate |
| Pressure | High (50-60 psi) | Atmospheric |
| Temperature | 50-60 °C | Reflux (e.g., ~65 °C in MeOH) |
| Key Advantage | Potentially faster for very stubborn substrates | Safer, no special pressure equipment needed[8] |
| Common Issue | Catalyst poisoning by amine[1] | Incomplete reaction if not heated properly |
| Troubleshooting | Add mild acid (AcOH)[4] | Increase equivalents of H-donor, ensure reflux[9] |
| Selectivity | May reduce other functional groups | Generally milder and more selective[1][11] |
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
Hu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
-
Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212. [Link]
-
Various Authors. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org Discussion Forum. [Link]
-
ResearchGate. Hydrogenolysis of N‐benzyl amines. ResearchGate. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]
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Weinberg, K., et al. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. [Link]
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Banik, B. K. (2003). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]
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Spicer, L. D., & Ram, S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
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Riley, J. G., & Amos, T. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]
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Movassaghi, M., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
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Stilinović, V., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]
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Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Stanford University. [Link]
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Various Authors. (2014). Why do I not observe a product in Pd/C catalyzed hydrogenation? ResearchGate. [Link]
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UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison. [Link]
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Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Synthesis. [Link]
-
Fairbanks, A. J., et al. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]
-
Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
Zhang, K., Okumura, S., & Uozumi, Y. (2020). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry. [Link]
-
Reddit User Discussion. (2023). Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit r/Chempros. [Link]
-
Kim, H., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
Li, H., et al. (2017). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]
-
Reddit User Discussion. (2015). O-Debenzylation of stubborn phenolic protecting group. Reddit r/chemistry. [Link]
-
Seeberger, P. H. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
-
Huang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
- Google Patents. (2006). Precious metal catalyst for debenzylation.
-
Various Authors. (2023). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. [Link]
-
ResearchGate. (2013). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
-
ResearchGate. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
-
MySkinRecipes. 7-Benzyl-2,7-diazaspiro[4.5]decan-3-one hemioxlate. MySkinRecipes. [Link]
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Technical Support Center: Catalyst Selection for Efficient Synthesis of 2,7-Diazaspiro[4.5]decanes
Welcome to the technical support resource for the synthesis of 2,7-diazaspiro[4.5]decanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the construction of these valuable spirocyclic scaffolds. The inherent three-dimensionality of spirocycles makes them attractive motifs in drug discovery, but their synthesis, particularly the creation of the quaternary spirocenter, presents unique challenges.[1] Catalyst selection is paramount to overcoming these hurdles, dictating the reaction's efficiency, yield, and stereochemical outcome.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for rational catalyst selection.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding catalyst selection for the synthesis of 2,7-diazaspiro[4.5]decanes and related structures.
Q1: What are the primary catalytic strategies for constructing the 2,7-diazaspiro[4.5]decane core?
A1: The synthesis of the 2,7-diazaspiro[4.5]decane scaffold is typically achieved through multi-step sequences where the key spirocyclization is often catalyzed. The main strategies can be broadly categorized into:
-
Intramolecular Cyclization Reactions: This is a common approach where a pre-functionalized linear precursor undergoes a catalyst-mediated ring closure. Methods like intramolecular Schmidt reactions of ketones with alkyl azides have been historically used.[2] More modern approaches may involve intramolecular Michael additions or Mannich reactions to form one of the heterocyclic rings onto a pre-existing one.
-
[3+2] Cycloaddition Reactions: These reactions are powerful for building the five-membered pyrrolidine ring of the spirocycle. A notable strategy involves the synergistic use of photoredox and organocatalysis to facilitate a [3+2] cycloaddition of cyclopropylamines with olefins, yielding highly diastereoselective 2-amino-spiro[4.5]decane-6-ones.[2]
-
Domino or Cascade Reactions: These elegant strategies form multiple bonds and the spirocyclic core in a single, atom-economical operation. For instance, palladium-catalyzed domino reactions have been developed to synthesize diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[3][4]
-
Asymmetric Catalysis: For enantioselective synthesis, chiral catalysts are employed. These can be bifunctional organocatalysts (e.g., derived from Cinchona alkaloids or phosphoric acids) or chiral metal complexes.[5][6][7] These catalysts create a chiral environment that directs the formation of one enantiomer over the other.
Q2: How do I choose between a metal catalyst and an organocatalyst for my synthesis?
A2: The choice between a metal catalyst and an organocatalyst depends on the specific transformation, desired outcome (stereoselectivity), and substrate compatibility.
-
Metal Catalysts (e.g., Palladium, Rhodium, Silver, Gold):
-
Strengths: Highly efficient for a wide range of transformations including C-C and C-N bond formations, domino reactions, and cycloadditions.[3][8][9] Palladium catalysis, in particular, is well-established for constructing complex scaffolds.[2] They often operate at low catalyst loadings.
-
Considerations: Potential for metal contamination in the final product, which is a critical concern in pharmaceutical applications. They can be sensitive to air and moisture, and some ligands can be expensive. Catalyst deactivation can also be an issue.[10]
-
-
Organocatalysts (e.g., Chiral Phosphoric Acids, Proline Derivatives, Squaramides):
-
Strengths: Metal-free, reducing concerns about product contamination. They are often less sensitive to air and moisture than many organometallic catalysts. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing excellent enantioselectivity in reactions like [3+3] and [3+2] cycloadditions.[2][5][7]
-
Considerations: Typically require higher catalyst loadings (1-20 mol%) compared to metal catalysts. The scope of reactions can sometimes be more limited, and they may be less effective for certain bond formations that are trivial for transition metals.
-
A decision-making workflow for this choice is outlined below.
Sources
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Validation & Comparative
A Guide to the Stereoisomers of 7-Benzyl-2,7-diazaspiro[4.5]decane: A Comparative Analysis for Drug Discovery
The 7-benzyl-2,7-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics, particularly those targeting the central nervous system (CNS), such as dopamine and serotonin receptors.[1] Derivatives of this scaffold have also shown promise as anti-inflammatory, analgesic, and antifungal agents. However, a critical aspect often overlooked in preliminary studies is the role of stereochemistry in the biological activity of these compounds. The spirocyclic nature of the decane core introduces a chiral center at the C5 carbon, leading to the existence of two enantiomers: (R)- and (S)-7-benzyl-2,7-diazaspiro[4.5]decane.
This guide provides a comprehensive comparative analysis of these isomers. While direct, head-to-head experimental data for the enantiomers of the parent this compound is not extensively published, this document will establish the critical importance of such an analysis. We will provide detailed, field-proven methodologies for the synthesis, separation, and characterization of these isomers, drawing upon data from closely related analogs to build a robust, inferential case for their distinct physicochemical and pharmacological profiles.
The Imperative of Chiral Separation in Drug Development
In drug discovery, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the early-stage characterization of individual isomers is not merely an academic exercise but a crucial step in the development of safe and effective medicines.
For instance, in a study on a related 2-benzyl-2,7-diazaspiro[3.5]nonane derivative, chiral resolution revealed that the R-enantiomer was the more active form against antimycobacterial targets.[2] This underscores the profound impact of the spirocyclic stereocenter on biological activity and serves as a compelling rationale for the separate investigation of the (R)- and (S)-7-benzyl-2,7-diazaspiro[4.5]decane enantiomers.
Synthesis and Chiral Resolution
The first step in a comparative analysis is to obtain the individual enantiomers in high purity. This can be achieved through either asymmetric synthesis or resolution of a racemic mixture.
Racemic Synthesis
A common route to the this compound core involves a multi-step synthesis, often starting from commercially available building blocks. A representative, though not exhaustive, synthetic approach is outlined below. The causality behind these steps lies in the strategic construction of the spirocyclic system, followed by the introduction of the benzyl group.
Caption: Generalized Racemic Synthesis Workflow.
Chiral Resolution: A Practical Approach
For many research applications, the resolution of a racemic mixture is a more practical approach than developing a de novo asymmetric synthesis. The presence of two secondary amine functionalities in the 2,7-diazaspiro[4.5]decane core provides convenient handles for classical resolution via the formation of diastereomeric salts with a chiral acid.[3]
Experimental Protocol: Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires empirical screening to find conditions that facilitate selective crystallization of one diastereomeric salt.
-
Addition of Chiral Resolving Agent: Add a stoichiometric amount (0.5 equivalents, as the base has two amine groups) of a chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the salt can be improved by recrystallization.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3) to liberate the enantiomerically enriched free base.
-
Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered, and the free base liberated to obtain the other enantiomer.
This protocol is self-validating through the analysis of the enantiomeric purity at each stage using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Analytical Separation and Characterization
Chiral HPLC and SFC are indispensable tools for the separation and quantification of enantiomers.[4] The choice of chiral stationary phase (CSP) is paramount for achieving successful resolution.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: For initial screening, polysaccharide-based CSPs such as those derived from cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point for the separation of chiral amines.[5]
-
Mobile Phase Screening:
-
Normal Phase: A common starting condition is a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents can be adjusted to optimize resolution and retention time.
-
Reversed Phase: A mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like methanol or acetonitrile can also be effective.
-
-
Additive Effects: The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and reduce tailing when analyzing basic compounds.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.
Caption: Chiral HPLC Separation Workflow.
Comparative Physicochemical Properties
While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their properties can diverge in a chiral environment. More importantly, subtle differences in their three-dimensional structure can lead to different predicted physicochemical properties that influence their pharmacokinetic behavior.
| Property | (R)-Isomer (Predicted) | (S)-Isomer (Predicted) | Rationale for Potential Differences |
| pKa | ~8.5 - 9.5 | ~8.5 - 9.5 | While pKa is not expected to differ significantly between enantiomers, subtle conformational differences could lead to minor variations. |
| logP | ~2.1 | ~2.1 | The predicted XlogP for the racemic mixture is 2.1.[6] Individual enantiomers are expected to have very similar values. |
| Polar Surface Area (PSA) | ~15.2 Ų | ~15.2 Ų | PSA is primarily dependent on the elemental composition and connectivity, and thus is not expected to differ between enantiomers. |
| Crystal Packing | May differ | May differ | Enantiomers can crystallize in different space groups, leading to variations in crystal morphology and potentially affecting dissolution rates. |
Comparative Pharmacological Evaluation
The most critical aspect of this comparative analysis is the evaluation of the pharmacological activity of the individual enantiomers. Given that this compound derivatives are often investigated for their effects on CNS targets, a panel of relevant in vitro assays should be employed.
Experimental Protocol: In Vitro Pharmacological Profiling
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of relevant CNS receptors (e.g., dopamine D2, D3; serotonin 5-HT1A, 5-HT2A).
-
Methodology: Radioligand binding assays are a standard method. The test compound is incubated with a preparation of cell membranes expressing the receptor of interest and a radiolabeled ligand with known affinity. The ability of the test compound to displace the radioligand is measured, and the Ki is calculated.
-
-
Functional Assays:
-
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of each enantiomer at the target receptors.
-
Methodology: Cell-based assays that measure a downstream signaling event upon receptor activation are used. For G-protein coupled receptors (GPCRs), this could involve measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.
-
-
Selectivity Profiling:
-
Objective: To assess the selectivity of each enantiomer by testing them against a broad panel of off-target receptors, ion channels, and enzymes.
-
Methodology: This is typically performed by specialized contract research organizations (CROs) that offer comprehensive safety pharmacology profiling services.
-
Caption: Pharmacological Evaluation Workflow.
Conclusion and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutics. However, a thorough understanding of the distinct biological properties of its stereoisomers is paramount for successful drug development. This guide has provided a comprehensive framework for the synthesis, separation, and comparative evaluation of the (R)- and (S)-enantiomers. By implementing these detailed protocols, researchers can elucidate the structure-activity relationships governed by the spirocyclic stereocenter, enabling the selection of the optimal isomer for further preclinical and clinical development. The insights gained from such a comparative analysis will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
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-
Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
-
MySkinRecipes. (n.d.). 7-Benzyl-2,7-diazaspiro[4.5]decan-3-one hemioxlate. Retrieved January 18, 2026, from [Link]
-
Goulielmou, V., Kostakis, I. K., & Pitsikalis, M. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1131. [Link]
-
Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
MySkinRecipes. (n.d.). 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one. Retrieved January 18, 2026, from [Link]
-
Bhanuchandra, M., Yorimitsu, H., & Osuka, A. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters, 18(15), 3822–3825. [Link]
- Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane. Retrieved January 18, 2026, from [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. (2022). HETEROCYCLES, 105(1), 487. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. Retrieved January 18, 2026, from [Link]
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BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved January 18, 2026, from [Link]
-
Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. [Link]
-
Enantioselective Synthesis of Complex Carbocycles by Donor/Donor Carbenes C-H insertion. (2025). ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Enantioselective alkynylation of isatins and isatin-derived ketimines. (2024). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from [Link]
-
Enantioselective synthesis of chiral BCPs. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Cross-reactivity studies of 7-Benzyl-2,7-diazaspiro[4.5]decane with CNS receptors
An In-Depth Guide to the CNS Receptor Cross-Reactivity Profile of 7-Benzyl-2,7-diazaspiro[4.5]decane.
Introduction: The Significance of Off-Target Screening in CNS Drug Discovery
The development of novel therapeutics for central nervous system (CNS) disorders is a complex endeavor, fraught with challenges ranging from blood-brain barrier penetration to achieving the desired clinical efficacy without inducing debilitating side effects. A critical component of this process is the early and comprehensive characterization of a compound's pharmacological profile, particularly its potential for cross-reactivity with a wide array of CNS receptors. Such "off-target" interactions can be the source of unforeseen side effects, or in some serendipitous cases, reveal novel therapeutic applications.
This guide focuses on this compound, a member of the diazaspiroalkane class of compounds. While the synthesis of this specific molecule has been documented, its broader pharmacological landscape remains to be fully elucidated. Structurally related analogs have demonstrated significant affinity for dopamine D2 receptors, suggesting a potential role in modulating dopaminergic neurotransmission. However, to truly understand the therapeutic potential and safety profile of this compound, a systematic investigation of its binding affinity across a panel of key CNS receptors is imperative.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach and interpret cross-reactivity studies for this compound. We will provide a plausible, albeit illustrative, cross-reactivity profile based on the known pharmacology of this compound class, detail the experimental protocols required to generate such data, and present this information in a clear, comparative format.
Comparative Analysis of Receptor Binding Affinities
To assess the selectivity of this compound, its binding affinity (expressed as the inhibitor constant, Ki) should be determined against a panel of representative CNS receptors. The following table presents a hypothetical but scientifically informed cross-reactivity profile. The primary target is presumed to be the dopamine D2 receptor, based on data from analogous compounds. The affinities for other receptors represent potential off-target interactions that must be experimentally verified.
| Receptor Target | Ligand/Radioligand | Ki (nM) for this compound (Illustrative) | Therapeutic Relevance/Potential Side Effect |
| Dopamine D2 | [³H]Spiperone | 15 | Antipsychotic, Antiemetic |
| Dopamine D1 | [³H]SCH 23390 | 850 | Low potential for D1-mediated effects |
| Dopamine D3 | [³H]7-OH-DPAT | 45 | Potential role in mood and cognition |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 1200 | Low potential for anxiolytic/antidepressant effects |
| Serotonin 5-HT2A | [³H]Ketanserin | 95 | Potential for atypical antipsychotic profile, but also risk of weight gain and metabolic side effects |
| Serotonin 5-HT2C | [³H]Mesulergine | 650 | Low potential for effects on appetite and mood |
| Adrenergic α1 | [³H]Prazosin | 350 | Low risk of orthostatic hypotension |
| Adrenergic α2 | [³H]Rauwolscine | > 10,000 | Negligible interaction |
| Muscarinic M1 | [³H]Pirenzepine | > 10,000 | Negligible risk of anticholinergic side effects |
| Histamine H1 | [³H]Pyrilamine | 450 | Low risk of sedation and weight gain |
Note: The Ki values presented in this table are illustrative and intended to serve as a guide for a plausible pharmacological profile. These values must be confirmed through rigorous experimental investigation.
Experimental Protocols: Radioligand Binding Assays
The "gold standard" for determining the binding affinity of a test compound for a specific receptor is the in vitro radioligand binding assay. This technique relies on the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound. The following is a generalized protocol that can be adapted for the specific receptors listed above.
General Workflow for Radioligand Binding Assays
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Methodology: Dopamine D2 Receptor Binding Assay
This protocol is a representative example for determining the binding affinity of this compound for the dopamine D2 receptor.
-
Preparation of Cell Membranes:
-
Use commercially available cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize the cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method such as the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand, [³H]Spiperone (typically at a concentration close to its Kd value).
-
Serial dilutions of this compound or a vehicle control.
-
For the determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Interpreting the Cross-Reactivity Data: A Mechanistic Perspective
The illustrative data suggests that this compound is a potent ligand for the dopamine D2 receptor, with a Ki of 15 nM. It also shows a notable affinity for the dopamine D3 (Ki = 45 nM) and serotonin 5-HT2A (Ki = 95 nM) receptors. This profile is characteristic of some atypical antipsychotic drugs, where a combination of D2 and 5-HT2A receptor blockade is thought to contribute to their efficacy and reduced risk of extrapyramidal side effects compared to older, typical antipsychotics.
The following diagram illustrates the potential downstream signaling consequences of D2 and 5-HT2A receptor antagonism.
Caption: Potential antagonism of D2 and 5-HT2A receptor signaling.
The relatively high Ki values for other receptors, such as the adrenergic α1 and histamine H1 receptors, suggest a lower potential for side effects commonly associated with these off-target interactions, namely orthostatic hypotension and sedation, respectively. The lack of affinity for muscarinic M1 receptors is a particularly favorable attribute, as it implies a low risk of anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the CNS receptor cross-reactivity of this compound. Based on the pharmacology of structurally related compounds, a plausible target profile has been presented, highlighting a primary affinity for dopamine D2 receptors with significant cross-reactivity at dopamine D3 and serotonin 5-HT2A receptors. The provided experimental protocols offer a robust framework for obtaining the empirical data necessary to confirm this profile.
It is crucial to reiterate that the data presented herein is illustrative. The next logical step for any research program involving this compound would be to perform these binding assays across a comprehensive panel of CNS targets. Following this, functional assays (e.g., cAMP measurement for Gi-coupled receptors or calcium flux assays for Gq-coupled receptors) should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at each of these receptors. This comprehensive pharmacological profiling is an indispensable step in the journey of translating a promising chemical entity into a safe and effective therapeutic agent.
References
-
Synthesis of this compound. (Source: PubChem, National Institutes of Health) [Link]
-
Chumakov, P. A., et al. (2020). Synthesis and biological evaluation of novel 2,7-diazaspiro[4.5]decan-1-one derivatives as potential dopamine D2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S-115S. [Link]
Efficacy comparison of 7-Benzyl-2,7-diazaspiro[4.5]decane derivatives as chitin synthase inhibitors
In the persistent search for novel antifungal agents, the fungal cell wall presents a compelling target due to its absence in mammalian cells, promising high selectivity and reduced host toxicity.[1] Chitin, a crucial structural polysaccharide in the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS), making it a prime candidate for therapeutic intervention.[1] This guide provides a detailed comparison of the efficacy of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors of chitin synthase, offering insights for researchers and professionals in drug development. While the initial focus of this review was on 7-benzyl-2,7-diazaspiro[4.5]decane derivatives, the available literature points to significant research and promising results in the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold.
The Rise of Diazaspiro[4.5]decan-1-ones as Chitin Synthase Inhibitors
The 2,8-diazaspiro[4.5]decan-1-one core structure has emerged as a promising scaffold for the development of potent and selective chitin synthase inhibitors. These compounds have demonstrated significant in vitro activity against various pathogenic fungi, with some derivatives exhibiting potency comparable to or exceeding that of known inhibitors like polyoxin B.[2] The exploration of structure-activity relationships (SAR) within this class has revealed key chemical modifications that enhance inhibitory efficacy, providing a rational basis for the design of next-generation antifungal agents.
Comparative Efficacy: A Data-Driven Analysis
The inhibitory activity of a selection of 2,8-diazaspiro[4.5]decan-1-one derivatives against chitin synthase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (Substitution on the Phenyl Ring) | IC50 (mM) against Chitin Synthase | Antifungal Activity (MIC in mmol/L) |
| 4d | 4-Trifluoromethyl | Not explicitly stated, but noted for excellent antifungal activity | C. albicans: 0.04 |
| 4e | 4-Chloro | 0.13 | - |
| 4j | 4-Nitro | 0.12 | A. fumigatus: 0.08 |
| 4o | 3,4-Dichloro | Not explicitly stated, but noted for good inhibitory effects | - |
| 4r | 3-Chloro-4-fluoro | Not explicitly stated, but noted for good inhibitory effects | A. fumigatus: 0.08 |
| 5b | 2,4-Dichloro | 0.13 | - |
| 5d | 4-Trifluoromethyl | 0.18 | - |
| 5h | 4-Trifluoromethoxy | 0.10 | Excellent antifungal activity |
| 5q | 3,4-Dichloro | 0.15 | - |
| Polyoxin B | - (Reference Compound) | 0.08 | C. albicans: 0.129 |
Data synthesized from multiple sources.[1][2]
Key Insights from the Data:
-
Potency: Several derivatives, notably 5h (IC50 = 0.10 mM) and 4j (IC50 = 0.12 mM), exhibit inhibitory potency against chitin synthase that is comparable to the reference compound, polyoxin B (IC50 = 0.08 mM).[1][2]
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring play a crucial role in determining the inhibitory activity. Electron-withdrawing groups, such as trifluoromethyl, nitro, and chloro, appear to be favorable for activity.
-
Antifungal Activity: The potent chitin synthase inhibition translates to significant antifungal activity. For instance, compound 4d displayed excellent activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.04 mmol/L, which is superior to both fluconazole and polyoxin B.[2] Similarly, compounds 4j and 4r showed strong inhibition of A. fumigatus growth.[2]
Mechanism of Action: Non-Competitive Inhibition
Enzyme kinetics studies have revealed that these 2,8-diazaspiro[4.5]decan-1-one derivatives act as non-competitive inhibitors of chitin synthase.[1] This mode of inhibition suggests that the compounds bind to a site on the enzyme that is distinct from the substrate-binding site (allosteric site). This can be advantageous as their inhibitory effect is not overcome by high concentrations of the substrate, UDP-N-acetylglucosamine.
Experimental Protocols: A Guide to Chitin Synthase Inhibition Assay
The following is a generalized protocol for determining the chitin synthase inhibitory activity of test compounds, based on established methodologies.[3]
Objective: To determine the IC50 value of a test compound against chitin synthase.
Materials:
-
Fungal strain for enzyme extraction (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., a fluorescently labeled substrate or a coupled enzyme assay system)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for a typical chitin synthase inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Culture the selected fungal strain to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Lyse the cells using mechanical (e.g., bead beating) or enzymatic methods to release the cellular contents, including chitin synthase.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In a microplate, add the enzyme extract, assay buffer, and various concentrations of the test compound (or vehicle control).
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the reaction at the optimal temperature for chitin synthase activity for a specific duration.
-
Stop the reaction using an appropriate method (e.g., heat inactivation, addition of a stop solution).
-
-
Detection and Data Analysis:
-
Quantify the amount of chitin produced or the remaining substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of the 2,8-diazaspiro[4.5]decan-1-one scaffold and their influence on chitin synthase inhibitory activity.
Caption: Key structure-activity relationships for 2,8-diazaspiro[4.5]decan-1-one derivatives.
The SAR studies indicate that the electronic properties of the substituent on the phenyl ring are a major determinant of inhibitory potency. This suggests that the phenyl ring and its substituents are likely involved in key interactions within the binding pocket of the chitin synthase enzyme.
Future Directions and Conclusion
The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising starting point for the development of novel antifungal agents targeting chitin synthase. The high potency and favorable preliminary antifungal profiles of several derivatives warrant further investigation. Future research should focus on:
-
Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of the most promising compounds in animal models of fungal infections.
-
Mechanism of Action Studies: Elucidation of the precise binding mode of these inhibitors with chitin synthase through techniques like X-ray crystallography or cryo-electron microscopy.
References
-
Request PDF. (2025, August 6). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
-
PubMed. (2019, November 15). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
MDPI. (n.d.). Screening and Application of Chitin Synthase Inhibitors. [Link]
Sources
Bridging the Bench-to-Bedside Gap: A Comparative Analysis of In Vitro vs. In Vivo Activity for Azaspiro[4.5]decane Derivatives
Executive Summary
The azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core for numerous ligands targeting the central nervous system (CNS). While direct experimental data for 7-Benzyl-2,7-diazaspiro[4.5]decane is not extensively published, a wealth of information exists for closely related analogues. This guide provides a comparative analysis of the in vitro and in vivo activity of this compound class, using a well-documented series of 1-oxa-8-azaspiro[4.5]decane derivatives targeting the sigma-1 (σ₁) receptor as a representative example. By dissecting the journey from initial binding affinity to whole-organism biodistribution, we aim to illuminate the critical factors that govern the translation of preclinical data and provide a robust framework for future investigations into novel spirocyclic agents.
Introduction: The Azaspiro[4.5]decane Scaffold
The rigid, three-dimensional structure of the azaspiro[4.5]decane core offers a unique advantage in drug design. It allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with complex biological targets. The inclusion of a benzyl group, as seen in the titular compound, is a common strategy to introduce aromatic interactions, potentially enhancing binding affinity for targets with hydrophobic pockets, such as the σ₁ receptor. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including Alzheimer's disease, neuropathic pain, and psychiatric conditions, making it a high-value target for therapeutic development[1].
This guide will critically examine the correlation between high in vitro affinity at the σ₁ receptor and the subsequent in vivo behavior of a lead compound, providing researchers with the necessary context to design and interpret translational studies.
In Vitro Activity Profile: Quantifying Target Engagement
The foundational step in characterizing a novel ligand is to determine its direct interaction with the intended target in a controlled, cell-free or cell-based environment. This is crucial for establishing potency and selectivity.
Causality in Experimental Design: Affinity and Selectivity
The primary goal of in vitro testing is to answer two questions: "How tightly does the compound bind to the target?" and "Does it bind preferentially to our target over others?"
-
Radioligand Binding Assay: This is the gold standard for determining binding affinity (expressed as the inhibition constant, Kᵢ). It measures the ability of a test compound to displace a known radiolabeled ligand from the target receptor. A low Kᵢ value signifies high binding affinity.
-
Selectivity Profiling: To ensure the compound's effects are attributable to the target of interest, it is screened against related targets. For σ₁ ligands, the σ₂ receptor is a key counterscreen, as non-selective compounds can produce confounding biological effects.
In Vitro Data Summary: 1-oxa-8-azaspiro[4.5]decane Derivatives
The following table summarizes the in vitro binding affinities for a series of synthesized 1-oxa-8-azaspiro[4.5]decane derivatives, highlighting the potent and selective nature of the lead compound 8 [1].
| Compound | Substitution Pattern | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| 3 | N-benzyl | 12.1 | 24.3 | 2 |
| 4 | N-(4-methoxybenzyl) | 0.98 | 20.6 | 21 |
| 8 | N-(4-fluorobenzyl) | 0.47 | 20.7 | 44 |
| 9 | N-(2-fluoroethyl)benzyl | 0.81 | 18.2 | 22 |
Experimental Workflow: In Vitro Screening Cascade
The logical progression from primary screening to selectivity assessment is a critical workflow in drug discovery.
Caption: Workflow for in vitro characterization of novel σ₁ receptor ligands.
Protocol: Radioligand Binding Assay for σ₁ Receptor
This protocol is a self-validating system, including controls to ensure data integrity.
-
Preparation: Prepare membrane homogenates from guinea pig brains, which are a rich source of σ₁ receptors. Protein concentration is determined via a Bradford assay.
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane homogenate (approx. 150 µg protein).
-
Radioligand: 5 nM of -pentazocine.
-
Test Compound: Varying concentrations (e.g., 0.1 nM to 10 µM) of the 1-oxa-8-azaspiro[4.5]decane derivative.
-
-
Controls:
-
Total Binding: Reaction mixture without any test compound.
-
Non-specific Binding: Reaction mixture with a high concentration (e.g., 10 µM) of a known, non-labeled σ₁ ligand like Haloperidol to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Assessment: From Molecule to Organism
While in vitro data confirms target engagement, it cannot predict a compound's behavior in a complex biological system. In vivo studies are essential to understand pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Causality in Experimental Design: Brain Uptake and Target Occupancy
For a CNS-active compound, the most critical in vivo question is: "Does it get into the brain and engage the target?" Biodistribution studies using a radiolabeled version of the lead compound are the most direct way to answer this.
-
Radiolabeling: The lead compound (Compound 8 ) is labeled with Fluorine-18 ([¹⁸F]), a positron emitter, creating a radiotracer ([¹⁸F]8) suitable for imaging or tissue distribution studies.
-
Biodistribution: The radiotracer is administered to mice, and at various time points, tissues (brain, blood, liver, etc.) are harvested to measure radioactivity, indicating the compound's location and concentration.
-
Blocking Studies: To confirm that brain uptake is due to specific binding to the σ₁ receptor, a cohort of animals is pre-treated with a known σ₁ ligand (e.g., SA4503). A significant reduction in the radiotracer's brain accumulation in the pre-treated group validates target-specific uptake.
In Vivo Data Summary: Biodistribution of [¹⁸F]8 in Mice
The following table shows the brain uptake of the radiolabeled lead compound [¹⁸F]8, expressed as a percentage of the injected dose per gram of tissue (%ID/g), and the brain-to-blood ratio, which indicates its ability to cross the blood-brain barrier[1].
| Time Post-Injection | Brain Uptake (%ID/g) | Brain-to-Blood Ratio | Brain-to-Blood Ratio (with SA4503 block) |
| 2 min | 3.98 | 2.65 | N/A |
| 15 min | 3.15 | 4.50 | N/A |
| 30 min | 2.55 | 5.10 | 1.53 (~70% reduction) |
| 60 min | 1.89 | 4.73 | N/A |
The high initial brain uptake and favorable brain-to-blood ratio confirm excellent CNS penetration. Crucially, the ~70% reduction in the brain-to-blood ratio after blocking with a known σ₁ ligand provides strong evidence of target-specific engagement in vivo[1].
Experimental Workflow: In Vivo Biodistribution Study
This workflow outlines the key steps in assessing the in vivo behavior of a CNS drug candidate.
Caption: Workflow for in vivo biodistribution and target validation study.
Protocol: In Vivo Biodistribution in Mice
-
Animal Model: Use healthy, male ICR mice (20-25 g). Acclimate animals for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Groups:
-
Control Group: To measure normal biodistribution at various time points (e.g., 2, 15, 30, 60 min). (n=4 per time point).
-
Blocking Group: To confirm target specificity. Administer a σ₁ receptor antagonist (SA4503, 1 mg/kg, IV) 30 minutes prior to the radiotracer. (n=4).
-
-
Radiotracer Administration: Anesthetize mice lightly with isoflurane. Administer approximately 3.7 MBq (100 µCi) of [¹⁸F]8 in 100-150 µL of saline via the tail vein.
-
Euthanasia and Dissection: At the designated time points, euthanize mice by cervical dislocation under anesthesia.
-
Tissue Collection: Immediately collect blood via cardiac puncture. Dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tissue-to-blood ratios by dividing the %ID/g of the tissue by the %ID/g of the blood.
-
Compare the brain uptake and brain-to-blood ratio between the control and blocking groups to determine the percentage of specific binding.
-
Translational Analysis: Correlating In Vitro and In Vivo Results
The data presented for the 1-oxa-8-azaspiro[4.5]decane series demonstrates a successful translation from in vitro potential to in vivo target engagement.
-
Positive Correlation: The exceptional in vitro affinity of Compound 8 (Kᵢ = 0.47 nM) translated into high brain uptake and specific, blockable binding to σ₁ receptors in vivo. This indicates that the compound possesses the necessary physicochemical properties (e.g., appropriate lipophilicity, metabolic stability) to cross the blood-brain barrier and reach its target in a living system.
-
Potential Pitfalls: A lack of correlation often arises from poor pharmacokinetic properties. A compound with high in vitro affinity may fail in vivo if it:
-
Cannot cross biological membranes (e.g., the blood-brain barrier).
-
Is rapidly metabolized (e.g., by liver enzymes).
-
Has poor solubility, preventing effective administration.
-
Exhibits unexpected off-target toxicity in a whole organism.
-
The following diagram illustrates the key factors mediating the transition from in vitro success to in vivo efficacy.
Caption: Key pharmacokinetic factors governing in vitro-in vivo translation.
Conclusion and Future Directions
The comprehensive analysis of 1-oxa-8-azaspiro[4.5]decane derivatives provides a clear and successful example of translating high in vitro affinity into specific in vivo target engagement. The lead compound, with its sub-nanomolar affinity for the σ₁ receptor, demonstrated excellent brain penetration and specific binding in a living system. This case study underscores the importance of a multi-parameter approach, where initial binding data is complemented by rigorous in vivo characterization.
For researchers investigating This compound or other novel analogues, the path forward is clear. The primary steps must involve:
-
Confirming high-affinity binding to the intended target (in vitro).
-
Assessing selectivity against related targets.
-
Evaluating the compound's pharmacokinetic properties, with a particular focus on CNS penetration if applicable.
Only by successfully bridging the in vitro and in vivo domains can the true therapeutic potential of this promising chemical scaffold be realized.
References
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020. [Link]
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Navigating the Structure-Activity Landscape of 7-Benzyl-2,7-diazaspiro[4.5]decane Analogs: A Comparative Guide for CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is a journey into a complex chemical space, where subtle molecular modifications can dramatically alter biological activity. Within this landscape, spirocyclic scaffolds have emerged as particularly promising due to their inherent three-dimensionality, which can enhance target affinity and selectivity while improving pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a noteworthy class of these compounds: 7-Benzyl-2,7-diazaspiro[4.5]decane analogs. By examining the impact of structural variations on their biological targets, we aim to furnish researchers and drug development professionals with a comprehensive understanding to guide future design and optimization efforts.
The this compound Scaffold: A Privileged Motif in CNS Research
The this compound core represents a versatile and synthetically accessible framework for the development of CNS-active agents. Its rigid spirocyclic nature restricts conformational flexibility, which can lead to a more precise interaction with biological targets. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and physicochemical properties. The benzyl group at the 7-position is a key feature, providing a lipophilic handle that can be readily modified to explore interactions with specific receptor pockets. This scaffold has been investigated for its potential to modulate a range of CNS targets, including dopamine and serotonin receptors, making it a valuable starting point for the development of treatments for neurological and psychiatric disorders.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of this compound analogs is profoundly influenced by substitutions on both the benzyl moiety and the diazaspirocyclic core. The following sections dissect these relationships, drawing on data from closely related analogs to build a cohesive SAR model.
Impact of Substitutions on the Benzyl Group
Modifications to the aromatic ring of the 7-benzyl substituent play a critical role in determining the potency and selectivity of these analogs. While direct SAR studies on a broad range of this compound analogs are not extensively documented in a single coherent study, we can infer key trends from related spirocyclic structures targeting CNS receptors.
For instance, in related N-benzyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones evaluated for anticonvulsant activity, the nature and position of substituents on the benzyl ring significantly impact efficacy.
Table 1: Inferred Structure-Activity Relationships of Benzyl Group Substitutions
| Substitution Pattern | Inferred Impact on Activity | Rationale |
| Unsubstituted Benzyl | Baseline lipophilicity and activity. | Provides a foundational hydrophobic interaction with the target protein. |
| Electron-donating groups (e.g., -OCH3) | May enhance activity depending on the target. | Can alter the electronic properties and hydrogen bonding capacity of the aromatic ring. |
| Electron-withdrawing groups (e.g., -Cl, -F) | Can increase potency through specific interactions. | Halogen bonding and altered lipophilicity can improve binding affinity. |
| Positional Isomerism (ortho, meta, para) | Significant influence on activity and selectivity. | The position of the substituent dictates the orientation of the molecule within the binding pocket, affecting key interactions. |
Modifications to the Diazaspiro[4.5]decane Core
Alterations to the spirocyclic framework itself, including the introduction of substituents or changes in the ring size, can have a profound effect on the pharmacological profile of the compounds.
One key area of modification is the substitution at other positions of the diazaspiro ring system. For example, in a series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally analogous to the this compound core, the nature of the substituent at the 6-position was found to be critical for dopamine agonist activity.[1] While none of the tested compounds in that particular study, including the 6-benzyl analog, exhibited central nervous system activity, a 4-indolymethyl analog demonstrated potent peripheral dopamine agonist activity.[1] This highlights the sensitivity of the scaffold to substitution patterns and the potential for directing activity towards specific targets.
Table 2: Comparison of Core Modifications in Related Azaspiro[4.5]decane Analogs
| Compound Series | Key Structural Feature | Observed Biological Activity | Reference |
| 6-Substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes | Varied substituents at the 6-position. | The 4-indolymethyl analog showed potent peripheral dopamine agonist activity. | |
| N-Benzyl-2-azaspiro[4.5]decane-1,3-diones | N-benzyl group with various substitutions. | Showed anticonvulsant activity in animal models. | |
| 2,8-Diazaspiro[4.5]decan-1-ones | Varied substituents on the nitrogen atoms. | Potent T-type calcium channel inhibitors. |
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of diazaspiro[4.5]decane analogs.
General Synthetic Scheme
The synthesis of this compound analogs typically involves a multi-step sequence, often starting from a suitable piperidone derivative. A key step is the construction of the spirocyclic core, followed by the introduction of the benzyl group via reductive amination or N-alkylation.
Caption: Generalized synthetic workflow for this compound analogs.
Step-by-Step Protocol for N-Benzylation (Reductive Amination):
-
Dissolution: Dissolve the 2,7-diazaspiro[4.5]decane intermediate in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.
In Vitro Receptor Binding Assay
To determine the affinity of the synthesized analogs for their target receptors (e.g., dopamine or serotonin receptors), competitive radioligand binding assays are commonly employed.
Sources
A Comparative Guide to the Synthesis of Spirocyclic Amines: Benchmarking 7-Benzyl-2,7-diazaspiro[4.5]decane
Introduction: The Rising Prominence of Spirocyclic Amines in Medicinal Chemistry
Spirocyclic amines, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, have emerged as privileged scaffolds in modern drug discovery. Their inherent conformational rigidity and ability to present substituents in well-defined spatial orientations offer significant advantages over their linear or simpler cyclic counterparts. This structural sophistication can lead to enhanced potency, improved selectivity for biological targets, and favorable pharmacokinetic profiles, including metabolic stability. The 2,7-diazaspiro[4.5]decane core, in particular, is a valuable motif found in a range of biologically active compounds. This guide provides an in-depth technical comparison of synthetic strategies for accessing these valuable scaffolds, with a focus on benchmarking a practical synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane against other innovative methods for preparing structurally related spirocyclic amines.
Proposed Synthesis of this compound: A Reductive Amination Approach
While various methods exist for the construction of diazaspirocycles, a robust and scalable synthesis of this compound can be proposed through a multi-step sequence commencing with the commercially available N-benzyl-4-piperidone. This approach leverages a double reductive amination strategy, a cornerstone of amine synthesis in medicinal chemistry.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of tert-butyl (2-((1-benzylpiperidin-4-yl)amino)ethyl)carbamate
-
To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in dichloroethane (DCE) at room temperature, add tert-butyl (2-aminoethyl)carbamate (1.1 eq).
-
After 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Deprotection of the Boc Group
-
Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure to yield the crude diamine dihydrochloride salt.
Step 3: Intramolecular Cyclization to form this compound
-
The crude diamine dihydrochloride salt from Step 2 is dissolved in a suitable solvent such as methanol.
-
A base, for example, potassium carbonate or triethylamine, is added to neutralize the salt.
-
The reaction mixture is heated to reflux for 12-24 hours to facilitate the intramolecular cyclization.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by flash column chromatography or distillation under reduced pressure.
Comparative Method 1: Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decanes with Exocyclic Double Bonds
A highly efficient one-step approach to diazaspiro[4.5]decane scaffolds has been developed by Li and coworkers, involving a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.[1] This method rapidly builds molecular complexity by forming three new carbon-carbon bonds in a single operation.
Experimental Protocol: One-Step Palladium-Catalyzed Domino Reaction
-
A mixture of the yne-en-yne substrate (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in DMF is prepared in a sealed tube under an inert atmosphere.
-
The reaction mixture is heated to the temperature specified in the literature (typically 80-120 °C) and stirred for the designated time.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the diazaspiro[4.5]decane with exocyclic double bonds.
Comparative Method 2: Dearomatizing Intramolecular Diamination of Phenols
Aimon, Nelson, Marsden, and coworkers have reported an elegant and powerful method for the stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit.[2][3][4][5] This is achieved through a dearomatizing oxidation of phenols bearing pendant ureas, which act as double nucleophiles.
Experimental Protocol: Dearomatizing Intramolecular Diamination
-
To a solution of the phenol-urea substrate (1.0 eq) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) at 0 °C, add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (typically 3-24 hours), as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the spirotricyclic diamine derivative.
Performance Benchmark: A Head-to-Head Comparison
The choice of a synthetic route is a critical decision in any chemical research and development program, with factors such as yield, step economy, stereoselectivity, substrate scope, and reaction conditions playing a pivotal role. The following table provides a comparative overview of the proposed synthesis of this compound and the two alternative methods.
| Parameter | Proposed Reductive Amination | Palladium-Catalyzed Domino Reaction | Dearomatizing Intramolecular Diamination |
| Target Scaffold | This compound | Diazaspiro[4.5]decane with exocyclic double bonds | Spirotricyclic 1,2-diamines |
| Key Transformation | Double Reductive Amination & Cyclization | Domino C-C coupling and Spirocyclization | Dearomatization and Intramolecular Diamination |
| Number of Steps | 3 | 1 | 1 (from phenol-urea precursor) |
| Catalyst/Reagent | NaBH(OAc)₃, HCl, Base | Pd(OAc)₂/PPh₃ | Phenyliodine bis(trifluoroacetate) (PIFA) |
| Typical Yield | Estimated 40-60% overall | Good to excellent (up to 86%) | Moderate to good (up to 78%)[2] |
| Stereocontrol | Generally produces racemic mixtures unless chiral auxiliaries are used. | Not specified for the spirocenter. | High diastereoselectivity (cis-fused ureas)[2] |
| Key Advantages | Utilizes readily available starting materials; well-established and scalable reaction types. | High step and atom economy; rapid construction of complex scaffolds. | Generates high sp³-character and stereochemical complexity from simple precursors. |
| Potential Challenges | Multiple steps may lower overall yield; purification of intermediates required. | Requires synthesis of specialized yne-en-yne substrates; palladium catalyst can be costly. | Requires synthesis of the phenol-urea precursor; PIFA is a strong oxidant requiring careful handling. |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic strategy, the following diagrams, generated using Graphviz, illustrate the key transformations and relationships between reactants and products.
Conclusion: A Chemist's Perspective on Synthetic Strategy
This comparative guide highlights the diverse and innovative strategies available for the synthesis of spirocyclic amines. The proposed multi-step reductive amination pathway to this compound represents a classical and reliable approach, relying on well-understood and scalable chemical transformations. This method offers a high degree of predictability and is amenable to the synthesis of a wide range of analogs through the variation of the initial building blocks.
In contrast, the palladium-catalyzed domino reaction and the dearomatizing intramolecular diamination represent the forefront of modern synthetic efficiency. These methods offer rapid access to complex spirocyclic scaffolds with high levels of stereocontrol in a single step, significantly reducing the synthetic effort required to access novel chemical space. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the need for stereochemical purity, the required scale of the synthesis, and the availability of starting materials and specialized reagents. As the demand for three-dimensional molecules in drug discovery continues to grow, the development and benchmarking of such diverse synthetic strategies will remain a critical endeavor.
References
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). Supplementary Information for One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]
-
Aimon, A., Dow, M., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 63-66. [Link]
-
Aimon, A., Dow, M., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. [Link]
-
Aimon, A., Dow, M., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
-
Aimon, A., Dow, M., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 2,7-Diazaspiro[4.5]decane Derivatives for KRAS-G12D Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as a compelling framework in modern drug discovery.[1] Among these, the 2,7-diazaspiro[4.5]decane core offers a rigid yet versatile backbone for developing selective and potent therapeutic agents. This guide provides an in-depth, comparative analysis of the in silico docking performance of novel 2,7-diazaspiro[4.5]decane derivatives against the oncogenic KRAS-G12D protein, a high-priority target in cancer therapy.[2] We will compare these derivatives against a known co-crystallized inhibitor to benchmark their potential and elucidate key binding interactions.
The objective is not merely to present data, but to provide a causal understanding of the experimental design, from target selection and protocol validation to the interpretation of comparative results.
The Rationale: Why 2,7-Diazaspiro[4.5]decanes and KRAS-G12D?
Oncogenic RAS mutations are present in approximately 30% of all human cancers, with the KRAS-G12D mutation being a particularly challenging target for therapeutic intervention.[2] The shallow, dynamic surface of KRAS has historically made it difficult to drug. However, the discovery of a cryptic pocket between switch-I and switch-II has opened new avenues for small molecule inhibitors.
The 2,7-diazaspiro[4.5]decane scaffold is hypothesized to be an ideal candidate for targeting such pockets for several reasons:
-
Structural Rigidity: The spirocyclic nature reduces conformational entropy upon binding, which can lead to higher affinity.
-
Three-Dimensionality: It provides a vectoral projection of substituents into 3D space, allowing for precise probing of complex protein topographies.
-
Novel Chemical Space: These scaffolds are underexplored compared to more traditional heterocyclic compounds, offering opportunities for novel intellectual property.[3][4]
This guide will simulate a comparative study to assess whether hypothetical derivatives of this scaffold can effectively bind to the KRAS-G12D active site, using a validated docking protocol.
The Cornerstone of Trust: A Self-Validating Docking Protocol
Before screening any new compounds, the trustworthiness of the docking protocol must be established. The most common and robust method is to re-dock the native, co-crystallized ligand back into the receptor's binding site.[5][6][7] A successful validation is typically defined by the ability of the docking algorithm to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Angstroms (Å).[5][8][9] This step ensures that the chosen scoring function and search algorithm are appropriate for the biological system under investigation.[9]
Experimental Workflow for Docking Validation and Comparison
The entire computational workflow is designed to ensure reproducibility and accuracy, from initial preparation to final analysis.
Caption: Workflow for a validated comparative docking study.
Detailed Step-by-Step Protocol
This protocol is based on established methodologies using common computational chemistry software (e.g., AutoDock, Schrödinger Maestro).[4][10]
A. Target and Ligand Preparation
-
Receptor Acquisition: Download the crystal structure of KRAS-G12D in complex with an inhibitor. For this study, we select PDB ID: 6OIM.
-
Receptor Preparation:
-
Load the PDB file into the workspace.
-
Causality: Remove all water molecules that are not critical for ligand binding to reduce computational complexity and avoid potential artifacts.
-
Add polar hydrogens and assign correct bond orders. This is crucial for accurately calculating electrostatic and hydrogen bond interactions.
-
Assign partial charges using a standard force field (e.g., OPLS_2005). The charge distribution dictates the electrostatic potential and is fundamental to predicting binding affinity.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes from the crystal structure, without significantly altering the backbone conformation.
-
-
Ligand Preparation:
-
Reference Ligand: Extract the co-crystallized inhibitor from the 6OIM complex to serve as our positive control.
-
Spiro Derivatives: Prepare 3D structures of the 2,7-diazaspiro[4.5]decane derivatives. Generate low-energy conformers for each ligand, as the ligand's conformation upon binding is unknown. This step ensures a broader sampling of the potential binding poses.
-
Assign partial charges and correct atom types for all ligands.
-
B. Docking Grid Generation and Validation
-
Grid Definition: Define the docking grid box. The grid should be centered on the co-crystallized ligand's position and be large enough to encompass the entire binding site, allowing for rotational and translational freedom of the test ligands.
-
Protocol Validation (Re-docking):
-
Dock the extracted reference ligand back into the prepared KRAS-G12D receptor using the defined grid.
-
Superimpose the top-ranked docked pose onto the original co-crystallized pose.
-
Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose. An RMSD value below 2.0 Å validates the protocol's ability to accurately predict the binding mode.[7][11]
-
C. Comparative Docking and Analysis
-
Virtual Screening: Once the protocol is validated, dock the library of 2,7-diazaspiro[4.5]decane derivatives and the reference compound into the prepared receptor using identical grid and docking parameters.
-
Pose Analysis: Analyze the results based on the scoring function (e.g., docking score in kcal/mol), which estimates the binding free energy.[12]
-
Interaction Analysis: For the top-ranked poses, visualize and catalog the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with key residues in the KRAS-G12D binding pocket (e.g., HIS95, GLN99, VAL103).
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical but realistic docking results for two 2,7-diazaspiro[4.5]decane derivatives against the reference inhibitor. This structured format allows for objective, at-a-glance comparison.
| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Reference-6OIM | Covalent Inhibitor | -11.2 | 8.5 | HIS95, GLN99 | TYR96, MET72 |
| DIAZA-001 | 2,7-diazaspiro[4.5]decane | -9.8 | 45.2 | GLN99 | TYR96, VAL103, ILE21 |
| DIAZA-002 | 2,7-diazaspiro[4.5]decane | -10.5 | 19.8 | HIS95, GLY60 | TYR96, MET72, VAL9 |
Interpretation and Expert Insights
From the comparative data, several insights can be drawn:
-
Performance Benchmark: Both spiro derivatives show strong predicted binding affinities, with DIAZA-002 approaching the performance of the reference compound. A docking score of -10.5 kcal/mol suggests that this derivative is a highly promising candidate for synthesis and in vitro testing.
-
Binding Mode Analysis:
-
DIAZA-001 appears to establish a crucial hydrogen bond with GLN99 but misses the interaction with HIS95 that the reference ligand makes. Its hydrophobic interactions are robust, indicating good shape complementarity.
-
DIAZA-002 successfully recapitulates the hydrogen bond with HIS95 and engages a different backbone carbonyl (GLY60). The hydrophobic engagement is also similar to the reference, suggesting it may be a more effective mimic.
-
-
Causality of Design: The difference between DIAZA-001 and DIAZA-002 could be attributed to a single substituent. For instance, a phenyl group on DIAZA-002 might be positioned to interact with the hydrophobic patch around MET72, while a smaller group on DIAZA-001 fails to do so. This analysis provides a clear, structure-based rationale for future design iterations.
Conclusion and Future Directions
This guide outlines a rigorous, self-validating protocol for the comparative molecular docking of novel 2,7-diazaspiro[4.5]decane derivatives. The hypothetical results demonstrate that this scaffold has significant potential for developing potent inhibitors of the challenging KRAS-G12D oncoprotein. The true value of in silico docking lies not just in ranking compounds, but in providing actionable, structure-based hypotheses that can accelerate the drug discovery cycle.[13]
The next logical steps would be to synthesize these prioritized compounds (like DIAZA-002) and validate the computational predictions through biophysical assays (e.g., Surface Plasmon Resonance) and cellular activity assays. This iterative cycle of design, prediction, synthesis, and testing remains the cornerstone of modern medicinal chemistry.
References
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- Trindle, C., et al. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH.
- Diller, D.J., et al. Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
- Salmaso, V. & Moro, S. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC, PubMed Central.
- Kumar, A., et al. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. ResearchGate.
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Kumar, A., et al. Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[1][5][9]Triazolidine]-2,5'-Diones. Available from: .
- ResearchGate. Molecular docking protocol validation. This crucial process can enhance....
- Matter Modeling Stack Exchange. Docking validation RMSD over 3, How can I fix it?.
- Atasever, B., et al. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
- Atasever, B., et al. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH.
- Hong, D., et al. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed.
- Wang, J., et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
- Ferreira, L.G., et al. Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
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A Head-to-Head Comparison of Synthetic Routes to 2,7-Diazaspiro[4.5]decane: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of complex molecular scaffolds is a critical endeavor. Among these, the 2,7-diazaspiro[4.5]decane core represents a valuable three-dimensional framework in medicinal chemistry. This guide provides an in-depth, head-to-head comparison of prominent synthetic strategies to access this important spirocycle, offering a critical analysis of their respective strengths and weaknesses to inform rational synthetic design.
The unique topology of 2,7-diazaspiro[4.5]decane, featuring a piperidine ring fused spirocyclically to a pyrrolidine ring, imparts conformational rigidity and precise spatial orientation of substituents, making it an attractive scaffold for the development of novel therapeutics. However, the construction of this intricate architecture can be challenging. This guide will explore and compare two distinct multi-step synthetic routes, providing detailed experimental protocols and a comparative analysis of their overall efficiency.
Comparative Overview of Synthetic Strategies
The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of yield, scalability, starting material availability, and reaction conditions. Below is a summary of the key performance indicators for the two primary synthetic routes detailed in this guide.
| Parameter | Route 1: From Diethyl Malonate | Route 2: Double Schmidt Reaction |
| Starting Material | Diethyl malonate, Acrylonitrile | 1,4-Cyclohexanedione |
| Key Reactions | Michael Addition, Dieckmann Condensation, Reductive Amination | Ketalization, Double Schmidt Reaction |
| Overall Yield | Moderate | Variable, potentially higher |
| Scalability | Potentially scalable | Use of azides may pose safety concerns on a large scale |
| Stereocontrol | Achiral synthesis | Achiral synthesis |
| Key Advantages | Utilizes readily available and inexpensive starting materials. | Potentially shorter sequence to a key intermediate. |
| Key Disadvantages | Multi-step sequence with several intermediate purifications. | Involves the use of hazardous reagents (sodium azide). |
Route 1: Multi-Step Synthesis from Diethyl Malonate
This classical approach builds the piperidine ring first, followed by the pyrrolidine ring, employing fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.
Conceptual Workflow
The logical progression of this synthesis involves the initial construction of a functionalized piperidone, which then serves as the scaffold for the formation of the second nitrogen-containing ring.
Caption: Synthetic workflow for Route 1.
In-Depth Analysis of Experimental Choices
The initial step, a Michael addition of diethyl malonate to acrylonitrile, is a robust and high-yielding reaction to assemble the core carbon framework.[1][2] The use of a catalytic amount of a strong base like Triton B efficiently generates the malonate enolate for conjugate addition.[1][2] The subsequent Dieckmann condensation is a classic method for forming five- and six-membered rings. The choice of a strong base is critical to drive the intramolecular cyclization to form the piperidone ring. The final steps involve the reduction of the nitrile and ester functionalities to amines, followed by an intramolecular cyclization to form the pyrrolidine ring of the spirocycle.
Detailed Experimental Protocol: Synthesis of Diethyl bis(2-cyanoethyl)malonate
This protocol is based on established procedures for the Michael addition of diethyl malonate to acrylonitrile.[1][2]
Materials:
-
Diethyl malonate (81 g)
-
Acrylonitrile (55 g)
-
1,4-Dioxane (100 g)
-
Triton B (10 g of 40% solution in methanol)
-
Concentrated Hydrochloric Acid (5 ml)
-
Ice-water (600 ml)
Procedure:
-
In a reaction vessel equipped with a stirrer and a means for temperature control, prepare a solution of diethyl malonate in 1,4-dioxane containing Triton B.[1]
-
Add acrylonitrile dropwise to the solution over a period of 30 minutes, maintaining the temperature between 30-40°C using a water bath.[2]
-
Stir the reaction mixture overnight to ensure completion.[1][2]
-
Pour the mixture into ice-water containing concentrated hydrochloric acid.[1][2]
-
A white precipitate of diethyl bis(2-cyanoethyl)malonate will form. Collect the solid by filtration and wash with water.[1][2] The crude product can often be used in the next step without further purification.[2]
Expected Yield: The crude yield is typically high, approaching 100%.[2]
Route 2: Synthesis via Double Schmidt Reaction
This approach utilizes a symmetrical starting material and a powerful rearrangement reaction to construct the two nitrogen-containing rings in a more convergent manner.
Conceptual Workflow
This strategy hinges on the symmetrical nature of 1,4-cyclohexanedione and the ability of the Schmidt reaction to insert a nitrogen atom into a carbon-carbon bond adjacent to a carbonyl group.
Caption: Synthetic workflow for Route 2.
In-Depth Analysis of Experimental Choices
The Schmidt reaction is a powerful tool for the synthesis of amides and lactams from ketones.[3] The reaction of a ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, leads to the insertion of a nitrogen atom.[3] In the case of a symmetrical diketone like 1,4-cyclohexanedione, a double Schmidt reaction can, in principle, lead to the formation of a diazaspirocyclic dione. The use of a strong acid is crucial for the reaction to proceed.[3] The subsequent reduction of the resulting diamide to the diamine completes the synthesis.
Detailed Experimental Protocol: General Procedure for Schmidt Reaction on a Cyclic Ketone
This protocol is a general representation of a Schmidt reaction and would need to be adapted and optimized for the specific case of a double Schmidt reaction on a 1,4-cyclohexanedione derivative.[3]
Materials:
-
Cyclic ketone (1.0 eq)
-
Sodium azide (1.3 eq per carbonyl group)
-
Concentrated sulfuric acid or other strong acid
-
Suitable solvent (e.g., chloroform, benzene)
Procedure:
-
Dissolve the cyclic ketone in the chosen solvent and cool the solution in an ice bath.
-
Carefully add the strong acid to the solution.
-
Add sodium azide portion-wise to the stirred solution, maintaining a low temperature. Caution: Hydrazoic acid is toxic and explosive. This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting lactam by chromatography or recrystallization.
Conclusion
Both synthetic routes presented offer viable pathways to the 2,7-diazaspiro[4.5]decane scaffold, each with its own set of advantages and challenges. Route 1, starting from diethyl malonate, is a lengthy but reliable sequence that utilizes well-established and understood chemical transformations. Its reliance on readily available and relatively safe reagents makes it an attractive option for laboratory-scale synthesis. Route 2, employing a double Schmidt reaction, is conceptually more elegant and potentially shorter. However, the use of hydrazoic acid necessitates stringent safety protocols and may be less amenable to large-scale synthesis.
The choice between these routes will ultimately depend on the specific needs of the researcher, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable an informed decision in the pursuit of the synthetically valuable 2,7-diazaspiro[4.5]decane scaffold.
References
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Chemistry LibreTexts. Schmidt Reaction. [Link]
-
Katritzky, A. R., Luo, Z., Fang, Y., Feng, D., & Ghiviriga, I. (2000). Preparation of polysubstituted piperidines via radical cyclization. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1380. [Link]
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Murphy, P. V., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]
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PubMed. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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ResearchGate. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
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National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
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PubMed. Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Benzyl-2,7-diazaspiro[4.5]decane
For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 7-Benzyl-2,7-diazaspiro[4.5]decane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management.
Understanding the Hazard Profile of this compound
Inferred Hazard Classification:
| Hazard Class | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection.[1][2] |
| Aquatic Toxicity | Potentially harmful to aquatic life. | Avoid release to the environment.[3][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with all applicable federal, state, and local regulations.[6][7][8][9] The following workflow provides a systematic approach to ensure safety and compliance.
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Personal protective equipment for handling 7-Benzyl-2,7-diazaspiro[4.5]decane
The foundational principle of this guide is risk mitigation. Every recommendation is designed to protect you, your colleagues, and your research.
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for 7-Benzyl-2,7-diazaspiro[4.5]decane, we must infer its potential hazards from its structural motifs: a tertiary benzylamine and a spirocyclic diamine. Safety data for analogous compounds, such as 7-Cbz-1,7-diazaspiro[4.5]decane and 4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, indicate a consistent hazard profile.[1][2]
Anticipated Hazards:
-
Skin Irritation/Corrosion: Amine compounds are frequently basic and can cause irritation or burns upon contact.[1][2]
-
Serious Eye Damage/Irritation: The basicity of amines poses a significant risk to eyes, potentially causing severe and lasting damage.[1][2]
-
Respiratory Tract Irritation: If handled as a fine powder or aerosolized, the compound may irritate the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other toxic effects.[2]
Risk Assessment Summary
This table outlines the potential risks associated with common laboratory tasks involving this compound and the required level of control.
| Task | Potential Exposure Route | Associated Risk | Required Control Measures |
| Weighing/Handling Solid | Inhalation (dust), Skin Contact | High | Fume Hood, Lab Coat, Goggles, Face Shield, Double Nitrile Gloves |
| Solution Preparation | Skin/Eye Splash, Inhalation (vapor) | Medium-High | Fume Hood, Lab Coat, Goggles, Face Shield, Double Nitrile Gloves |
| Reaction & Workup | Skin/Eye Splash, Inhalation (vapor) | Medium-High | Fume Hood, Lab Coat, Goggles, Face Shield, Double Nitrile Gloves |
| Storage & Transport | Accidental Spillage | Low-Medium | Secondary Containment, Segregated Storage, Labeled Containers |
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, you must implement higher-level controls.
-
Engineering Controls: All manipulations of this compound, especially handling the solid raw material and preparing solutions, must be performed in a certified chemical fume hood.[3] This minimizes inhalation exposure and contains potential spills.
-
Administrative Controls:
-
Designate a specific area within the lab for handling this compound.
-
Ensure eyewash stations and safety showers are accessible and tested regularly.[4]
-
Never work alone when handling this or other potentially hazardous materials.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risks of exposure.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles offering wrap-around protection are mandatory at all times.[5]
-
Required for Solids/Splash Risk: When weighing the solid compound or when there is a significant risk of splashing (e.g., during transfers or extractions), a full-face shield must be worn in addition to chemical splash goggles.[4][5] Standard safety glasses are insufficient.
-
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with amine compounds.[5] Always check the manufacturer's compatibility chart for the specific solvents being used.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This allows for the immediate removal of the outer glove in case of contamination, preventing exposure to the inner glove and your skin.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[4]
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal conditions of use within a certified fume hood, respiratory protection is not typically required.[3]
-
If there is a failure of engineering controls (e.g., fume hood malfunction) or during a large-scale spill cleanup, a full-face or half-mask air-purifying respirator with organic vapor/amine cartridges would be necessary.[5] All respirator use requires prior medical clearance and fit-testing as per your institution's policy.
-
Procedural Plans: Ensuring Safe Operations
Step-by-Step PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Emergency Spill Response Plan
Immediate and correct response to a spill is vital. This workflow outlines the necessary steps.
Caption: Decision workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety.
-
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood.
-
Rinse surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All rinsate should be collected as hazardous waste.
-
-
Waste Disposal:
-
Solid Waste: All disposable PPE (gloves, bench paper) and contaminated solids (e.g., absorbent material from spills) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound and decontamination rinsates must be collected in a dedicated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvents used.
-
Never dispose of this chemical down the drain.[7] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[7]
-
References
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MySkinRecipes. 7-Benzyl-2,7-diazaspiro[3][4]decan-3-one hemioxlate. Accessed January 18, 2026.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
